1,14-Dibromotetradecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,14-dibromotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Br2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDENLXLNLFKRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068049 | |
| Record name | Tetradecane, 1,14-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37688-96-3 | |
| Record name | 1,14-Dibromotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37688-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,14-Dibromotetradecane | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecane, 1,14-dibromo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecane, 1,14-dibromo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,14-dibromotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,14-DIBROMOTETRADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7FH2T4N5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,14-Dibromotetradecane chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,14-Dibromotetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional long-chain alkyl halide that has emerged as a valuable tool in the fields of organic synthesis and medicinal chemistry. Its linear, fourteen-carbon backbone terminating in two reactive bromine atoms makes it an ideal linker molecule, capable of covalently connecting two different molecular entities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and, most notably, its application in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a solid at room temperature, a characteristic that distinguishes it from many shorter-chain dibromoalkanes. Its long aliphatic chain imparts significant hydrophobicity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Tetradecamethylene dibromide | [1] |
| CAS Number | 37688-96-3 | [1] |
| Molecular Formula | C₁₄H₂₈Br₂ | [1] |
| Molecular Weight | 356.18 g/mol | [1] |
| Appearance | Faint beige fused solid | [2] |
| Melting Point | 50.4 °C | [3] |
| Boiling Point | 366.3 °C at 760 mmHg | [3] |
| Density | ~1.245 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane and chloroform. | [4] |
Synthesis and Purification
The primary route for synthesizing this compound is through the dibromination of the corresponding diol, 1,14-tetradecanediol.[3] This transformation is a classic example of nucleophilic substitution, where the hydroxyl groups are converted into good leaving groups, which are subsequently displaced by bromide ions.
Causality in Synthesis Protocol Selection
The choice of a strong acid like HBr in conjunction with a dehydrating agent (often H₂SO₄) is critical. The acid protonates the hydroxyl groups of the diol, converting them into water (H₂O), which is an excellent leaving group. The bromide ion (Br⁻), a good nucleophile, can then attack the electrophilic carbon in an S_N2 reaction. The use of heat is necessary to overcome the activation energy for this substitution. An alternative, milder approach involves reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which also convert alcohols to alkyl bromides, often with higher yields and fewer side products like ethers or alkenes.
Detailed Synthesis Protocol (from 1,14-tetradecanediol)
This protocol is based on established methods for the bromination of long-chain alcohols.[5]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,14-tetradecanediol.
-
Add an excess of 48% aqueous hydrobromic acid (HBr). The excess HBr serves as both the bromine source and the acidic catalyst.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) dropwise with stirring.
Step 2: Reflux
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours to ensure complete conversion of both hydroxyl groups. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the diol spot.
Step 3: Work-up and Extraction
-
Allow the mixture to cool to room temperature. The product will likely solidify.
-
Add an equal volume of cold water and diethyl ether (or another suitable organic solvent like dichloromethane).
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The organic layer will contain the this compound.
-
Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
Step 4: Drying and Solvent Removal
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
Given its solid nature, recrystallization is an effective method for purifying this compound.
Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). For a non-polar molecule like this compound, a solvent system like ethanol or a mixture of ethanol and water is often suitable.
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Caption: Synthesis and Purification Workflow for this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be relatively simple. The most prominent peaks will be the C-H stretching vibrations of the methylene groups in the 2850-2960 cm⁻¹ region and the C-H bending (scissoring) vibrations around 1465 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹.[1] The absence of a broad peak around 3300 cm⁻¹ confirms the complete conversion of the starting diol's -OH groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, its NMR spectra are simpler than would be expected for a 14-carbon chain.
-
¹H NMR: The most downfield signal will be a triplet corresponding to the four protons on the carbons directly attached to the bromine atoms (Br-CH₂ -). This signal is expected around 3.4 ppm.[7] The protons on the adjacent carbons (-CH₂ -CH₂-Br) will appear as a multiplet around 1.85 ppm. The remaining 20 protons of the central methylene groups will overlap in a large, broad signal between 1.2 and 1.4 ppm.[7]
-
¹³C NMR: The spectrum will show a limited number of signals due to symmetry. The carbons bonded to bromine ( C H₂-Br) will be the most downfield among the aliphatic signals, expected around 34 ppm. The adjacent carbons will appear around 33 ppm, with the remaining internal carbons appearing in the 28-30 ppm range.[5]
-
| Predicted NMR Data (in CDCl₃) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Br-CH₂- | ~3.4 (triplet) | ~34 |
| Br-CH₂-CH₂- | ~1.85 (multiplet) | ~33 |
| Internal -(CH₂)₁₀- | ~1.2-1.4 (broad multiplet) | ~28-30 |
Chemical Reactivity and Mechanisms
The synthetic utility of this compound stems from the reactivity of the two terminal carbon-bromine bonds. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions .[8]
Mechanism: In an S_N2 reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon atom, and in a single, concerted step, the bromide leaving group departs. This reaction proceeds with an inversion of stereochemistry, although this is not relevant for the achiral carbons of this compound.
Because the molecule has two such reactive sites, it can act as a homobifunctional electrophile . It can react with two equivalents of a nucleophile to form a symmetrical product or be used to link two different nucleophilic molecules in a stepwise fashion. Its long, flexible alkyl chain is often desirable for spanning significant distances between two molecular recognition elements.
Applications in Drug Development: The PROTAC Linker
A prominent and cutting-edge application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[9][10] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to destroy specific target proteins implicated in disease.[11]
A PROTAC molecule consists of three parts:
-
A ligand that binds to a target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker's role is crucial; its length and flexibility determine the ability of the PROTAC to form a stable ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein. This compound, with its 14-carbon chain, serves as a long, hydrophobic linker.[12] It is used to connect the two different ligands, which are typically functionalized with nucleophilic groups (e.g., amines, phenols, thiols) that can displace the bromide ions.
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. 1-Bromotetradecane (112-71-0) 1H NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 1,14-Dibromotetradecane for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Long-Chain Bifunctional Linkers
In the intricate landscape of modern organic synthesis and drug development, the ability to precisely connect molecular entities is paramount. Bifunctional molecules, particularly α,ω-dihaloalkanes, serve as fundamental building blocks for constructing complex molecular architectures. Among these, 1,14-Dibromotetradecane (CAS No. 37688-96-3), with its fourteen-carbon aliphatic chain capped by reactive bromine atoms at each terminus, offers a unique combination of length, flexibility, and reactivity. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, with a particular focus on its emerging role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Section 1: Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature, a characteristic that distinguishes it from many shorter-chain dibromoalkanes.[1] Its long aliphatic backbone imparts significant lipophilicity, a property that can be strategically leveraged in drug design to enhance membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 37688-96-3 | [2] |
| Molecular Formula | C₁₄H₂₈Br₂ | [2] |
| Molecular Weight | 356.18 g/mol | [2] |
| Melting Point | 50.4 °C | [3] |
| Boiling Point | 366.3 °C at 760 mmHg | [3] |
| Density | 1.245 g/cm³ | [3] |
| Physical Form | Solid | [1] |
| LogP | 6.45740 | [3] |
A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and quality control. The key spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the bromine atoms (triplet, ~3.4 ppm) and the large unresolved multiplet of the internal methylene protons (~1.2-1.4 ppm). | [] |
| ¹³C NMR | Resonances for the carbon atoms bonded to bromine (~34 ppm) and the internal methylene carbons. | [] |
| Mass Spec (GC-MS) | Characteristic isotopic pattern for two bromine atoms. | [] |
| FTIR | C-H stretching and bending vibrations. | [] |
Section 2: Synthesis of this compound
The most common and direct precursor for the synthesis of this compound is 1,14-tetradecanediol.[3][5] The conversion of the terminal hydroxyl groups to bromides can be achieved through several established methods, with the choice of reagent often depending on the desired reaction conditions (e.g., temperature, tolerance of other functional groups) and scale. Two prevalent methods are detailed below.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
This method is widely used for converting primary and secondary alcohols to alkyl bromides and proceeds via an Sₙ2 mechanism, which is important for stereochemical control if chiral centers are present.[1][6]
Causality of Experimental Choices:
-
PBr₃ as the Reagent: Phosphorus tribromide is an effective brominating agent for primary alcohols. The reaction avoids the formation of carbocation intermediates, thus preventing rearrangements that can occur with methods employing strong acids like HBr/H₂SO₄.[]
-
Sₙ2 Mechanism: The reaction proceeds through the formation of a phosphite ester intermediate, which is an excellent leaving group. The subsequent backside attack by the bromide ion ensures a clean inversion of configuration at a chiral center and is highly efficient for sterically unhindered primary alcohols.[7]
-
Anhydrous Conditions: The reaction is sensitive to water, as PBr₃ reacts with water to produce phosphorous acid and HBr.[3] Therefore, anhydrous solvents and reactants are crucial for optimal yield.
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1,14-tetradecanediol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Add phosphorus tribromide (approximately 0.7 equivalents, as one mole of PBr₃ can react with three moles of alcohol) dropwise via the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting diol.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly over crushed ice to quench the excess PBr₃. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Method 2: Bromination using Hydrobromic Acid (HBr)
This classical method is also effective for primary alcohols, though it may require harsher conditions and the use of a catalyst.[8]
Causality of Experimental Choices:
-
HBr and H₂SO₄: Concentrated HBr in the presence of a strong acid catalyst like H₂SO₄ protonates the hydroxyl group, converting it into a good leaving group (water).[9] The bromide ion then acts as a nucleophile in an Sₙ2 reaction.[10]
-
Elevated Temperature: The reaction typically requires heating to overcome the activation energy for the Sₙ2 displacement of water.[8]
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing 1,14-tetradecanediol (1 equivalent), add an excess of 48% aqueous hydrobromic acid.
-
Catalyst Addition: Slowly and with cooling, add concentrated sulfuric acid dropwise.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude this compound can be purified by recrystallization.
Section 3: Applications in Drug Development and Research
The bifunctional nature of this compound makes it a valuable tool in drug discovery, particularly as a long-chain linker to connect two different molecular entities.[6] Its fourteen-carbon chain provides significant spatial separation and flexibility, which can be crucial for optimizing the biological activity of the resulting conjugate.
Case Study: this compound as a Linker in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The length and composition of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and for the overall physicochemical properties of the molecule.[][6]
The Role of the Long Alkyl Linker:
-
Spatial Orientation: The ~17.5 Å length of a 14-carbon chain allows for significant reach and flexibility, enabling the two ligands to bind to their respective proteins simultaneously and adopt a conformation suitable for ubiquitination.[11]
-
Membrane Permeability: Long alkyl linkers, being lipophilic, can enhance the passive diffusion of PROTACs across cell membranes, which is often a challenge for these relatively large molecules.[12]
-
Modulation of Physicochemical Properties: While increasing lipophilicity, purely alkyl linkers lack hydrogen bond acceptors, which can be advantageous in reducing the topological polar surface area (TPSA). However, this can also lead to poor aqueous solubility.[] Therefore, the choice of a purely aliphatic linker like that derived from this compound represents a strategic decision to prioritize membrane permeability.[12]
Workflow for PROTAC Synthesis using this compound:
The synthesis of a PROTAC using this compound typically involves a sequential, two-step nucleophilic substitution.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound as a linker.
Detailed Experimental Protocol (Generalized):
-
Synthesis of the Monofunctionalized Linker:
-
Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) containing a nucleophilic handle (e.g., an amine or phenol) in a suitable polar aprotic solvent like DMF or acetonitrile.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to deprotonate the nucleophile.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by LC-MS until the starting ligand is consumed.
-
Perform an aqueous work-up and purify the resulting mono-substituted intermediate by column chromatography. The key is to use a slight excess of the dibromoalkane to favor mono-alkylation.
-
-
Coupling to the Target Protein Ligand:
-
Dissolve the purified monofunctionalized linker intermediate and the target protein ligand (containing a suitable nucleophile) in a polar aprotic solvent.
-
Add a base to facilitate the second nucleophilic substitution reaction.
-
Heat the reaction and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the final PROTAC molecule using preparative HPLC.
-
Section 4: Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Handling and Storage:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Store in a well-ventilated place. Keep the container tightly closed.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Section 5: Conclusion and Future Outlook
This compound is a versatile and strategically important building block for organic synthesis and drug discovery. Its long, flexible, and lipophilic nature makes it a particularly interesting linker for the construction of bifunctional molecules like PROTACs, where it can be used to tune physicochemical properties and optimize biological activity. As the field of targeted protein degradation continues to expand, the rational design of linkers will become increasingly crucial. A thorough understanding of the synthesis, reactivity, and properties of linkers such as this compound will be essential for the next generation of innovative therapeutics.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019238886A1 - Bifunctional molecules for targeting usp14 - Google Patents [patents.google.com]
- 5. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]
- 10. US10646575B2 - Heterocyclic degronimers for target protein degradation - Google Patents [patents.google.com]
- 11. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,14-Dibromotetradecane: Properties, Synthesis, and Applications in Drug Discovery
Introduction
1,14-Dibromotetradecane is a bifunctional α,ω-dihaloalkane that serves as a versatile building block in organic synthesis. Its linear fourteen-carbon chain, terminated at both ends by reactive bromine atoms, makes it an ideal candidate for constructing complex molecular architectures. For researchers, particularly those in the field of medicinal chemistry and drug development, this compound is of significant interest as a homobifunctional crosslinker. Its length and chemical reactivity are particularly suited for its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the essential technical details of this compound, from its fundamental physicochemical properties to its synthesis, characterization, and strategic application in modern drug discovery.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in research.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Tetradecane, 1,14-dibromo-; Tetradecamethylene dibromide |
| Molecular Formula | C₁₄H₂₈Br₂[3] |
| Molecular Weight | 356.18 g/mol [3] |
| CAS Number | 37688-96-3[4] |
| InChIKey | SDENLXLNLFKRAR-UHFFFAOYSA-N[3] |
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid | --INVALID-LINK-- |
| Melting Point | 50.4 °C | --INVALID-LINK-- |
| Boiling Point | 366.3 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.245 g/cm³ | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like chloroform and hexane. | --INVALID-LINK-- |
Chemical Structure
The structure of this compound is a simple, unbranched 14-carbon chain with bromine atoms at the terminal positions.
Caption: Chemical structure of this compound.
Synthesis and Purification
The most common and direct route to this compound is through the bromination of its corresponding diol, 1,14-tetradecanediol.[4] This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl groups are converted into good leaving groups, which are subsequently displaced by bromide ions.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination of 1,14-Tetradecanediol
This protocol is a representative procedure based on standard organic chemistry transformations for converting diols to dibromides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,14-tetradecanediol (1 equivalent).
-
Reagent Addition: Add a solution of 48% hydrobromic acid (HBr) (2.5 equivalents). With continuous stirring, slowly add concentrated sulfuric acid (H₂SO₄) (1.2 equivalents) dropwise. The addition of sulfuric acid is exothermic and should be done carefully, possibly in an ice bath.
-
Reaction: Heat the mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diol.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-water. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is often a waxy solid or oil and may contain unreacted starting material or mono-brominated byproducts.
-
Recrystallization: If the crude product is solid, it can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.
-
Column Chromatography: For oily products or to achieve higher purity, silica gel column chromatography is effective. A non-polar eluent system, such as hexane with a small percentage of ethyl acetate, will typically separate the non-polar dibromide from the more polar impurities.
Characterization
Structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic methods.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The key diagnostic signal is a triplet at approximately δ 3.4 ppm , corresponding to the two equivalent methylene groups (–CH₂–Br) adjacent to the bromine atoms. The integration of this peak should correspond to 4 protons. The other 24 protons of the internal methylene groups (–(CH₂)₁₂–) will appear as a broad multiplet around δ 1.2-1.4 ppm . A multiplet around δ 1.85 ppm can be attributed to the methylene groups beta to the bromine atoms.
-
¹³C NMR: In the carbon NMR spectrum, the carbon atoms attached to the bromine (C-Br) will appear at a characteristic chemical shift of around δ 34 ppm . The internal methylene carbons will resonate in the range of δ 28-33 ppm .
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will not typically show a strong molecular ion peak due to the lability of the C-Br bond. However, a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) would be a key indicator. Common fragmentation patterns include the loss of one bromine atom [M-Br]⁺ and the loss of HBr [M-HBr]⁺. Further fragmentation will lead to a series of alkyl chain fragments separated by 14 mass units (CH₂).
Applications in Drug Development
The primary utility of this compound in drug development is as a homobifunctional linker , particularly in the synthesis of PROTACs.[1][2]
Role as a PROTAC Linker
PROTACs are chimeric molecules that consist of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[5] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
This compound, with its 14-carbon chain, provides a significant and flexible span between the two reactive ends. In PROTAC synthesis, each bromine atom can be displaced by a nucleophile present on the POI-binding ligand and the E3 ligase ligand, thus forming the final chimeric molecule.
Caption: Role of this compound as a linker in PROTAC synthesis.
The choice of a 14-carbon linker is a strategic one; it provides sufficient length to span the distance between the binding sites of the target protein and the E3 ligase without introducing excessive rigidity that might hinder the optimal orientation required for ubiquitination. Researchers often synthesize a library of PROTACs with linkers of varying lengths to empirically determine the optimal linker for a given target.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are essential when handling this compound.
-
Hazard Identification: This compound may cause skin, eye, and respiratory tract irritation.[1]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. 1-Bromotetradecane (112-71-0) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to 1,14-Dibromotetradecane: Synthesis, Properties, and Applications in Advanced Chemical Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,14-Dibromotetradecane is a bifunctional α,ω-dihaloalkane that serves as a versatile building block in synthetic organic chemistry. Its fourteen-carbon aliphatic chain provides significant length and hydrophobicity, while the terminal bromine atoms offer reactive sites for nucleophilic substitution, making it an ideal linker for constructing complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications in the development of advanced materials and therapeutics, such as dicationic ionic liquids and Proteolysis Targeting Chimeras (PROTACs). The causality behind experimental choices and methodologies is emphasized to provide actionable insights for laboratory professionals.
Chemical Identity and Nomenclature
Proper identification of a chemical entity is foundational to its application in research and development. This compound is a symmetrical long-chain dihaloalkane.
-
IUPAC Name : this compound[1]
-
CAS Number : 37688-96-3
-
Molecular Formula : C₁₄H₂₈Br₂[1]
-
Molecular Weight : 356.18 g/mol [1]
-
Common Synonyms : Tetradecane, 1,14-dibromo-; Tetradecamethylene dibromide[1].
The structure consists of a linear fourteen-carbon chain with bromine atoms covalently bonded to the terminal carbons (C1 and C14).
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties is critical for handling, purification, and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Faint beige fused solid | [2] |
| Melting Point | 50.4 °C | [3] |
| Boiling Point | 366.3 °C at 760 mmHg | [3] |
| Density | 1.245 g/cm³ | [3] |
| Flash Point | 204.8 °C | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry | [2] |
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Value |
| ¹H NMR | Triplet (t), -CH₂ -Br | ~3.4 ppm |
| Multiplet (m), -CH₂-CH₂ -Br | ~1.85 ppm | |
| Multiplet (m), Internal -(CH₂)₁₀- | ~1.2-1.4 ppm | |
| ¹³C NMR | C H₂-Br (C1, C14) | ~34 ppm |
| -C H₂-CH₂-Br (C2, C13) | ~33 ppm | |
| Internal -(C H₂)₁₀- | ~28-30 ppm | |
| FT-IR | C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ |
| C-H Bend (Methylene) | ~1465 cm⁻¹ | |
| C-Br Stretch | 560-650 cm⁻¹ |
Note: NMR chemical shifts are estimations based on standard values for similar functional groups and may vary depending on the solvent and instrument used.[4][5][6]
Synthesis of this compound
The most common and logical synthetic route to this compound is the conversion of its corresponding diol, 1,14-tetradecanediol, via nucleophilic substitution. This transformation replaces the hydroxyl groups with bromine atoms.
Experimental Protocol: Synthesis from 1,14-Tetradecanediol
This protocol is a representative method based on the well-established Appel reaction, which converts alcohols to alkyl halides using a phosphine and a halogen source.
Reaction Scheme: HO-(CH₂)₁₄-OH + 2 PBr₃ → Br-(CH₂)₁₄-Br + 2 H₃PO₃
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imp.kiev.ua [imp.kiev.ua]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Physical Properties of 1,14-Dibromotetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,14-Dibromotetradecane is a linear, bifunctional organobromine compound belonging to the class of α,ω-dihaloalkanes. Its structure, featuring a fourteen-carbon aliphatic chain capped at both ends by bromine atoms, makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in materials science and drug development, it serves as a long, flexible linker to synthesize polymers, supramolecular structures, and complex drug delivery systems. A thorough understanding of its physical and spectral properties is paramount for its effective use, ensuring purity, predicting behavior in reaction media, and confirming the identity of synthesized derivatives. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in established chemical principles and supported by reliable data sources.
Part 1: Chemical Identity and Core Physicochemical Properties
Precise identification and knowledge of the fundamental physical characteristics of a chemical reagent are the bedrock of reproducible and successful research. This compound is a waxy or fused solid at room temperature, a characteristic of long-chain alkanes, with its relatively high melting point influenced by the strong intermolecular van der Waals forces and dipole-dipole interactions arising from the terminal bromine atoms.
Chemical Identifiers
A consistent and accurate identification of this compound is crucial for sourcing and regulatory compliance. The key identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 37688-96-3 | [1] |
| Molecular Formula | C₁₄H₂₈Br₂ | [1][2] |
| Molecular Weight | 356.18 g/mol | [1] |
| InChIKey | SDENLXLNLFKRAR-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C(CCCCCCCBr)CCCCCCBr | [1][2] |
Physicochemical Data
The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The following table summarizes its key physicochemical data.
| Property | Value | Significance & Experimental Context |
| Melting Point | 50.4 °C | The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity sample. This property is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more precise thermal profile. |
| Boiling Point | 366.3 °C at 760 mmHg | The high boiling point reflects the compound's large molecular mass and polarity. Due to this high temperature, distillation is often performed under reduced pressure to prevent decomposition. |
| Density | 1.245 g/cm³ | Being denser than water, this compound will form the lower layer in an immiscible aqueous-organic mixture, a key consideration for extraction and work-up procedures. |
| Flash Point | 204.8 °C | The flash point is the lowest temperature at which vapors will ignite in the presence of an ignition source. This high value indicates a relatively low fire hazard under standard laboratory conditions. |
| Refractive Index | 1.487 | The refractive index is a measure of how light propagates through the substance and is a useful physical constant for identity confirmation of a liquid sample (measured above its melting point). It is determined using a refractometer. |
| Solubility | Insoluble in water; Soluble in organic solvents. | Its long hydrophobic alkyl chain makes it virtually insoluble in water.[3][4] It readily dissolves in non-polar and moderately polar organic solvents such as ethers, chloroform, and benzene, a consequence of the "like dissolves like" principle.[3][4] |
Part 2: Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for verifying the chemical structure and purity of this compound. While publicly accessible spectra for this specific compound are limited, its symmetrical structure allows for a clear prediction of its spectral features.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The chemical environment of the protons dictates their resonance frequency (chemical shift).
-
Expected Signals:
-
Triplet (δ ≈ 3.4 ppm): This signal corresponds to the four protons on the carbons directly bonded to the bromine atoms (Br-CH₂ -). The electronegative bromine atom deshields these protons, shifting their signal downfield. The signal is split into a triplet by the two adjacent protons on the neighboring methylene group (n+1 rule, 2+1=3).
-
Multiplet (δ ≈ 1.85 ppm): This signal arises from the four protons on the carbons beta to the bromine atoms (-CH₂-CH₂ -CH₂Br). These protons will appear as a multiplet due to coupling with the protons on both adjacent methylene groups.
-
Broad Singlet/Multiplet (δ ≈ 1.2-1.4 ppm): This large, overlapping signal represents the remaining 20 protons of the central methylene groups (-CH₂-(CH₂ )₁₀-CH₂-). Due to very similar chemical environments, their signals merge into a broad peak.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. Due to the molecule's symmetry, only seven distinct carbon signals are expected.
-
Expected Signals:
-
δ ≈ 34 ppm: The carbon atom directly attached to the bromine ( C H₂-Br). This carbon is shifted downfield due to the electronegativity of the bromine.
-
δ ≈ 33 ppm: The carbon atom beta to the bromine (-C H₂-CH₂Br).
-
δ ≈ 28-30 ppm: A series of signals for the remaining five unique carbon atoms in the central part of the alkyl chain. The chemical shifts of these carbons are very similar, typical for the internal methylene groups of a long alkyl chain.
-
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum reveals the vibrational modes of the molecule's functional groups. For this compound, the spectrum is dominated by the vibrations of the alkyl chain and the carbon-bromine bonds.
-
Key Vibrational Bands:
-
2920-2850 cm⁻¹ (Strong): These intense peaks are characteristic of the symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) groups in the long alkyl chain.
-
1465 cm⁻¹ (Medium): This absorption corresponds to the scissoring (bending) vibration of the CH₂ groups.
-
~1250 cm⁻¹ (Variable): A CH₂ wagging vibration can often be observed in this region for long alkyl chains.[5]
-
~720 cm⁻¹ (Medium): This peak is due to the rocking motion of the long methylene chain.
-
690-515 cm⁻¹ (Medium-Strong): The C-Br stretching vibration falls within this range.[5] The presence of a band in this region is a strong indicator of the carbon-bromine bond.
-
Part 3: Experimental Workflow and Methodologies
The determination of the physical and spectroscopic properties of a compound like this compound follows a logical and systematic workflow to ensure data accuracy and compound integrity.
General Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical and spectroscopic characterization of a synthesized or procured chemical sample.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,14-Dibromotetradecane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,14-dibromotetradecane, a key bifunctional building block in organic and polymer synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. In the absence of extensive published quantitative data, this guide establishes a predictive framework based on the principle of "like dissolves like," supported by qualitative data from analogous long-chain alkyl halides. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate critical data for their specific applications.
Introduction: The Synthetic Versatility of this compound
This compound (C₁₄H₂₈Br₂) is a valuable linear α,ω-dihaloalkane. Its two terminal bromine atoms provide reactive sites for a variety of nucleophilic substitution reactions, making it an important precursor for the synthesis of polymers, crown ethers, and long-chain functionalized molecules.[1][2] The efficacy of its use in these synthetic applications is critically dependent on its solubility in the chosen reaction medium. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for rational solvent selection, reaction optimization, and product purification.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predictive assessment across a range of common organic solvents, and offer detailed methodologies for its experimental determination.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a powerful predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[3][4]
This compound is characterized by a long, nonpolar tetradecamethylene chain and two polar carbon-bromine (C-Br) bonds at its termini. The molecule's overall character is dominated by the nonpolar alkyl backbone. Consequently, its solubility behavior is primarily dictated by van der Waals forces (specifically, London dispersion forces).[1][5]
The dissolution of this compound in a solvent can be conceptualized as a three-step process:
-
Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the solid state.
-
Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.
For dissolution to occur, the energy released in the third step should be comparable to or greater than the energy input required for the first two steps.
Factors Influencing the Solubility of this compound
Several key factors influence the solubility of this long-chain dibromoalkane:
-
Solvent Polarity: Due to its predominantly nonpolar nature, this compound is expected to be most soluble in nonpolar and weakly polar organic solvents.[1][6] In these solvents, the primary intermolecular interactions are London dispersion forces, similar to the forces between the solute molecules themselves.[5]
-
Temperature: The solubility of solids in liquids generally increases with temperature.[4] An increase in temperature provides the necessary energy to overcome the lattice energy of the solid solute and the intermolecular forces of the solvent.
-
Molecular Size and Shape: The long, linear structure of this compound allows for significant surface area contact, leading to substantial London dispersion forces between solute molecules.
Predictive Solubility Profile of this compound
While specific quantitative data for this compound is scarce, a predictive solubility profile can be constructed based on the behavior of analogous compounds such as 1-bromotetradecane and general principles of solubility for halogenated hydrocarbons.[1][7][8]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Pentane | High | "Like dissolves like" principle dominates. Strong van der Waals interactions between the long alkyl chain of the solute and the solvent molecules.[5][9] |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Similar to aliphatic solvents, with the potential for weak dipole-induced dipole interactions with the C-Br bonds. |
| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | Strong compatibility due to similar polarities and the presence of halogen atoms.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are also capable of significant van der Waals interactions. THF is more polar and may be a slightly better solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These are polar aprotic solvents. While the polarity is higher, the alkyl groups on the ketone can interact favorably with the tetradecamethylene chain. 1-bromotetradecane is soluble in acetone.[8] |
| Esters | Ethyl acetate | Moderate | Similar to ketones in terms of being polar aprotic with significant nonpolar character. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and hydrogen-bonding capability of short-chain alcohols are not ideal for the nonpolar solute. Solubility is expected to increase with the alkyl chain length of the alcohol. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | The high polarity and strong dipole-dipole interactions of these solvents are a poor match for the nonpolar nature of this compound. |
| Polar Protic | Water | Insoluble | The large, nonpolar hydrocarbon chain cannot overcome the strong hydrogen-bonding network of water.[7][8] |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, experimental determination is essential. The following section provides a detailed protocol for the widely accepted shake-flask method.[10]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
Step-by-Step Experimental Protocol
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in a temperature-controlled shaker or water bath.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
For finer suspensions, centrifuge the vial to pellet the excess solid.[10]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically inert syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.[10]
-
Accurately weigh the collected filtrate.
-
Perform a serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System and Quality Control
-
Equilibrium Time: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be independent of the agitation time after a certain point.
-
Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.
-
Purity of Materials: The purity of both the this compound and the solvents should be confirmed prior to the experiment, as impurities can significantly affect solubility.
Visualizing the Process
Logical Relationship of Solubility
Caption: The principle of "like dissolves like" governing solubility.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While a comprehensive, publicly available dataset for the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for its prediction and experimental determination. The predominantly nonpolar character of the molecule suggests high solubility in nonpolar and weakly polar solvents, and low solubility in highly polar media. For applications requiring precise solubility data, the detailed shake-flask protocol presented herein offers a reliable and validated method for generating this critical information in the laboratory. This guide empowers researchers to make informed decisions regarding solvent selection, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ws [chem.ws]
- 4. byjus.com [byjus.com]
- 5. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. bdmaee.net [bdmaee.net]
- 9. All about Solubility of Alkanes [unacademy.com]
- 10. benchchem.com [benchchem.com]
safety and handling of 1,14-Dibromotetradecane
An In-Depth Technical Guide to the Safe Handling of 1,14-Dibromotetradecane for Research and Development Professionals
Introduction
This compound (CAS No: 37688-96-3) is a long-chain bifunctional alkyl halide.[1][2] Its structure, featuring bromine atoms at both ends of a fourteen-carbon chain, makes it a valuable intermediate in various fields of organic synthesis. Researchers and drug development professionals utilize it for applications such as the synthesis of polymers, the creation of long-chain linkers for complex molecules, and the formation of bolaamphiphiles. While its utility is significant, its safe and effective use hinges on a thorough understanding of its properties and potential hazards.
The available toxicological data for this compound is limited, and in some cases, hazard classifications are inconsistent across reporting bodies.[1] This guide adopts the principle of prudent practice, advising researchers to treat the substance with a high degree of caution. By synthesizing data from safety data sheets (SDS), chemical databases, and general laboratory safety protocols, this document provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of experimental work.
Compound Profile and Physicochemical Properties
A precise understanding of a chemical's physical properties is foundational to its safe handling. For instance, knowing that this compound is a solid at standard room temperature informs decisions on its transfer and weighing, helping to minimize the generation of dust or aerosols.[2]
| Property | Value | Reference |
| CAS Number | 37688-96-3 | [1][2] |
| Molecular Formula | C₁₄H₂₈Br₂ | [1][2] |
| Molecular Weight | 356.18 g/mol | [1][2] |
| Appearance | Solid | [2][3] |
| Melting Point | 50.4 °C | [2] |
| Boiling Point | 366.3 °C at 760 mmHg | [2] |
| Flash Point | 204.8 °C | [2] |
| Density | 1.245 g/cm³ | [2] |
| Solubility | Insoluble in water. Soluble in acetone, benzene, and chloroform. | [4][5] |
Hazard Identification and Risk Assessment
The causality behind treating this compound with caution stems from its classification as an alkyl halide and the GHS hazard statements associated with it, despite some reporting inconsistencies.[1] Alkyl halides as a class can be irritants and may have other toxicological effects that are not yet fully characterized for this specific compound.
-
Primary Health Hazards: Aggregated GHS information indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] The lack of comprehensive toxicological studies means that other potential health effects cannot be ruled out, necessitating the use of robust personal protective equipment to minimize all routes of exposure.[4][6]
-
Reactivity Hazards: This compound is incompatible with strong oxidizing agents and strong bases.[4][7] Contact with strong bases can initiate elimination reactions, while strong oxidizers can lead to vigorous, potentially hazardous reactions.
-
Thermal Decomposition: When heated to decomposition, as in a fire, this compound will release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[4][7]
Standard Operating Procedures for Safe Handling
A self-validating safety protocol integrates engineering controls, administrative practices, and personal protective equipment into a seamless workflow. The primary objective is to minimize the potential for exposure at every step.
Engineering Controls
The first line of defense is to handle the chemical within a controlled environment.
-
Chemical Fume Hood: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood to control potential exposure to dust or vapors.[8]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8]
Experimental Protocol for Handling
-
Pre-Handling Verification: Before use, confirm the identity of the chemical by checking the label. Visually inspect the container for any signs of damage or compromise. Review the Safety Data Sheet (SDS) for any specific handling instructions.[9]
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in Section 4. This step is non-negotiable.
-
Material Transfer (Solid):
-
Place the stock container, a pre-labeled receiving vessel, and a clean spatula within the fume hood.
-
Carefully open the stock container.
-
Use the spatula to transfer the required amount of the solid chemical to the receiving vessel. Perform this action gently to avoid generating airborne dust.
-
If the chemical needs to be melted for transfer, use a controlled heating source (e.g., a heating mantle with a stirrer) within the fume hood. Do not use an open flame.
-
-
Post-Handling Procedures:
-
Securely close the lids on both the stock container and the receiving vessel.
-
Wipe down the spatula with a solvent-moistened cloth (disposing of the cloth as hazardous waste) and decontaminate the work surface within the fume hood.
-
Return the stock container to its designated storage location.
-
Properly doff and dispose of single-use PPE.
-
Personal Protective Equipment (PPE) Specification
The selection of PPE is dictated by a risk assessment of the chemical's hazards. For this compound, the focus is on preventing skin, eye, and respiratory contact.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][7] A face shield should be worn over the goggles if there is a risk of splashing, particularly when handling the molten substance.[8]
-
Skin and Body Protection:
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[4][7] If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[11]
Caption: Personal Protective Equipment (PPE) selection and use workflow.
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[4][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Spill Management
The appropriate response to a spill depends on its scale and the immediate hazards it presents.
Caption: Decision tree for responding to a chemical spill.
Small Spill Cleanup Protocol (<100g)
-
Alert and Secure: Alert personnel in the immediate area. Ensure the spill is not near an ignition source.[13][14]
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
-
Contain: Gently cover the spilled solid with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[4][9] This prevents the powder from becoming airborne.
-
Collect: Carefully scoop the mixture of absorbent and chemical into a designated, sealable hazardous waste container.[15] Use non-sparking tools if there is any fire concern.
-
Decontaminate: Wipe the spill area with a cloth dampened with a detergent solution, followed by water.[14][16] Place all cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound Spill Debris," and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[14]
Storage and Waste Disposal
Proper storage and disposal are critical endpoints in the chemical lifecycle, essential for maintaining a safe laboratory environment.
Storage Conditions
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]
-
The storage location should be separate from incompatible materials, specifically strong oxidizing agents and strong bases.[7]
Waste Management Protocol
All materials that come into contact with this compound must be considered hazardous waste. This includes empty containers, used gloves, absorbent materials from spills, and contaminated labware.
Caption: Workflow for the proper disposal of chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
Containment: Collect all waste in a designated, leak-proof, and sealable container.[11]
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., "Irritant").[3]
-
Professional Disposal: Never dispose of this compound or its waste down the drain or in the regular trash.[4][11] All disposal must be handled through a licensed hazardous waste disposal company, typically coordinated by your institution's EHS department.[3]
Conclusion
The safe and responsible use of this compound in a research and development setting is achievable through a commitment to established safety principles. Given the incomplete toxicological profile, a cautious approach is mandatory. The core tenets of this approach are: consistent use of engineering controls like fume hoods, diligent application of appropriate personal protective equipment, strict adherence to handling and waste disposal protocols, and thorough preparation for emergency situations. By integrating these practices, scientists can effectively utilize this versatile chemical reagent while upholding the highest standards of laboratory safety.
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. bdmaee.net [bdmaee.net]
- 6. hpc-standards.com [hpc-standards.com]
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- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
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- 16. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
An In-Depth Technical Guide to 1,14-Dibromotetradecane as a Chemical Intermediate
Abstract: 1,14-Dibromotetradecane (C₁₄H₂₈Br₂) is a bifunctional, long-chain aliphatic hydrocarbon that serves as a highly versatile chemical intermediate in organic synthesis. Its linear fourteen-carbon backbone provides significant hydrophobicity and flexibility, while the terminal bromine atoms offer reactive sites for a range of nucleophilic substitution and organometallic reactions. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in drug discovery, materials science, and the synthesis of complex molecular architectures like bolaamphiphiles. Detailed protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals both theoretical understanding and practical, field-proven insights into leveraging this intermediate for advanced applications.
Physicochemical Profile of this compound
This compound is a waxy solid at room temperature, characterized by its long alkyl chain which dictates its solubility and physical state.[1] Its bifunctionality is the cornerstone of its utility as a chemical linker and building block.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Tetradecamethylene dibromide | [2] |
| CAS Number | 37688-96-3 | [1][2] |
| Molecular Formula | C₁₄H₂₈Br₂ | [2][3] |
| Molecular Weight | 356.18 g/mol | [2] |
| Appearance | Faint beige fused solid | [1] |
| Melting Point | 50.4 °C | [1][4] |
| Boiling Point | ~366.3 °C at 760 mmHg (est.) | [4] |
| Density | ~1.245 - 1.338 g/cm³ (est.) | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, benzene. | [5] |
Synthesis and Purification
The most direct and common synthesis of this compound involves the dibromination of its corresponding diol, 1,14-tetradecanediol.[4] This transformation is analogous to the well-established methods for converting primary alcohols to alkyl bromides, such as reaction with hydrobromic acid.[6][7][8]
General Synthetic Workflow
The conversion of the terminal hydroxyl groups to bromides is typically achieved under acidic conditions. The mechanism involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water), which is then displaced by a bromide ion in a nucleophilic substitution (Sₙ2) reaction.
Caption: Synthetic pathway from 1,14-tetradecanediol to this compound.
Standard Laboratory Protocol: Dibromination of 1,14-Tetradecanediol
This protocol is a representative procedure adapted from standard alcohol-to-bromide conversion methods.[5][7]
Materials:
-
1,14-Tetradecanediol
-
Hydrobromic acid (48% aqueous solution)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Hexane or Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,14-tetradecanediol and an excess of 48% hydrobromic acid.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The addition is exothermic and must be controlled. Sulfuric acid acts as a dehydrating agent and promotes the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. If a solid has formed, add an organic solvent like diethyl ether or dichloromethane to dissolve it.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol or hexane, to yield pure this compound.
Core Reactivity as a Bifunctional Intermediate
The synthetic power of this compound lies in the reactivity of its two terminal C-Br bonds. As a primary alkyl halide, it readily undergoes Sₙ2 reactions and can be used to form organometallic reagents.[8][9] This bifunctionality allows it to act as a linker, connecting two molecular entities or forming symmetrical macrocycles or polymers.
Caption: Core reaction pathways for this compound.
Nucleophilic Substitution (Sₙ2) Reactions: The Williamson Ether Synthesis
A classic application is the Williamson ether synthesis, where an alkoxide ion displaces the bromide to form an ether.[9][10] Given the two bromide groups, this compound can react with two equivalents of an alcohol (or a diol) to form symmetrical di-ethers. This reaction is fundamental for creating bolaamphiphiles with ether-linked head groups.
Causality: The reaction proceeds via an Sₙ2 mechanism because it involves a primary alkyl halide, which is sterically unhindered, and a strong nucleophile (the alkoxide).[9][10] This mechanism results in an inversion of stereochemistry if the carbon were chiral (which is not the case here) and is sensitive to steric hindrance on both the alkyl halide and the nucleophile.
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Organometallic Formations: The Grignard Reaction
This compound can react with magnesium metal in an anhydrous ether solvent (like THF) to form a Grignard reagent.[11][12] Depending on the stoichiometry, either a mono-Grignard (BrMg-(CH₂)₁₄-Br) or a di-Grignard (BrMg-(CH₂)₁₄-MgBr) reagent can be formed.
Causality: The formation of Grignard reagents requires strictly anhydrous conditions. Grignard reagents are powerful bases and will be quenched by any protic solvent, such as water or alcohols, which would protonate the carbanion and render it unreactive for its intended purpose.[13] The di-Grignard reagent is a particularly useful intermediate, acting as a 14-carbon nucleophilic building block capable of reacting with electrophiles like aldehydes, ketones, or esters at both ends.[13]
Applications in Advanced Synthesis
Synthesis of Bolaamphiphiles for Drug Delivery
Bolaamphiphiles are molecules with hydrophilic head groups at both ends of a long hydrophobic chain.[14] They are of significant interest in drug delivery and material science as they can self-assemble into stable vesicles or other nanostructures.[15][16][17] this compound is an ideal hydrophobic core for synthesizing these structures.
Caption: Workflow for synthesizing bolaamphiphiles using this compound.
Linker in Drug Discovery
In modern drug development, particularly in fragment-based drug discovery (FBDD) and the creation of proteolysis-targeting chimeras (PROTACs), linkers are crucial.[18] this compound can serve as a long, flexible, and lipophilic linker to connect two different pharmacophores or a pharmacophore and a ligand for an E3 ubiquitin ligase. The long C14 chain can significantly influence a drug's pharmacokinetic (ADME) properties by increasing its lipophilicity, which can enhance membrane permeability.[19]
Monomer for Polymer Synthesis
Through reactions like polycondensation, this compound can be reacted with difunctional nucleophiles (e.g., diamines, diols) to create polymers. The resulting polymers incorporate the long, flexible C14 chain into their backbone, which can be used to tailor material properties such as crystallinity, melting point, and flexibility for applications in advanced materials and specialty polymers.[20]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] The toxicological properties have not been fully investigated.[21]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coats to prevent skin and eye contact.[22][23]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with strong oxidizing agents and strong bases.[22]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture contamination.[5]
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is defined by its bifunctionality and its long, lipophilic carbon chain. Its predictable reactivity in nucleophilic substitutions and organometallic reactions makes it a reliable building block for a wide range of complex molecules. For researchers in drug discovery, it offers a robust tool for creating linkers and modifying drug properties. In material science, it is a key component for synthesizing advanced polymers and self-assembling systems like bolaamphiphiles. A thorough understanding of its properties, synthesis, and reactivity enables scientists to harness its full potential in driving innovation across multiple scientific disciplines.
References
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- 3. PubChemLite - this compound (C14H28Br2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]
- 5. bdmaee.net [bdmaee.net]
- 6. nbinno.com [nbinno.com]
- 7. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]
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- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. researchgate.net [researchgate.net]
- 15. Synthesis of non-ionic bolaamphiphiles and study of their self-assembly and transport behaviour for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Biomedically Relevant Applications of Bolaamphiphiles and Bolaamphiphile-Containing Materials [frontiersin.org]
- 18. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Role of 1,14-Dibromotetradecane in Organic Synthesis
Abstract
1,14-Dibromotetradecane is a versatile bifunctional electrophile that serves as a cornerstone reagent in modern organic synthesis. Its defining feature—a long, flexible fourteen-carbon aliphatic chain capped by reactive bromine atoms at both ends—enables its use as a strategic linker, a monomeric unit in polymerization, and a key precursor in the construction of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, core synthetic applications, and field-proven experimental protocols. We will delve into the mechanistic underpinnings of its reactivity, focusing on its utility in the synthesis of macrocycles, polymers, and specialized long-chain molecules, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent's full potential.
Introduction: The Architectural Significance of a C14 Linker
In the landscape of organic synthesis, bifunctional molecules are indispensable tools for constructing large and complex structures from simpler precursors. This compound (C₁₄H₂₈Br₂) distinguishes itself through its specific chain length and reactivity. The tetradecane backbone provides significant length (approximately 17-18 Å in a fully extended conformation) and conformational flexibility. This makes it an ideal building block for spanning considerable distances within a molecule or for creating large, ring-based structures.
The terminal bromine atoms are excellent leaving groups in nucleophilic substitution reactions, the primary mode of reactivity for this compound. This allows for the sequential or simultaneous connection of two nucleophilic fragments, making this compound a quintessential α,ω-dielectrophile for a variety of synthetic strategies.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is critical for experimental design, particularly for optimizing reaction conditions and purification procedures.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈Br₂ | PubChem |
| Molecular Weight | 356.18 g/mol | PubChem |
| Melting Point | 50.4 °C | Chemsrc[1] |
| Boiling Point | 366.3 °C at 760 mmHg | Chemsrc[1] |
| Appearance | Faint beige fused solid | ChemicalBook[2] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, benzene, and chloroform. | ChemBK[3][4] |
| CAS Number | 37688-96-3 | PubChem |
Core Applications in Organic Synthesis
The utility of this compound stems from its ability to connect two nucleophilic centers. This simple function is the basis for its application in several key areas of synthesis.
Macrocycle Synthesis: Spanning the Divide
The formation of macrocycles—cyclic molecules containing large rings (typically 12 or more atoms)—is a formidable challenge in organic synthesis due to unfavorable entropic factors. The long, flexible C14 chain of this compound is perfectly suited to overcome this challenge by linking two nucleophilic ends of a precursor molecule or by reacting with a separate dinucleophilic species.
Causality of Experimental Choice: The primary competing reaction in macrocyclization is intermolecular polymerization. To favor the desired intramolecular cyclization, reactions are conducted under high-dilution conditions. This is achieved by the slow addition of the reactants via a syringe pump to a large volume of solvent. This maintains a very low instantaneous concentration of the reactants, ensuring that the reactive ends of a single molecule are more likely to find each other than to react with a different molecule.
Caption: General scheme for macrocyclization using this compound.
Exemplary Protocol: Synthesis of a 1,16-Diazacyclotriacontane
This protocol describes the synthesis of a 30-membered macrocycle containing two nitrogen atoms by reacting this compound with 1,14-diaminotetradecane.
-
Apparatus Setup: A 3-liter, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a rubber septum. The apparatus is flame-dried under a stream of inert gas (Argon or Nitrogen) and allowed to cool.
-
Solvent and Base: Add 2 liters of dry acetonitrile and 10 equivalents of finely ground potassium carbonate (K₂CO₃) to the flask. The large volume of solvent is crucial for establishing high-dilution conditions. The K₂CO₃ acts as a base to neutralize the HBr formed during the reaction.
-
Reactant Preparation: In separate flasks, prepare two solutions:
-
Solution A: Dissolve 1.0 mmol of this compound in 50 mL of dry acetonitrile.
-
Solution B: Dissolve 1.0 mmol of 1,14-diaminotetradecane in 50 mL of dry acetonitrile.
-
-
Slow Addition: Draw both Solution A and Solution B into separate 50 mL syringes and place them on a syringe pump. Position the needles through the septum of the reaction flask.
-
Reaction Execution: Begin vigorous stirring of the K₂CO₃ suspension in acetonitrile and heat the mixture to reflux. Start the syringe pump to add both solutions concurrently over a period of 24-48 hours. The slow addition rate is the most critical parameter for maximizing the yield of the macrocycle.[5][6][7]
-
Workup: After the addition is complete, continue refluxing for an additional 12 hours. Cool the reaction to room temperature and filter to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired macrocycle from unreacted starting materials and oligomeric byproducts.
Polymer Chemistry: Forging Long Chains
In polymer chemistry, this compound can act as an A-A type monomer, where both ends have the same reactive functional group. It undergoes step-growth or condensation polymerization with B-B type monomers (dinucleophiles) such as diols, diamines, or dithiols.[8][9] The resulting polymers incorporate the long, flexible C14 spacer into their backbone, which can impart properties like hydrophobicity, flexibility, and a lower glass transition temperature.
Caption: Workflow for step-growth polymerization involving this compound.
The reaction mechanism is a series of bimolecular nucleophilic substitutions. The choice of solvent, temperature, and base is critical for achieving high molecular weight polymers. This approach is fundamental to creating various functional materials where a long, non-polar spacer is required.
Synthesis of Bolaamphiphiles and Specialty Surfactants
A bolaamphiphile is a molecule with hydrophilic head groups at both ends of a long hydrophobic chain. This compound is an ideal precursor for these structures. The C14 chain serves as the hydrophobic core, and the terminal bromines can be displaced by nucleophiles that are either hydrophilic or can be converted into hydrophilic groups (e.g., amines to form quaternary ammonium salts, or reaction with sodium sulfite to form sulfonates). These molecules are of significant interest in materials science for their self-assembly into vesicles, nanotubes, and other ordered structures. The principles here are similar to the synthesis of Gemini surfactants from 1-bromotetradecane.[10][11]
Mechanistic Considerations: The Sₙ2 Reaction
The vast majority of reactions involving this compound proceed via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. As a primary alkyl halide, the carbon-bromine bond is susceptible to backside attack by a wide range of nucleophiles.
Key Factors for Success:
-
Nucleophile Choice: Strong nucleophiles (e.g., thiolates, alkoxides, amines) are most effective.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
-
Temperature: Moderate heating is often required to overcome the activation energy of the reaction.
Conclusion
This compound is more than a simple alkyl halide; it is a strategic architectural element in organic synthesis. Its defined length, flexibility, and bifunctional reactivity grant chemists precise control over the construction of large, complex molecules. From the entropically challenging synthesis of macrocycles to the methodical chain-building of polymers and the rational design of self-assembling bolaamphiphiles, this reagent provides a reliable and versatile platform. A thorough understanding of its properties and the principles of high-dilution and step-growth polymerization is key to successfully deploying it in advanced synthetic applications.
References
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- 4. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]
- 5. Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
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An In-Depth Technical Guide on the Discovery and History of Long-Chain Dibromoalkanes
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Long-chain α,ω-dibromoalkanes are foundational molecules in modern organic synthesis, serving as versatile building blocks for a myriad of complex structures. Their bifunctional nature, with bromine atoms at the terminal ends of a hydrocarbon chain, makes them ideal starting points for creating polymers, pharmaceuticals, and advanced materials.[1] This guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of these crucial compounds. It delves into the causality behind experimental choices in both classical and contemporary synthetic protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Long-Chain Dibromoalkanes
Long-chain dibromoalkanes are characterized by a linear alkane chain with bromine atoms attached to its terminal carbons (α and ω positions). This unique architecture provides two reactive sites, enabling their participation in a wide range of chemical transformations.[1][2] Their utility spans numerous scientific disciplines:
-
Polymer Chemistry: They are instrumental in the synthesis of specialized polymers and advanced materials, where the precise control over molecular structure dictates the final material properties.[1]
-
Pharmaceutical Synthesis: In the pharmaceutical industry, these compounds are vital for constructing the intricate molecular frameworks of new active pharmaceutical ingredients (APIs).[1] Their defined chain length allows for the systematic introduction of specific carbon spacers in drug candidates.
-
Organic Synthesis: As versatile intermediates, they are employed in cyclization reactions and as precursors for organometallic reagents, facilitating the construction of complex organic molecules.[1][2]
The ability to reliably synthesize high-purity long-chain dibromoalkanes is paramount to advancing research and development in these fields.
Historical Perspective: The Dawn of Bromoalkane Synthesis
The journey to understanding and synthesizing long-chain dibromoalkanes is rooted in the broader history of halogenation chemistry. Early investigations into the reactions of alkanes and the development of methods to introduce halogens into organic molecules laid the groundwork for the synthesis of these valuable compounds.
Early Explorations: Free Radical Halogenation
One of the earliest methods for introducing bromine into an alkane chain was through free radical bromination . This process, typically initiated by heat or UV light, involves the homolytic cleavage of molecular bromine (Br₂) to generate bromine radicals.[3][4] These highly reactive species can then abstract a hydrogen atom from an alkane, leading to the formation of an alkyl radical and hydrogen bromide (HBr). The alkyl radical then reacts with another molecule of Br₂ to produce the bromoalkane and a new bromine radical, propagating the chain reaction.[5]
While fundamental, free radical bromination of long-chain alkanes often leads to a mixture of products, with bromination occurring at various positions along the chain.[6][7] This lack of selectivity for the terminal positions made it an impractical method for the specific synthesis of α,ω-dibromoalkanes. However, these early studies were crucial in establishing the principles of C-H bond activation and halogenation.
The Hunsdiecker Reaction: A Milestone in Bromoalkane Synthesis
A significant breakthrough in the controlled synthesis of bromoalkanes came with the development of the Hunsdiecker reaction , also known as the Borodin-Hunsdiecker reaction.[8][9] First demonstrated by Alexander Borodin in 1861 and later refined by Heinz and Clare Hunsdiecker in 1939, this reaction allows for the preparation of bromoalkanes from the silver salts of carboxylic acids.[9][10][11]
The reaction involves the treatment of a silver carboxylate with bromine, resulting in the formation of an alkyl halide with one fewer carbon atom than the starting carboxylic acid, with the lost carbon being released as carbon dioxide.[8][11] The mechanism is believed to proceed through a radical intermediate.[8][9]
To synthesize α,ω-dibromoalkanes via this route, a dicarboxylic acid is used as the starting material. The di-silver salt of the dicarboxylic acid is treated with two equivalents of bromine to yield the desired dibromoalkane.
While a significant advancement, the classical Hunsdiecker reaction has limitations, including the need for stoichiometric silver salts and sometimes moderate yields. This led to the development of several modifications.
Evolution of Synthetic Methodologies
The demand for high-purity long-chain dibromoalkanes for various applications spurred the development of more efficient and practical synthetic methods.
From Diols: A Versatile and Common Approach
One of the most widely used and reliable methods for synthesizing α,ω-dibromoalkanes is the reaction of the corresponding α,ω-diols with a brominating agent. A common and effective reagent for this transformation is hydrobromic acid (HBr).
The reaction of a long-chain diol, such as 1,10-decanediol, with aqueous HBr is a classic example.[12] This nucleophilic substitution reaction involves the protonation of the hydroxyl groups, converting them into good leaving groups (water), which are then displaced by bromide ions.
Experimental Protocol: Synthesis of 1,10-Dibromodecane from 1,10-Decanediol [12]
-
Reaction Setup: A round-bottomed flask is charged with 1,10-decanediol, 48% aqueous hydrobromic acid, and an organic solvent such as octane. A Dean-Stark trap or a similar apparatus for azeotropic removal of water is fitted to the flask.
-
Heating: The reaction mixture is heated to a temperature that allows for the azeotropic removal of water, driving the equilibrium towards the formation of the dibromoalkane.
-
Workup: After the reaction is complete, the organic layer is separated, washed to remove any remaining acid and impurities, and dried.
-
Purification: The crude product is then purified by distillation under reduced pressure to yield the pure 1,10-dibromodecane.
Other brominating agents, such as phosphorus tribromide (PBr₃), can also be used to convert diols to dibromoalkanes. The choice of reagent often depends on the scale of the reaction, the desired purity, and the specific properties of the starting diol.
Modern Synthetic Innovations
While the conversion of diols remains a robust method, modern organic synthesis has introduced new reagents and techniques that offer milder reaction conditions and improved efficiency. For instance, the combination of triphenylphosphine (Ph₃P) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) provides an effective way to convert alcohols to alkyl bromides under milder conditions (the Appel reaction). This methodology can be applied to the synthesis of dibromoalkanes from diols.
Applications Driving Synthesis and Discovery
The continuous interest in long-chain dibromoalkanes is fueled by their critical role in various fields of chemical science.
Polymer Science: Building Macromolecules
Long-chain dibromoalkanes are essential monomers in polycondensation reactions . For example, they can react with dithiols to form poly(alkylene sulfide)s or with diamines to produce polyamines. These polymers can have a wide range of properties and applications, from specialty elastomers to materials with unique optical or electronic properties.
They also play a role in Ziegler-Natta polymerization , a key process for producing polyolefins like polyethylene and polypropylene.[13][14][15][16] While not typically the primary monomers, dibromoalkanes can be used to introduce specific functionalities or to act as chain transfer agents, thereby controlling the molecular weight and properties of the resulting polymer.
Furthermore, α,ω-dibromoalkanes are precursors for the synthesis of α,ω-dienes, which are important monomers in ring-opening metathesis polymerization (ROMP) .[17][18] ROMP is a powerful technique for creating polymers with well-defined structures and properties.
Drug Development and Medicinal Chemistry
In the realm of drug discovery, long-chain dibromoalkanes serve as valuable linkers or spacers to connect different pharmacophores.[1] The length of the alkane chain can be precisely chosen to optimize the distance and orientation between two active moieties, which can be critical for binding to a biological target. For instance, 1,10-dibromodecane is used as a reactant in the synthesis of various pharmaceutical intermediates.[19][20]
Quantitative Data and Physicochemical Properties
The physical properties of long-chain dibromoalkanes are important for their handling, purification, and application.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL) |
| 1,6-Dibromohexane | 629-03-8 | C₆H₁₂Br₂ | 243.97 | -2.5 | 243 | 1.587 |
| 1,8-Dibromooctane | 4549-32-0 | C₈H₁₆Br₂ | 272.02 | 14-16 | 140-142 / 15 | 1.443 |
| 1,10-Dibromodecane | 4101-68-2 | C₁₀H₂₀Br₂ | 300.07 | 25-30 | 160 / 15 | 1.34 |
| 1,12-Dibromododecane | 3344-70-5 | C₁₂H₂₄Br₂ | 328.13 | 33-36 | 165-167 / 5 | 1.272 |
Data sourced from publicly available chemical databases.[20][21]
Conclusion and Future Outlook
The discovery and synthesis of long-chain dibromoalkanes have been pivotal to the advancement of organic chemistry. From the early, non-selective methods of free radical halogenation to the more controlled and efficient modern techniques, the ability to produce these versatile building blocks has empowered scientists to create a vast array of complex molecules. As the demand for novel polymers, advanced materials, and sophisticated pharmaceuticals continues to grow, the importance of long-chain dibromoalkanes in the synthetic chemist's toolbox is set to increase. Future research will likely focus on developing even more sustainable and atom-economical synthetic routes, further expanding the accessibility and application of these fundamental compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. Free radical reaction of alkanes with bromine chlorine conditions products uses mechanisms bromination chlorination of alkanes advanced A level organic chemistry revision notes [docbrown.info]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Hunsdiecker reaction [quimicaorganica.org]
- 12. 1,10-Dibromodecane synthesis - chemicalbook [chemicalbook.com]
- 13. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ias.ac.in [ias.ac.in]
- 17. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 18. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 19. Page loading... [wap.guidechem.com]
- 20. 1,10-Dibromodecane 97 4101-68-2 [sigmaaldrich.com]
- 21. chemsynthesis.com [chemsynthesis.com]
Methodological & Application
Synthesis of Advanced Polymers Utilizing 1,14-Dibromotetradecane: A Detailed Guide for Researchers
Introduction: The Versatility of 1,14-Dibromotetradecane in Polymer Chemistry
This compound is a long-chain α,ω-dihaloalkane that serves as a valuable and versatile building block in the synthesis of a variety of linear polymers and macrocyclic compounds.[1][2] Its fourteen-carbon aliphatic chain imparts flexibility, hydrophobicity, and unique thermal properties to the resulting polymeric structures. The terminal bromine atoms provide reactive sites for nucleophilic substitution, making it an ideal monomer for step-growth polymerization, specifically polycondensation reactions. This guide provides detailed application notes and protocols for the synthesis of polyamines and polyesters using this compound, targeting researchers and professionals in materials science and drug development. The polymers derived from this monomer have potential applications in biomedical fields, including drug delivery systems and tissue engineering, owing to their potential biocompatibility and biodegradability.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₈Br₂ | [2] |
| Molecular Weight | 356.18 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 51-53 °C | |
| Boiling Point | 198-200 °C at 2 mmHg | |
| Solubility | Soluble in organic solvents like THF, DMF, and toluene |
I. Synthesis of Polyamines via Polycondensation
The reaction of this compound with a suitable diamine is a classic example of a Menschutkin-type polycondensation, leading to the formation of tertiary polyamines. This approach allows for the synthesis of polymers with repeating amine functionalities in the backbone, which can be further functionalized or utilized for their inherent properties.
Causality Behind Experimental Choices
The choice of diamine, solvent, and temperature significantly influences the molecular weight and properties of the resulting polyamine. A common challenge in the polycondensation of diamines with dihaloalkanes is the competition between polymerization and cyclization.[5] To favor the formation of linear high-molecular-weight polymers, the reaction is typically carried out at a moderate concentration and a temperature that promotes the reaction rate without causing significant side reactions. The use of a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAC) or N-methyl-2-pyrrolidone (NMP) is often preferred to ensure the solubility of the growing polymer chain.[5][6]
Experimental Protocol: Synthesis of Poly(N,N'-hexamethylene-1,14-tetradecanediamine)
This protocol details the synthesis of a polyamine from this compound and 1,6-hexanediamine.
Materials:
-
This compound (DBTD)
-
1,6-Hexanediamine (HMDA)
-
N,N-Dimethylacetamide (DMAC), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Buchner funnel and filtration flask
Procedure:
-
Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,6-hexanediamine (5.81 g, 0.05 mol) and anhydrous N,N-dimethylacetamide (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (13.82 g, 0.1 mol) to the reaction mixture. The base acts as a scavenger for the hydrobromic acid generated during the reaction.
-
Monomer Addition: While stirring the mixture under a nitrogen atmosphere, slowly add a solution of this compound (17.81 g, 0.05 mol) in anhydrous DMAC (50 mL) dropwise over 30 minutes.
-
Polycondensation Reaction: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 24-48 hours with continuous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Isolation of the Polymer: After the reaction is complete, cool the mixture to room temperature. Pour the viscous solution into a large volume of vigorously stirred methanol (800 mL) to precipitate the polymer.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer sequentially with methanol and acetone to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 50 °C until a constant weight is achieved.
Visualization of the Polyamine Synthesis Workflow
Caption: Workflow for the synthesis of polyamine via polycondensation.
II. Synthesis of Polyesters via Polycondensation
This compound can also be utilized in the synthesis of polyesters through reaction with a dicarboxylic acid salt. This method, a variation of the Williamson ether synthesis, extends to ester formation. The resulting polyesters, with their long aliphatic segments, are expected to be flexible and have low glass transition temperatures.
Rationale for Method Selection
The direct esterification of a dihaloalkane with a dicarboxylic acid is not feasible. Therefore, the dicarboxylic acid must first be converted to its carboxylate salt, typically a potassium or sodium salt, to increase its nucleophilicity. The choice of a phase-transfer catalyst (PTC) can be crucial in this type of reaction to facilitate the transport of the dicarboxylate anion into the organic phase where the this compound is soluble. This enhances the reaction rate and allows for polymerization under milder conditions.
Experimental Protocol: Synthesis of Poly(tetradecamethylene sebacate)
This protocol describes the synthesis of a polyester from this compound and the disodium salt of sebacic acid.
Materials:
-
This compound (DBTD)
-
Sebacic acid
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with reflux condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Buchner funnel and filtration flask
Procedure:
-
Preparation of Disodium Sebacate: In a 250 mL round-bottom flask, dissolve sebacic acid (10.11 g, 0.05 mol) in deionized water (50 mL). Slowly add a stoichiometric amount of sodium hydroxide (4.00 g, 0.1 mol) dissolved in deionized water (20 mL). Evaporate the water under reduced pressure to obtain the dry disodium sebacate salt. Dry the salt in a vacuum oven at 110 °C for 12 hours.
-
Reactor Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a reflux condenser, and a nitrogen inlet, add the prepared disodium sebacate (12.31 g, 0.05 mol), this compound (17.81 g, 0.05 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and anhydrous NMP (150 mL).
-
Polycondensation Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere with vigorous stirring. The reaction is typically carried out for 12-24 hours. The progress of the polymerization can be observed by the formation of sodium bromide precipitate.
-
Isolation of the Polymer: After the reaction, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide.
-
Precipitation and Purification: Pour the filtrate into a large volume of methanol (1 L) with stirring to precipitate the polyester. Collect the polymer by filtration. Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in methanol to ensure higher purity.
-
Drying: Dry the purified polyester in a vacuum oven at 40 °C until a constant weight is achieved.
Visualization of the Polyester Synthesis Workflow
Caption: Workflow for the synthesis of polyester from this compound.
III. Characterization of the Synthesized Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of the desired functional groups (amine or ester linkages) and the disappearance of the C-Br bond. | For polyamines, the appearance of C-N stretching bands. For polyesters, the appearance of a strong C=O stretching band around 1735 cm⁻¹. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer repeating unit. | Shift of the signals corresponding to the methylene groups adjacent to the bromine atoms to new positions indicating the formation of amine or ester linkages. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A unimodal distribution is indicative of a successful polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. | The long aliphatic chain of this compound is expected to result in polymers with low Tg and potentially semi-crystalline nature. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Provides the decomposition temperature of the polymer. |
IV. Potential Applications in Drug Development and Biomedical Research
Polymers derived from this compound hold promise for various biomedical applications.
-
Drug Delivery: The hydrophobic nature of the tetradecamethylene chain can be exploited for the encapsulation of poorly water-soluble drugs. The resulting polymeric nanoparticles or micelles could serve as carriers for controlled drug release.[7]
-
Tissue Engineering: Biodegradable polyesters and polyamines can be processed into scaffolds for tissue regeneration. Their mechanical properties can be tuned by varying the co-monomers and the molecular weight.[3]
-
Biocompatible Coatings: These polymers can be used to modify the surface of medical devices to improve their biocompatibility and reduce biofouling.[4]
Conclusion
This compound is a highly effective monomer for the synthesis of long-chain aliphatic polyamines and polyesters through polycondensation reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and properties of these materials. The versatility of the terminal bromine groups allows for a wide range of co-monomers to be employed, enabling the fine-tuning of the final polymer's characteristics for specific applications in drug development, regenerative medicine, and advanced materials science. Careful control over reaction conditions and thorough characterization are paramount to achieving polymers with desired and reproducible properties.
References
using 1,14-Dibromotetradecane for Gemini surfactant synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of cationic Gemini surfactants utilizing 1,14-dibromotetradecane as a hydrophobic spacer. This document provides a comprehensive overview of the synthesis, purification, and characterization of these versatile molecules.
Introduction: The Significance of Gemini Surfactants
Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic headgroups, covalently linked by a spacer group.[1] This unique dimeric structure imparts properties superior to their single-chain counterparts, such as significantly lower critical micelle concentrations (CMC), greater efficiency in reducing surface and interfacial tension, and enhanced self-assembly into various aggregate structures.[2]
The choice of the spacer is a critical determinant of the final properties of the Gemini surfactant. A long-chain spacer like this compound contributes to the overall hydrophobicity of the molecule, influencing its solubility, aggregation behavior, and interaction with other molecules and surfaces. The resulting bis-quaternary ammonium compounds, the focus of this guide, are cationic surfactants with a broad range of potential applications, including as antimicrobial agents, emulsifiers, and vectors for gene delivery.[1]
Molecular Architecture
The general structure of a Gemini surfactant synthesized from this compound is depicted below. It consists of two quaternary ammonium headgroups linked by the 14-carbon spacer, with each nitrogen atom also bonded to two methyl groups and a longer alkyl chain (R), which constitutes the hydrophobic tail.
Caption: General structure of a [R-14-R] Gemini surfactant.
Synthesis Methodology: The Quaternization Reaction
The synthesis of these cationic Gemini surfactants is typically achieved through a one-step nucleophilic substitution reaction, specifically the Menshutkin reaction or quaternization of a tertiary amine.[3] In this process, the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atoms at both ends of the this compound spacer. This results in the formation of two quaternary ammonium bromide salts within the same molecule.
The reaction mechanism is a bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. This occurs sequentially at both ends of the dibromoalkane. The choice of a polar aprotic solvent like isopropanol or acetonitrile can facilitate this reaction, although solvent-free methods have also been developed to align with green chemistry principles.[4][5]
Experimental Protocol: Synthesis of Bis(N-dodecyl-N,N-dimethyl)-1,14-tetradecanediammonium Dibromide
This protocol details the synthesis of a symmetrical Gemini surfactant with twelve-carbon (dodecyl) hydrophobic tails, often denoted as 12-14-12.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| N,N-Dimethyl-n-dodecylamine | ≥98% | TCI Chemicals |
| Isopropyl alcohol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR |
| Acetone | ACS Grade | Macron Fine Chemicals |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
-
Rotary evaporator
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in isopropyl alcohol (30 mL).
-
Addition of Amine: To this solution, add N,N-dimethyl-n-dodecylamine (2.2 eq) dropwise while stirring. A slight excess of the amine is used to ensure the complete reaction of the dibromoalkane.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 85°C with continuous stirring. Allow the reaction to proceed for 10-12 hours.[1] The product will begin to precipitate as a white solid as the reaction progresses.
-
Isolation of Crude Product: After the reaction period, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the crude product on the filter with cold diethyl ether (3 x 20 mL) to remove unreacted tertiary amine and any mono-quaternized byproducts.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as acetone or an ethanol/ether mixture.
-
Alternatively, the crude product can be dispersed in a solvent like acetone to form a suspension, which is then stirred and filtered. This washing process is effective for removing impurities.[6]
-
-
Drying: Dry the purified white solid product in a vacuum oven at 40-50°C to a constant weight.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Gemini surfactants.
Characterization
Confirmation of the structure and purity of the synthesized Gemini surfactant is crucial. The following techniques are standard for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[2][7] Specific proton and carbon signals corresponding to the hydrophobic tails, the spacer, and the methyl groups on the nitrogen atoms confirm the successful synthesis. In ¹H NMR, the appearance of signals for the N-CH₃ and N⁺-CH₂ protons at a downfield chemical shift is indicative of quaternization.[2]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound, providing definitive evidence of the product's identity.[7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present and confirm the absence of starting materials. The C-N stretching vibrations and the characteristic aliphatic C-H stretches will be prominent.[8][9]
Expected Characterization Data for 12-14-12 Gemini Surfactant
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| ¹H NMR (in CDCl₃) | Peaks corresponding to terminal -CH₃ of dodecyl chains, methylene protons of dodecyl and tetradecane chains, N⁺-CH₂ protons, and N⁺-CH₃ protons. |
| ¹³C NMR (in CDCl₃) | Resonances for all unique carbon atoms in the dodecyl tails, tetradecane spacer, and N-methyl groups. |
| Mass Spectrum (ESI-MS) | A peak corresponding to the dicationic molecule, which may be observed as [M]²⁺ or [M-Br]⁺. |
Conclusion
The synthesis of cationic Gemini surfactants using this compound provides a versatile platform for creating molecules with unique and tunable properties. The straightforward quaternization reaction allows for the incorporation of various hydrophobic tails, enabling the design of surfactants for specific applications in research, drug development, and materials science. Rigorous purification and characterization are essential to ensure the quality and reliability of these compounds for their intended use.
References
- 1. Synthesis and Properties of Dissymmetric Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 3. Application and Synthesis of Gemini Surfactant in Heavy Oil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fabrication of Encapsulated Gemini Surfactants [mdpi.com]
- 6. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 7. surfadiols.com [surfadiols.com]
- 8. twu-ir.tdl.org [twu-ir.tdl.org]
- 9. twu-ir.tdl.org [twu-ir.tdl.org]
Application Notes: 1,14-Dibromotetradecane as a Long-Chain Homobifunctional Crosslinking Agent
Abstract
1,14-Dibromotetradecane is a long-chain, saturated aliphatic hydrocarbon featuring terminal bromine atoms. Its structure as a C14 α,ω-dihaloalkane makes it an effective homobifunctional crosslinking agent. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound. We will explore its mechanism of action, provide validated protocols for its use in polymer science and nanotechnology, and discuss critical experimental parameters for process optimization. The focus is on leveraging its long, flexible, and hydrophobic chain to impart unique properties to crosslinked systems, such as in the development of advanced drug delivery carriers.
Physicochemical Properties and Mechanism of Action
Key Properties
This compound's utility as a crosslinker is directly derived from its molecular structure. The 14-carbon chain provides significant spacing and flexibility between the two reactive terminal bromide groups.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈Br₂ | PubChem[1] |
| Molecular Weight | 356.18 g/mol | PubChem[1] |
| Appearance | White to off-white solid | --- |
| Chain Length | ~19-20 Å (estimated) | --- |
| Reactivity | Terminal primary alkyl bromides | --- |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); Insoluble in water | --- |
Mechanism of Crosslinking
The crosslinking action of this compound is predicated on the nucleophilic substitution (S_N2) reaction. The bromine atoms are good leaving groups, and the primary carbon atoms to which they are attached are susceptible to attack by nucleophiles. Common nucleophilic functional groups present in polymers and on surfaces include primary/secondary amines (-NH₂), thiols (-SH), and hydroxyls (-OH).[] The reaction proceeds via a bimolecular mechanism where a nucleophile attacks the carbon atom, displacing the bromide ion and forming a new covalent bond. Since the molecule has two such reactive sites, it can form a bridge between two separate polymer chains or molecules.
The general mechanism can be visualized as follows:
Caption: General S_N2 crosslinking mechanism of this compound.
Core Applications in Polymer Science & Drug Delivery
The long C14 chain of this compound is not merely a spacer; it imparts significant hydrophobicity and flexibility to the resulting crosslinked network. This is particularly valuable in applications requiring the modulation of polymer solubility, encapsulation of hydrophobic drugs, or the creation of flexible material matrices.
Crosslinking of Polyethyleneimine (PEI) for Gene Delivery
Causality & Rationale: Low molecular weight (LMW) polyethyleneimine (PEI) is a cationic polymer with a high density of primary and secondary amines, making it an excellent candidate for crosslinking.[3] While LMW PEI is less toxic than its high molecular weight counterparts, its gene transfection efficiency is often lower. Crosslinking LMW PEI with agents like this compound creates higher molecular weight structures that are more effective at condensing DNA into nanoparticles (polyplexes).[4] The long, hydrophobic C14 linker can also enhance the stability of these polyplexes and facilitate interaction with cell membranes, potentially improving cytoplasmic delivery of the genetic payload.
Protocol 2.1.1: Synthesis of Crosslinked LMW PEI
This protocol describes the crosslinking of 2.5 kDa linear PEI. The degree of crosslinking can be tuned by adjusting the molar ratio of dibromotetradecane to PEI amine groups.
Materials:
-
Linear PEI (2.5 kDa)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
PEI Solution Preparation: Dissolve 100 mg of 2.5 kDa linear PEI in 10 mL of anhydrous DMSO. Stir until fully dissolved.
-
Crosslinker Addition: In a separate vial, dissolve the desired amount of this compound in 2 mL of DMSO. For a 1:10 molar ratio of crosslinker to PEI primary amines, this would be approximately 20 mg. The optimal ratio must be determined empirically.
-
Reaction Setup: Add the this compound solution dropwise to the stirring PEI solution. Add 50 mg of Sodium Bicarbonate to act as a mild base to neutralize the HBr generated during the reaction.
-
Reaction Conditions: Seal the reaction vessel and heat to 60-70°C. Let the reaction proceed for 24-48 hours with continuous stirring. The increased temperature facilitates the S_N2 reaction.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the crosslinked polymer by adding the reaction mixture dropwise into 100 mL of cold ethanol with vigorous stirring.
-
Centrifuge the suspension to pellet the crosslinked PEI. Discard the supernatant.
-
Redissolve the pellet in a minimal amount of deionized water.
-
Transfer the aqueous solution to a dialysis membrane (12-14 kDa MWCO) and dialyze against deionized water for 48 hours, changing the water every 8-12 hours to remove unreacted starting materials and salts.
-
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final crosslinked PEI as a white, fluffy solid.
Self-Validation & Characterization:
-
Confirmation of Crosslinking: Use ¹H-NMR to observe the disappearance of the characteristic peaks of the bromo-adjacent methylene protons of this compound and the appearance of new peaks corresponding to the alkyl chain integrated into the PEI backbone.
-
Molecular Weight Increase: Gel Permeation Chromatography (GPC) should show a significant increase in the average molecular weight compared to the starting LMW PEI.[4]
-
Particle Formation: Formulate polyplexes with a reporter plasmid (e.g., pEGFP-N1) and measure particle size and zeta potential using Dynamic Light Scattering (DLS). Expected particle sizes are typically in the 100-250 nm range.
Caption: Experimental workflow for the synthesis of crosslinked PEI (xLPEI).
Formation of Crosslinked Nanoparticles and Micelles
Causality & Rationale: In drug delivery, nanoparticles and micelles are often used to encapsulate hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile.[5][6] However, these assemblies can be unstable and may dissociate upon dilution in the bloodstream. Crosslinking the shell or core of these nanostructures using this compound can dramatically improve their stability. The long C14 linker provides a flexible yet robust covalent linkage within the nanoparticle structure without making it overly rigid.
Protocol 2.2.1: Shell-Crosslinking of Thiol-Functionalized Micelles
This protocol provides a general method for crosslinking micelles formed from an amphiphilic block copolymer with thiol groups in the shell.
Materials:
-
Thiol-functionalized amphiphilic block copolymer (e.g., PEG-b-poly(L-cysteine))
-
This compound
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Micelle Formation: Dissolve 50 mg of the block copolymer in 5 mL of DMF. Add this solution dropwise into 20 mL of deionized water while stirring to induce self-assembly into micelles.
-
Crosslinker Addition: In a separate vial, dissolve 5 mg of this compound in 1 mL of DMF.
-
Reaction Setup: Add the crosslinker solution to the aqueous micelle suspension. Add 20 µL of triethylamine (TEA) to act as a base, deprotonating the thiol groups to the more nucleophilic thiolate form.[7]
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 24 hours with gentle stirring.
-
Purification: Dialyze the reaction mixture against a 1:1 DMF/water mixture for 24 hours, followed by deionized water for another 24 hours to remove unreacted crosslinker and TEA.
-
Storage: Store the purified crosslinked micelle suspension at 4°C.
Self-Validation & Characterization:
-
Stability Test: Dilute an aliquot of the crosslinked micelle solution and a non-crosslinked control below the critical micelle concentration (CMC). Monitor the particle size and count rate using DLS over time. The crosslinked micelles should remain intact, while the control should dissociate.
-
FTIR Spectroscopy: Compare the FTIR spectra of the polymer before and after crosslinking. A decrease in the S-H stretching peak (around 2550 cm⁻¹) can indicate successful reaction.
-
Drug Loading & Release: Encapsulate a model hydrophobic drug (e.g., Paclitaxel) and compare the release profiles of crosslinked vs. non-crosslinked micelles. The crosslinked version is expected to show a more sustained release profile.
Experimental Considerations and Optimization
-
Stoichiometry: The molar ratio of this compound to the nucleophilic groups on the polymer is the most critical parameter. A low ratio leads to insufficient crosslinking, while a high ratio can lead to inter-particle aggregation and the formation of insoluble gels. A typical starting point is a 1:20 to 1:5 ratio of crosslinker-to-nucleophile.
-
Solvent System: The chosen solvent must solubilize both the polymer and the hydrophobic crosslinker. Mixtures like DMSO/Methanol or DMF/water are often employed.[4]
-
Base: For reactions involving amines or thiols, the addition of a non-nucleophilic base (e.g., TEA, NaHCO₃, K₂CO₃) is crucial to neutralize the HBr byproduct and drive the reaction to completion.[7]
-
Temperature: While some reactions with highly nucleophilic thiols can proceed at room temperature, crosslinking less reactive amines often requires heating (50-80°C) to achieve a reasonable reaction rate.
Safety and Handling
This compound is an alkylating agent. Based on general GHS classifications for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[1]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact, wash the affected area immediately with copious amounts of water.
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cu(i) stabilizing crosslinked polyethyleneimine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Crosslinked Linear Polyethyleneimine Enhances Delivery of DNA to the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced drug delivery with nanocarriers: a comprehensive review of recent advances in breast cancer detection and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for the Synthesis of Aliphatic Polyethers via Williamson Ether Synthesis using 1,14-Dibromotetradecane
Introduction: Harnessing a Classic Reaction for Modern Polymer Chemistry
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and reliable method for the formation of ether linkages.[1] This venerable reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involves the reaction of an alkoxide with a primary alkyl halide.[1][2] Its enduring utility is a testament to its broad scope and high efficiency, with yields often ranging from 50-95% in laboratory settings.[3]
In the realm of polymer chemistry, the Williamson ether synthesis provides a powerful tool for the synthesis of polyethers. By employing bifunctional monomers, such as a diol and a dihaloalkane, a step-growth polymerization can be achieved, leading to the formation of long-chain polyethers. These aliphatic polyethers are of significant interest due to their diverse applications, including as surfactants, in drug delivery systems, and as solid polymer electrolytes.[4]
This application note provides a detailed experimental protocol for the synthesis of a long-chain aliphatic polyether via the Williamson ether synthesis, utilizing 1,14-dibromotetradecane and a suitable diol as the monomers. We will delve into the rationale behind the choice of reagents and reaction conditions, outline a step-by-step procedure for both polymerization and a potential adaptation for macrocyclization, and detail the necessary characterization and safety protocols.
Reaction Mechanism and Strategic Considerations
The fundamental reaction involves the deprotonation of a diol (HO-R'-OH) with a strong base to form a dialkoxide, which then acts as a nucleophile. This dialkoxide subsequently attacks the electrophilic carbon atoms of this compound (Br-(CH2)14-Br) in a series of SN2 reactions, displacing the bromide leaving groups and forming ether linkages.[1][2]
Several factors are critical for the successful synthesis of high molecular weight polyethers using this method:
-
Choice of Reactants: The alkyl halide must be primary to favor the SN2 reaction and minimize the competing E2 elimination side reaction.[2][5] this compound is an ideal substrate in this regard. The choice of the diol co-monomer will influence the properties of the resulting polymer.
-
Base and Solvent Selection: A strong base is required to fully deprotonate the diol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they form the alkoxide irreversibly.[2] The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which can solvate the cation of the alkoxide and increase the nucleophilicity of the oxygen anion.[5][6]
-
Reaction Conditions: The reaction temperature and time are crucial parameters that need to be optimized to achieve the desired molecular weight and minimize side reactions.
-
Stoichiometry: Precise control of the stoichiometry between the diol and the dihaloalkane is essential for achieving high molecular weight polymers in step-growth polymerization.
-
Phase Transfer Catalysis: For reactions involving immiscible phases or to enhance the reaction rate, a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be employed. The PTC facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved.[3]
Experimental Protocol: Synthesis of Poly(tetradecamethylene-co-alkylene) Ether
This protocol details the synthesis of a polyether from this compound and a generic α,ω-diol. For the purpose of this guide, we will use 1,6-hexanediol as a representative diol.
Materials and Equipment
| Reagent/Equipment | Details | Supplier/Grade |
| This compound | C₁₄H₂₈Br₂ | Reagent Grade, >98% |
| 1,6-Hexanediol | C₆H₁₄O₂ | Reagent Grade, >99% |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Handled under inert atmosphere |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | DriSolv® or equivalent |
| Methanol | ACS Grade | For quenching and precipitation |
| Dichloromethane (DCM) | ACS Grade | For extraction |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | |
| Three-neck round-bottom flask | 500 mL | Equipped with a reflux condenser, nitrogen inlet, and addition funnel |
| Magnetic stirrer and hotplate | ||
| Schlenk line or inert gas manifold | For maintaining an inert atmosphere | |
| Standard laboratory glassware |
Safety Precautions
-
This compound: May cause skin and eye irritation.[7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle only in an inert atmosphere (e.g., a glovebox or under a nitrogen blanket). All glassware must be thoroughly dried before use.
-
Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate PPE at all times.
Step-by-Step Procedure
-
Preparation of the Dialkoxide: a. Under a positive pressure of nitrogen, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents based on the diol) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar. b. Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane washings via cannula. c. Add anhydrous THF (200 mL) to the flask. d. In a separate flask, dissolve 1,6-hexanediol (1.0 equivalent) in anhydrous THF (50 mL). e. Slowly add the diol solution to the stirred suspension of sodium hydride via an addition funnel over 30 minutes. Hydrogen gas will be evolved, so ensure adequate ventilation to a fume hood or an oil bubbler. f. After the addition is complete, stir the mixture at room temperature for 1 hour, and then gently heat to reflux for 2 hours to ensure complete formation of the dialkoxide. The mixture should become a clear or slightly hazy solution.
-
Polymerization: a. Dissolve this compound (1.0 equivalent) in anhydrous THF (50 mL). b. Slowly add the this compound solution to the refluxing dialkoxide solution over 1 hour using the addition funnel. c. After the addition is complete, continue to reflux the reaction mixture for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL) to destroy any unreacted sodium hydride. c. Pour the reaction mixture into a large volume of cold methanol (1 L) with vigorous stirring to precipitate the polymer. d. Isolate the precipitated polymer by vacuum filtration. e. To further purify the polymer, redissolve it in a minimal amount of dichloromethane (DCM) and re-precipitate it into cold methanol. Repeat this process two more times.[8] f. Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Adaptation for Macrocyclization
To favor the formation of a macrocycle over a linear polymer, the reaction should be conducted under high-dilution conditions. This is achieved by the slow, simultaneous addition of both the diol and the this compound solutions to a large volume of refluxing solvent containing the base. This maintains a low concentration of the reactive species, promoting intramolecular cyclization over intermolecular polymerization.
Characterization of the Polyether
The synthesized polyether should be characterized to confirm its structure and determine its molecular weight and molecular weight distribution.
| Technique | Expected Results |
| ¹H NMR (Nuclear Magnetic Resonance) | The ¹H NMR spectrum should show characteristic peaks for the methylene protons adjacent to the ether oxygen atoms (typically around 3.4-3.6 ppm) and the methylene protons of the aliphatic chains. Integration of the peaks can confirm the incorporation of both monomers.[9] |
| ¹³C NMR | The ¹³C NMR spectrum will provide further confirmation of the polymer structure, with characteristic signals for the carbons bonded to the ether oxygens. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | The FTIR spectrum should show a strong C-O-C stretching vibration in the region of 1100-1200 cm⁻¹, characteristic of an ether linkage. The absence of a broad O-H stretch around 3300 cm⁻¹ indicates the complete reaction of the diol. |
| GPC (Gel Permeation Chromatography) | GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[10][11] A PDI close to 2 is expected for a step-growth polymerization. |
| DSC (Differential Scanning Calorimetry) | DSC can be used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉) and the melting temperature (Tₘ). |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a polyether via Williamson ether synthesis.
Conclusion
The Williamson ether synthesis offers a robust and adaptable method for the preparation of long-chain aliphatic polyethers from diols and dihaloalkanes. By carefully controlling the reaction conditions, particularly stoichiometry and the choice of base and solvent, high molecular weight polymers can be reliably synthesized. Furthermore, by modifying the reaction setup to high-dilution conditions, the synthesis can be directed towards the formation of macrocyclic ethers. The protocol outlined in this application note provides a solid foundation for researchers and scientists in the field of polymer and materials science to explore the synthesis and properties of this interesting class of materials.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. EP3792296A2 - Method for the synthesis of polyethers - Google Patents [patents.google.com]
- 5. francis-press.com [francis-press.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 11. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
Reaction Conditions for the Nucleophilic Substitution of 1,14-Dibromotetradecane: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: 1,14-Dibromotetradecane is a versatile, long-chain, bifunctional electrophile, serving as a key building block in the synthesis of polymers, surfactants, and complex organic molecules. Its two primary bromide groups are amenable to displacement by a wide array of nucleophiles. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the nucleophilic substitution of this compound. We delve into the underlying mechanistic principles, optimization of reaction parameters, and provide robust, step-by-step protocols for the synthesis of key derivatives, including 1,14-tetradecanediol and 1,14-diazidotetradecane.
Mechanistic Framework: The Sₙ2 Pathway
The nucleophilic substitution of this compound proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] As a primary alkyl halide, the carbon atoms bonded to the bromine atoms are sterically accessible, favoring the backside attack characteristic of the Sₙ2 pathway.[3]
Key Characteristics of the Sₙ2 Reaction:
-
Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the this compound substrate and the nucleophile.[4][5] The rate law is expressed as: Rate = k[C₁₄H₂₈Br₂][Nu⁻].
-
Concerted Mechanism: The process occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4][6] This proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[3]
-
Stereochemistry: While Sₙ2 reactions are known for causing an inversion of stereochemistry, this is not a factor for the achiral this compound substrate.[7]
Diagram: Sₙ2 Mechanism on this compound
Caption: Concerted Sₙ2 mechanism showing nucleophilic attack.
Competing Reactions: Elimination (E2)
While substitution is favored for primary halides, the competing bimolecular elimination (E2) reaction can occur, especially under specific conditions.[8][9] In an E2 reaction, a strong base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.
Conditions Favoring E2 Elimination:
-
Strong, Sterically Hindered Bases: Nucleophiles that are also strong bases (e.g., tert-butoxide) can preferentially act as bases rather than nucleophiles.
-
High Temperatures: Increased thermal energy favors the higher activation energy pathway of elimination.[8]
-
Solvent: Less polar solvents or those that favor elimination (e.g., pure ethanol) can increase the yield of the elimination product.[8]
For this compound, careful selection of a strong nucleophile that is a weak base (e.g., N₃⁻, CN⁻) and moderate reaction temperatures will minimize the formation of undesired alkene byproducts.
Optimization of Reaction Parameters
The success of the nucleophilic substitution hinges on the careful selection of several key parameters.
Choice of Nucleophile
The identity of the nucleophile dictates the final product. This compound can be converted into a variety of useful derivatives:
-
Hydroxide (OH⁻): Using aqueous sodium or potassium hydroxide yields 1,14-tetradecanediol .[10][11]
-
Alkoxide (RO⁻): Reaction with sodium or potassium alkoxides produces symmetrical or unsymmetrical diethers via the Williamson Ether Synthesis.[6][12]
-
Azide (N₃⁻): Sodium azide is an excellent nucleophile for synthesizing 1,14-diazidotetradecane , a precursor for diamines or for use in "click chemistry".[13][14]
-
Cyanide (CN⁻): Potassium or sodium cyanide extends the carbon backbone by two carbons, yielding hexadecanedinitrile .[11]
-
Ammonia (NH₃): An excess of ammonia in an ethanolic solution under pressure can be used to form 1,14-diaminotetradecane .[10]
Solvent Selection
The solvent plays a critical role in mediating the reactivity of the nucleophile.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are highly recommended for Sₙ2 reactions.[12][13] They effectively solvate the counter-ion (e.g., Na⁺) of the nucleophile but do not form strong hydrogen bonds with the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.
-
Polar Protic Solvents: Solvents like water and ethanol can be used, but they tend to solvate the nucleophile through hydrogen bonding, creating a solvent shell that reduces its nucleophilicity and slows the reaction.[10]
The Power of Phase-Transfer Catalysis (PTC)
Due to the long, nonpolar alkyl chain, this compound has poor solubility in aqueous or highly polar solvents where many inorganic nucleophilic salts (e.g., NaOH, NaN₃) are soluble. This phase incompatibility can be overcome using Phase-Transfer Catalysis (PTC).[15]
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophilic anion from the aqueous phase into the organic phase where the substrate resides.[15][16] This technique dramatically increases reaction rates, allows for milder conditions, and improves yields.[15][17]
Diagram: The Phase-Transfer Catalysis (PTC) Cycle
Caption: PTC facilitates nucleophile transport into the organic phase.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for two common and highly useful transformations of this compound.
Protocol 1: Synthesis of 1,14-Tetradecanediol via PTC Hydrolysis
This protocol utilizes a phase-transfer catalyst to efficiently convert the dibromide to the corresponding diol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 356.16 | 3.56 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.40 g | 60.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.32 g | 1.0 |
| Toluene | - | 50 mL | - |
| Deionized Water | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.56 g, 10.0 mmol), toluene (50 mL), and tetrabutylammonium bromide (0.32 g, 1.0 mmol).
-
Reagent Addition: In a separate beaker, dissolve sodium hydroxide (2.40 g, 60.0 mmol) in deionized water (25 mL). Carefully add this aqueous solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to reflux (approx. 85-90 °C for the toluene/water azeotrope) with vigorous stirring to ensure efficient mixing between the phases.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane/Ethyl Acetate). The starting material (dibromide) is nonpolar, while the diol product is much more polar and will have a significantly lower Rf value. The reaction is typically complete within 12-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude white solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 1,14-tetradecanediol.
-
Characterization: Confirm the product identity via Melting Point (Lit. 85-90 °C), FTIR (broad O-H stretch ~3300 cm⁻¹), and ¹H NMR spectroscopy.[18]
Protocol 2: Synthesis of 1,14-Diazidotetradecane
This protocol describes the conversion to the diazide, a versatile intermediate.[13]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 356.16 | 3.56 g | 10.0 |
| Sodium Azide (NaN₃) | 65.01 | 1.63 g | 25.0 |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Step-by-Step Procedure:
-
Safety First: Caution! Sodium azide is highly toxic and can form explosive heavy metal azides.[14] Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metal spatulas.
-
Setup: To a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet, add this compound (3.56 g, 10.0 mmol) and anhydrous DMF (40 mL).
-
Reagent Addition: Carefully add sodium azide (1.63 g, 25.0 mmol) to the stirred solution. An excess of the nucleophile is used to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.[13]
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexane/Ethyl Acetate). The reaction is typically complete within 12-24 hours. A catalytic amount of potassium iodide can be added to promote the reaction if it is sluggish.[19]
-
Workup:
-
Cool the reaction to room temperature and pour it into a beaker containing 200 mL of cold deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is often of sufficient purity for subsequent steps (e.g., reduction to the diamine). If necessary, it can be purified by column chromatography on silica gel.
-
Characterization: Confirm the product identity via FTIR (strong, sharp azide N≡N stretch ~2100 cm⁻¹) and NMR spectroscopy.[19]
Conclusion
The nucleophilic substitution of this compound is a robust and versatile transformation for accessing a wide range of α,ω-disubstituted long-chain alkanes. By understanding the underlying Sₙ2 mechanism and carefully controlling reaction parameters—particularly the choice of nucleophile, solvent, and the strategic use of phase-transfer catalysis—researchers can achieve high yields of desired products while minimizing side reactions. The protocols provided herein serve as a reliable foundation for the synthesis of 1,14-tetradecanediol and 1,14-diazidotetradecane, enabling further exploration in materials science, medicinal chemistry, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. savemyexams.com [savemyexams.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ijirset.com [ijirset.com]
- 16. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 17. phasetransfer.com [phasetransfer.com]
- 18. lookchem.com [lookchem.com]
- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: Purification Techniques for Products from 1,14-Dibromotetradecane Reactions
Abstract
1,14-Dibromotetradecane is a valuable linear, long-chain difunctional compound, serving as a key building block in the synthesis of bolaamphiphiles, polymers, and various specialty chemicals.[1] Reactions involving this substrate, such as nucleophilic substitutions or Grignard reactions, often yield a mixture of the desired di-substituted product, the mono-substituted intermediate, and unreacted starting material. The purification of these products is frequently challenging due to the close physical properties (e.g., polarity, boiling point, solubility) of the components in the reaction mixture.[2] This guide provides detailed application notes and robust protocols for the purification of reaction products derived from this compound, with a focus on column chromatography and recrystallization techniques tailored for researchers in organic synthesis and drug development.
Introduction: The Purification Challenge
The synthesis of α,ω-difunctionalized long-chain compounds is essential for creating materials with unique properties, such as self-assembling bolaamphiphiles or specific polymers.[2][3][4] this compound provides a fourteen-carbon hydrophobic spacer that is central to the structure of these target molecules.
However, the statistical nature of reactions at two independent sites on a long chain invariably leads to a product mixture. The primary challenge in purification arises from the high degree of similarity between the starting material (Br-(CH₂)₁₄-Br), the mono-substituted intermediate (Br-(CH₂)₁₄-X), and the di-substituted product (X-(CH₂)₁₄-X). These molecules often share:
-
Similar Polarity: The long C₁₄ alkyl chain dominates the molecule's overall character, making polarity differences between the species subtle.
-
Similar Solubility: Finding solvents that can effectively discriminate between the components for crystallization can be difficult.
-
High Boiling Points: The high molecular weights necessitate vacuum distillation, but boiling points are often too close for efficient separation.
Therefore, robust purification strategies based on chromatography and crystallization are critical for isolating the desired product in high purity.
Common Reaction Classes and Impurity Profiles
Understanding the potential impurities is the first step in designing an effective purification strategy.
| Reaction Type | Desired Product | Common Impurities & Byproducts |
| Williamson Ether Synthesis | R-O-(CH₂)₁₄-O-R | Unreacted this compound, Br-(CH₂)₁₄-O-R (mono-ether), unreacted alcohol (R-OH), elimination byproducts.[5][6] |
| Diamination | R₂N-(CH₂)₁₄-NR₂ | Unreacted this compound, Br-(CH₂)₁₄-NR₂ (mono-amine).[7] |
| Grignard Reaction | E-(CH₂)₁₄-E | Unreacted this compound, byproducts from premature quenching, magnesium salts (e.g., HOMgBr).[8][9][10] |
| Bolaamphiphile Synthesis | (Polar Head)-(CH₂)₁₄-(Polar Head) | Unreacted this compound, mono-functionalized intermediate.[1][3] |
General Purification Workflow
A successful purification campaign follows a logical sequence of steps, from initial reaction workup to final isolation of the pure compound. The choice between chromatography and recrystallization as the primary purification method depends largely on the physical state of the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of non-ionic bolaamphiphiles and study of their self-assembly and transport behaviour for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 8. homework.study.com [homework.study.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Application Note: Leveraging 1,14-Dibromotetradecane for the Synthesis of Advanced Functional Polymers
Introduction
In the field of materials science, the precise design of polymer architectures is paramount to achieving desired functionalities. Long-chain α,ω-dihaloalkanes are a critical class of monomers that serve as versatile building blocks for a wide array of functional polymers. Among these, 1,14-dibromotetradecane (C₁₄H₂₈Br₂) stands out due to its long, flexible 14-carbon aliphatic chain.[1] This extended hydrocarbon segment imparts unique properties to the resulting polymers, including hydrophobicity, flexibility, and specific thermal characteristics. This application note provides an in-depth guide for researchers and scientists on the utilization of this compound in the synthesis of high-performance functional polymers, with a focus on cationic ionenes for antimicrobial applications and its role in polycondensation reactions. We will explore the causality behind experimental choices, provide detailed, validated protocols, and present characterization data to ensure scientific rigor.
Part 1: Synthesis of Linear Cationic Polymers (Ionenes) for Antimicrobial Applications
Scientific Context and Rationale
Ionenes are a class of cationic polymers characterized by the presence of quaternary ammonium centers within the polymer backbone.[2] These materials are of significant interest for their potent antimicrobial properties, which arise from their ability to disrupt the negatively charged cell membranes of bacteria. The mechanism involves an initial electrostatic attraction between the cationic polymer and the anionic bacterial membrane, followed by the insertion of the polymer's hydrophobic segments into the lipid bilayer, leading to membrane destabilization and cell death.[3]
The choice of this compound as a monomer is strategic. The long C₁₄ alkyl chain provides a substantial hydrophobic spacer between the cationic charges. This balance between hydrophilicity (from the quaternary ammonium groups) and hydrophobicity is critical for antimicrobial efficacy.[4] An optimal hydrophobic length enhances the polymer's ability to penetrate and disrupt the bacterial membrane. Shorter chains may not penetrate the membrane effectively, while excessively long chains might lead to poor water solubility, hindering their interaction with bacteria in aqueous environments.
The synthesis of these ionenes is typically achieved through the Menschutkin reaction, a step-growth polycondensation between a dihaloalkane and a ditertiary amine. This reaction is robust and allows for the systematic synthesis of a variety of ionene structures.
Experimental Protocol: Synthesis of Poly(tetramethylethylene-co-tetradecamethylene) diammonium dibromide
This protocol details the synthesis of an ionene polymer from this compound and N,N,N',N'-tetramethylethylenediamine (TMEDA).
Materials:
-
This compound (FW: 356.18 g/mol )[1]
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (FW: 116.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Methanol
Procedure:
-
Reactant Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (e.g., 3.56 g, 10 mmol) in 40 mL of anhydrous DMF.
-
Monomer Addition: To the stirred solution, add an equimolar amount of TMEDA (e.g., 1.16 g, 10 mmol) via syringe. Causality Note: Strict equimolarity of the bifunctional monomers is crucial in step-growth polymerization to achieve high molecular weights. Any deviation can lead to a lower degree of polymerization.
-
Polymerization: Heat the reaction mixture to 80-90°C and stir vigorously for 48-72 hours. The progress of the polymerization is often indicated by an increase in the viscosity of the solution.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing 400 mL of vigorously stirred, cold anhydrous diethyl ether. This will cause the ionene polymer to precipitate as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the polymer precipitate two more times with 100 mL portions of diethyl ether to remove unreacted monomers and residual solvent.
-
-
Drying: Decant the final ether wash and dry the white polymer product under vacuum at 40°C for 24 hours.
-
Characterization: The resulting polymer should be characterized by ¹H NMR and FTIR spectroscopy to confirm its structure and by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).
Data Presentation and Characterization
Table 1: Typical Properties of Ionene Polymer from this compound
| Property | Typical Value | Characterization Method |
| Appearance | White, fibrous solid | Visual Inspection |
| Molecular Weight (Mn) | 8,000 - 15,000 g/mol | GPC (aq. mobile phase) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| ¹H NMR (D₂O, δ ppm) | ~3.4 (N-CH₃), ~3.7 (N-CH₂), ~1.7 (Br-CH₂-CH₂), ~1.3 (-(CH₂)₁₀-) | NMR Spectroscopy |
| Antimicrobial Activity (MIC vs. E. coli) | 15-60 µg/mL | Broth Microdilution |
Note: Values are representative and can vary based on specific reaction conditions and purification efficiency.[3][4]
Workflow Visualization
The synthesis and purification workflow can be visualized as follows:
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "Synthesis and properties of ionene polymers for use in applications" by Jacob Fulcher, Seth Taylor et al. [digitalcommons.murraystate.edu]
- 3. Bacterial membranes are the target for antimicrobial polysiloxane-methacrylate copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of lipidated polycarbonates with broad-spectrum antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Characterization of Polymers Synthesized with 1,14-Dibromotetradecane: Protocols and Analysis
An Application Guide for Researchers
Introduction
1,14-Dibromotetradecane is a valuable α,ω-dihaloalkane monomer used in the synthesis of long-chain aliphatic polymers.[1][2] These polymers, such as poly(tetradecamethylene), are often semi-crystalline materials whose physical, mechanical, and thermal properties are intimately linked to their molecular architecture.[3] Factors including molecular weight, molecular weight distribution, degree of crystallinity, and thermal stability dictate their suitability for applications ranging from high-performance engineering plastics to advanced biomedical materials.
A thorough and multi-faceted characterization strategy is therefore not merely procedural but essential for establishing robust structure-property relationships.[4] This guide provides an in-depth exploration of the critical analytical techniques required to fully characterize polymers derived from this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein—from structural elucidation by spectroscopy to the analysis of thermal and physical properties—form a self-validating system for comprehensive polymer analysis.
Part 1: Elucidation of Molecular Structure
The foundational step in polymer characterization is confirming the chemical structure. This involves verifying the repeat unit, identifying the end-groups, and determining the absolute molecular mass of individual oligomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Covalent Structure
High-resolution NMR spectroscopy is an indispensable tool for obtaining detailed qualitative and quantitative information about a polymer's molecular structure.[5] For polymers derived from this compound, ¹H and ¹³C NMR are used to confirm the successful incorporation of the tetradecamethylene -(CH₂)₁₄- repeat unit and to identify the polymer chain's terminal functionalities (end-groups).
The "Why" Behind NMR Analysis:
-
Structural Verification: NMR provides unambiguous confirmation of the polymer backbone's covalent structure.
-
End-Group Analysis: The signals from protons or carbons near the chain ends are distinct from those in the repeating unit. By comparing the integration of these end-group signals to the main-chain signals, one can calculate the number-average molecular weight (Mₙ), provided the molecular weight is not excessively high (typically < 20,000 g/mol for accurate end-group analysis).[6] This offers a complementary method to size-exclusion chromatography.
-
Purity Assessment: The presence of unreacted monomer or other impurities can be readily detected.
-
Sample Preparation: Dissolve 10-15 mg of the polymer in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or for higher-temperature analysis, 1,1,2,2-Tetrachloroethane-d₂). Ensure the polymer is fully dissolved, using gentle heating if necessary.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for adequate resolution.
-
Experiment: Standard 1D ¹H acquisition.
-
Acquisition Parameters: Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration. A typical value for polymers is 5-10 seconds.
-
-
Data Acquisition & Processing: Acquire the spectrum until a good signal-to-noise ratio is achieved. Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis:
-
Main Chain: Identify the large, broad signal corresponding to the internal methylene protons -(CH₂)- of the tetradecamethylene unit, typically around 1.2-1.4 ppm.
-
End-Groups: If the polymerization was initiated in a way that leaves, for example, a bromine terminus, the methylene protons adjacent to the bromine (-CH₂-Br) will appear downfield, typically around 3.4 ppm.
-
Integration: Carefully integrate the main-chain repeat unit signal and the end-group signal.
-
-
Calculation of Degree of Polymerization (DP) and Mₙ:
| Proton Environment | Typical Chemical Shift (δ, ppm in CDCl₃) | Description |
| -CH₂-H -Br | ~3.41 (triplet) | Protons on the carbon adjacent to a terminal bromine atom. |
| -(CH₂)₁₂-H - | ~1.26 (broad multiplet) | Protons of the main polymer backbone. |
| Initiator Fragment | Varies | Protons from the initiator molecule, if distinct and visible. |
| Table 1. Hypothetical ¹H NMR assignments for a polymer of this compound. |
Mass Spectrometry (MS): Absolute Molecular Weight and End-Groups
While NMR provides structural averages, mass spectrometry offers the unique ability to make absolute mass measurements at a molecular level.[8] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are exceptionally powerful for polymer analysis.[9]
The "Why" Behind MS Analysis:
-
Absolute Molecular Weight: Unlike chromatography which provides relative values based on standards, MALDI-TOF MS measures the absolute mass-to-charge ratio (m/z) of individual polymer chains (oligomers).[10]
-
Distribution Visualization: It generates a mass spectrum showing a distribution of peaks, where each peak corresponds to a specific chain length, allowing for direct visualization of the oligomer distribution.
-
Definitive End-Group Identification: High-resolution mass spectrometry can confirm the chemical composition of end-groups with high accuracy, validating the proposed polymerization mechanism.[11][12]
-
Sample Preparation (Crucial Step):
-
Matrix Selection: Choose a matrix that co-crystallizes well with the polymer and absorbs the laser energy. For nonpolar aliphatic polymers, matrices like trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are often effective.
-
Solution Preparation: Prepare three separate solutions: the polymer in a solvent like Tetrahydrofuran (THF) (e.g., 1 mg/mL), the matrix in THF (e.g., 10 mg/mL), and a cationizing salt (e.g., sodium trifluoroacetate) in THF (e.g., 1 mg/mL).
-
Spotting: Mix the polymer, matrix, and salt solutions in a specific ratio (e.g., 10:50:1 v/v/v). Deposit a small droplet (~1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely, forming a uniform co-crystal.
-
-
Instrument Setup:
-
Mode: Operate in reflectron mode for higher resolution.
-
Ionization: Use a nitrogen or Nd:YAG laser, adjusting the laser power to the minimum required for good signal intensity to prevent fragmentation.
-
Calibration: Calibrate the instrument externally using a known polymer standard with a similar mass range.
-
-
Data Acquisition & Analysis:
-
Acquire spectra from multiple positions within the sample spot and average them.
-
The resulting spectrum will show a series of peaks, each separated by the mass of the monomer repeat unit (for poly(tetradecamethylene), this is C₁₄H₂₈, ~196.39 g/mol ).
-
Calculate Mₙ and Mₙ from the intensity and m/z of each peak.[10]
-
| Parameter | Description |
| Repeat Unit Mass | Mass difference between adjacent major peaks in the spectrum. |
| End-Group Mass | Calculated from the mass of any given peak: Mass(Peak) = (n × Mass of Repeat Unit) + Mass of End-Groups + Mass of Cation (e.g., Na⁺). |
| Mₙ, Mₙ, Đ (PDI) | Calculated directly from the distribution of peak intensities and their corresponding masses. |
| Table 2. Information derived from a typical MALDI-TOF mass spectrum. |
Part 2: Molecular Weight Distribution
The distribution of chain lengths in a polymer sample, known as its polydispersity, profoundly impacts its bulk properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for measuring this distribution.[13]
Size Exclusion Chromatography (SEC/GPC)
SEC separates polymer molecules based on their hydrodynamic volume in solution.[14] Larger molecules navigate through the porous column packing more quickly, eluting first, while smaller molecules penetrate the pores more deeply and elute later.
The "Why" Behind SEC Analysis:
-
Average Molecular Weights: Provides the number-average (Mₙ), weight-average (Mₙ), and peak (Mₙ) molecular weights.[15]
-
Polydispersity Index (PDI): The ratio of Mₙ/Mₙ, known as the Polydispersity Index (PDI or Đ), is a critical measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample, while higher values are typical for most polymerization methods.
-
Quality Control: SEC is widely used to ensure batch-to-batch consistency in polymer production.
Polymers of this compound are often semi-crystalline and may have limited solubility in common SEC solvents at room temperature. Therefore, high-temperature SEC is often required.
-
System Setup:
-
Mobile Phase: Use a high-boiling-point solvent such as 1,2,4-trichlorobenzene (TCB) containing an antioxidant (e.g., butylated hydroxytoluene, BHT).
-
Columns: Select a set of columns packed with a material stable at high temperatures (e.g., styrene-divinylbenzene).
-
Detectors: A refractive index (RI) detector is standard. Coupling with a viscometer or light scattering detector can provide absolute molecular weight data without column calibration.
-
Temperature: Set the entire system (pump, injector, columns, and detector) to a high temperature, typically 135-150 °C, to ensure the polymer remains dissolved.
-
-
Sample Preparation: Dissolve the polymer in the mobile phase solvent at the analysis temperature to a concentration of ~1-2 mg/mL. This often requires an auto-sampler with a heated dissolution station.
-
Calibration: Prepare a series of narrow-PDI polystyrene or polyethylene standards and run them to create a calibration curve of log(Molecular Weight) vs. Elution Time.
-
Analysis: Inject the dissolved polymer sample. The software will use the calibration curve to calculate Mₙ, Mₙ, and PDI from the resulting chromatogram.
Caption: Workflow for High-Temperature Size Exclusion Chromatography (SEC).
| Parameter | Typical Value Range | Significance |
| Mₙ ( g/mol ) | 10,000 - 100,000 | Relates to colligative properties; influences brittleness. |
| Mₙ ( g/mol ) | 20,000 - 300,000 | Influences bulk properties like melt viscosity and toughness. |
| PDI (Đ) | 1.5 - 2.5 | Describes the breadth of the distribution; affects processing behavior. |
| Table 3. Example SEC results for a polymer synthesized via step-growth polymerization. |
Part 3: Thermal Properties
The thermal behavior of a polymer dictates its processing conditions and end-use applications. For semi-crystalline polymers, understanding the temperatures of melting and crystallization is paramount. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[16]
Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).
The "Why" Behind DSC Analysis:
-
Glass Transition (T₉): Identifies the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.[3]
-
Melting (Tₘ) and Crystallization (Tₙ): Determines the melting point of the crystalline domains and the temperature at which crystallization occurs upon cooling.
-
Degree of Crystallinity: The enthalpy of melting (ΔHₘ) can be used to calculate the percent crystallinity, a crucial parameter affecting mechanical properties like stiffness and yield strength.[18]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 200 °C) at a standard rate (e.g., 10 °C/min). This step erases the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a low temperature (e.g., -50 °C). This allows for the observation of the crystallization peak (Tₙ).
-
Second Heat: Heat the sample again at the same rate (10 °C/min) to above its melting point. Data from this second heating scan is typically used for reporting T₉ and Tₘ, as it reflects the material's inherent properties.
-
-
Data Analysis:
-
Determine T₉ (midpoint of the step change in the heat flow curve), Tₙ (peak of the exothermic event on cooling), and Tₘ (peak of the endothermic event on the second heat).
-
Calculate the percent crystallinity (%Xₙ) using the formula: %Xₙ = (ΔHₘ / ΔH°ₘ) × 100, where ΔHₘ is the measured heat of fusion from the second heating scan and ΔH°ₘ is the theoretical heat of fusion for a 100% crystalline sample of the polymer (obtained from literature).
-
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] It provides critical information about the thermal stability and decomposition profile of the polymer.
The "Why" Behind TGA Analysis:
-
Decomposition Temperature (Tₐ): Identifies the onset temperature at which the polymer begins to degrade, defining the upper limit for processing and use.
-
Compositional Analysis: Can quantify the amount of volatile components, polymer content, and any inorganic filler or residue.[18]
-
Atmospheric Effects: Running the analysis in both an inert (nitrogen) and oxidative (air) atmosphere reveals the polymer's susceptibility to oxidation at high temperatures.
-
Sample Preparation: Place 10-20 mg of the polymer into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Use a constant purge gas (e.g., nitrogen at 50 mL/min) to study thermal decomposition. A separate run can be performed in air to assess oxidative stability.
-
-
Data Analysis:
-
Plot the percent weight loss vs. temperature.
-
Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Tₐ₅%).
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Caption: The complementary relationship between TGA and DSC in polymer characterization.[20]
| Parameter | Typical Value Range | Significance |
| T₉ (DSC) | -30 to 0 °C | Defines the transition from a rigid to a flexible state for amorphous regions. |
| Tₘ (DSC) | 120 to 140 °C | Upper service temperature; processing must occur above this point. |
| % Crystallinity (DSC) | 40 - 70% | Higher values lead to increased stiffness, hardness, and chemical resistance.[21] |
| Tₐ₅% (TGA, N₂) | > 350 °C | Onset of thermal degradation; defines the upper limit of the processing window. |
| Table 4. Typical thermal properties for a high molecular weight aliphatic polyester. |
Conclusion
The characterization of polymers synthesized using this compound is a comprehensive process that requires the integration of multiple analytical techniques. By systematically applying spectroscopy (NMR, MS), chromatography (SEC/GPC), and thermal analysis (DSC, TGA), researchers can build a complete and validated profile of their materials. This integrated approach, moving from molecular structure to macroscopic thermal properties, is fundamental to understanding processing-structure-property relationships and is essential for the rational design and successful application of these advanced polymeric materials.
References
- 1. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]
- 2. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystallization of polymers - Wikipedia [en.wikipedia.org]
- 4. eresearchco.com [eresearchco.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. m.youtube.com [m.youtube.com]
- 11. Mass spectrometry of polymers: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endgroup analysis of polyethylene glycol polymers by matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SEC analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 14. docs.paint.org [docs.paint.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 17. nexus-analytics.com.my [nexus-analytics.com.my]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tainstruments.com [tainstruments.com]
- 20. youtube.com [youtube.com]
- 21. blog.impactplastics.co [blog.impactplastics.co]
The Strategic Use of 1,14-Dibromotetradecane in the Synthesis of Advanced Organometallic Reagents: A Guide for Researchers
Introduction: Unlocking the Potential of Long-Chain Difunctional Building Blocks
In the landscape of modern synthetic chemistry, the ability to construct complex molecular architectures with precision is paramount. Among the vast array of tools available to the synthetic chemist, organometallic reagents stand out for their unparalleled ability to form carbon-carbon bonds. This application note delves into the nuanced preparation of organometallic reagents derived from 1,14-dibromotetradecane, a versatile C14 difunctional building block. The strategic placement of bromine atoms at the termini of a long aliphatic chain opens avenues for the synthesis of unique di-Grignard and di-lithium reagents. These reagents are instrumental in the construction of macrocycles, polymers, and other complex molecules of interest to the pharmaceutical and materials science sectors.
This guide provides an in-depth exploration of the theoretical underpinnings, practical considerations, and detailed protocols for the successful preparation and application of these valuable synthetic intermediates. We will navigate the challenges inherent in working with long-chain difunctional compounds, such as intramolecular cyclization and polymerization, and present strategies to control the reaction pathways and maximize the yield of the desired organometallic species.
Core Principles: The Chemistry of Grignard and Organolithium Reagent Formation
The conversion of the relatively inert C-Br bond in this compound into a highly nucleophilic C-Mg or C-Li bond is the cornerstone of its utility in organometallic synthesis. This transformation effectively reverses the polarity (umpolung) of the terminal carbon atoms, turning them from electrophilic to strongly nucleophilic centers.
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[1] The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which plays a crucial role in stabilizing the Grignard reagent through coordination.[2] The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the alkyl halide.
Similarly, organolithium reagents are prepared by the reaction of an alkyl halide with lithium metal, a process that involves the transfer of two lithium atoms for each C-Br bond.[3] Organolithium reagents are generally more reactive and basic than their Grignard counterparts.
A critical aspect of preparing organometallic reagents from dihaloalkanes is the competition between intermolecular and intramolecular reactions. The long, flexible tetradecamethylene chain can facilitate intramolecular reactions, leading to the formation of cyclic products. Alternatively, intermolecular reactions can lead to the formation of polymeric materials. The choice of reaction conditions, including solvent, temperature, and concentration, is therefore paramount in directing the outcome of the synthesis.
Visualizing the Synthesis Pathway
Figure 1: Synthetic routes from this compound.
Application Note 1: Preparation of 1,14-Bis(bromomagnesio)tetradecane (Di-Grignard Reagent)
The synthesis of the di-Grignard reagent from this compound requires careful control of reaction conditions to favor the formation of the desired product over side reactions such as Wurtz coupling and intramolecular cyclization. The use of highly reactive magnesium, such as Rieke magnesium, can be advantageous, allowing for lower reaction temperatures and potentially higher yields.[4][5][6]
Key Experimental Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere of nitrogen or argon.[1]
-
Magnesium Activation: The magnesium turnings should be activated to remove the passivating oxide layer from their surface. This can be achieved by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color of the iodine disappears.
-
Slow Addition: The this compound should be added slowly to the magnesium suspension. This maintains a low concentration of the dibromide in the reaction mixture, which minimizes the rate of intermolecular Wurtz-type coupling reactions.[3]
-
Temperature Control: The formation of Grignard reagents is exothermic. The reaction temperature should be carefully controlled to prevent overheating, which can promote side reactions.
Detailed Protocol for the Preparation of 1,14-Bis(bromomagnesio)tetradecane:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 356.18 | 10.0 g | 0.028 | --- |
| Magnesium Turnings | 24.31 | 1.5 g | 0.062 | 2.2 equivalents |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | --- | Freshly distilled from sodium/benzophenone |
| Iodine | 253.81 | 1 small crystal | --- | For activation |
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.
-
Magnesium Activation: The magnesium turnings and a crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a nitrogen flow until the purple iodine vapor is observed and then subsides. The flask is then allowed to cool to room temperature.
-
Reagent Preparation: A solution of this compound in 50 mL of anhydrous THF is prepared in the dropping funnel.
-
Reaction Initiation: A small portion (approx. 5 mL) of the this compound solution is added to the magnesium suspension. The reaction is initiated, which is often indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be applied.
-
Controlled Addition: Once the reaction has initiated, the remaining this compound solution is added dropwise over a period of 2-3 hours, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete conversion. The resulting grey-black solution is the di-Grignard reagent.
Characterization and Quantification:
The concentration of the prepared di-Grignard reagent should be determined before use. This can be achieved by titration. A common method involves back-titration with a standard solution of sec-butanol using 1,10-phenanthroline as an indicator.[7][8] Alternatively, titration with iodine can be employed.[9]
Application Note 2: Synthesis of Macrocycles via Intramolecular Coupling
A primary application of 1,14-bis(bromomagnesio)tetradecane is in the synthesis of large-ring macrocycles. For instance, the intramolecular coupling of the di-Grignard reagent can be used to form a 14-membered carbocycle, which can be a precursor to valuable compounds like muscone. A more synthetically useful transformation is the reaction with carbon dioxide followed by an acid workup to yield a long-chain dicarboxylic acid, which can then be cyclized to form a macrocyclic lactone like 15-pentadecanolide, a valuable musk odorant.[10]
Conceptual Workflow for Macrocycle Synthesis:
Figure 2: Conceptual workflow for the synthesis of 15-pentadecanolide.
Safety and Handling of Organometallic Reagents
Organometallic reagents such as Grignard and organolithium compounds are highly reactive and often pyrophoric, meaning they can ignite spontaneously on contact with air.[9] Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
Quenching: Any unreacted organometallic reagent must be carefully quenched. This is typically done by slow addition of a proton source, such as isopropanol, followed by ethanol and then water, usually at a low temperature.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. Never use a water-based extinguisher on an organometallic fire.
Conclusion and Future Outlook
The preparation of organometallic reagents from this compound provides a powerful platform for the synthesis of a diverse range of complex molecules. The ability to generate a difunctional nucleophile from a readily available starting material opens up numerous possibilities in the fields of macrocyclic chemistry, polymer synthesis, and the development of novel bioactive compounds. While the synthesis of these di-organometallic reagents requires careful attention to experimental detail to control competing side reactions, the protocols outlined in this application note provide a solid foundation for their successful preparation and utilization. Future research in this area will likely focus on the development of catalytic methods for the formation of these reagents and the expansion of their application in the synthesis of increasingly complex and functionalized molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. N1,N14-Bis((S-Methyl)Isothioureido)Tetradecane | C18H38N4S2 | CID 11740154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Highly Reactive Metals and Organometallic Reagents | Rieke Metals [riekemetals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. US6914109B2 - Process for the preparation of 15-pentadecanolide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Synthesis with 1,14-Dibromotetradecane
Welcome to the technical support center for syntheses involving 1,14-dibromotetradecane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during their experiments. As a long-chain α,ω-dihaloalkane, this compound presents unique challenges related to solubility, reactivity, and the competition between intramolecular and intermolecular pathways. This document provides in-depth, troubleshooting-focused FAQs and protocols to help you navigate these complexities and optimize your synthetic outcomes.
Section 1: Understanding the Reagent - Physicochemical Properties
A thorough understanding of your starting material is the foundation of successful synthesis. The long, nonpolar C14 chain of this compound dictates its physical behavior, especially its solubility, which is a critical factor in reaction kinetics.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈Br₂ | [1] |
| Molecular Weight | 356.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | ~35-38 °C | N/A |
| Boiling Point | ~175-178 °C @ 20 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, chloroform, diethyl ether) and polar aprotic solvents (e.g., THF, DMF).[2][3] | N/A |
Section 2: Troubleshooting Common Reactions & Low Yields
This section addresses the most frequent challenges encountered when using this compound in common synthetic transformations.
FAQ 1: Williamson Ether Synthesis & Related Nucleophilic Substitutions
Question: I am attempting a Williamson ether synthesis by reacting this compound with a diol (or two equivalents of an alcohol) to form a diether, but my yields are consistently low (<30%). The main byproducts appear to be a complex mixture and polymeric material. What is going wrong?
Answer: This is a classic challenge involving competing reaction pathways and solubility issues. Let's break down the potential causes and solutions.
Causality Analysis:
-
Intermolecular Polymerization: The most significant hurdle is the competition between the desired intramolecular cyclization (if using a diol) or simple diether formation and intermolecular chain growth.[4][5] Because you have reactive sites at both ends of your molecules (dibromide and diol/alkoxide), they can link together in a head-to-tail fashion, leading to oligomers and polymers, especially at high concentrations.
-
Poor Solubility: this compound is hydrophobic, while the alkoxide nucleophile (generated by deprotonating an alcohol with a base like NaH) may have limited solubility in less polar solvents where the dibromide is most soluble. This phase mismatch slows the desired reaction, allowing side reactions to dominate.[3]
-
Elimination (E2) Side Reactions: While both bromine atoms are on primary carbons, which favors the Sₙ2 mechanism, using a strong, sterically hindered base to form your alkoxide can promote E2 elimination, leading to bromo-alkenes and dienes.[6][7]
-
Insufficient Reaction Time/Temperature: Due to the long chain, the second substitution reaction is often slower than the first due to statistical effects and potential electronic deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in Williamson ether synthesis.
Recommended Solutions & Protocols:
-
Promote Intramolecular Reactions with High-Dilution Conditions: To favor cyclization or prevent polymerization, the reaction must be performed under high dilution. This ensures that the reactive ends of a single molecule are more likely to find each other than to find another molecule.[8][9]
Protocol: High-Dilution Macrocyclization
-
Set up a large three-neck flask with a mechanical stirrer, a reflux condenser, and two syringe pumps. The flask should contain a large volume of a suitable solvent (e.g., THF, DMF) to achieve a final reactant concentration of 0.001–0.01 M.
-
In separate flasks, prepare solutions of your this compound and your dinucleophile (e.g., a diol with two equivalents of NaH).
-
Using the syringe pumps, add both reactant solutions simultaneously and very slowly (e.g., over 8-12 hours) to the stirred, heated reaction solvent. This maintains a constantly low concentration of reactants.
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours to ensure completion.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying via column chromatography.
-
-
Enhance Solubility and Reactivity with Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can solve solubility issues.[10][11] The catalyst transports the nucleophile (like an alkoxide or hydroxide ion) from the aqueous or solid phase into the organic phase where the this compound resides.[12][13] This dramatically accelerates the reaction rate and often improves yields by outcompeting side reactions.[10]
Protocol: PTC-Mediated Diether Synthesis
-
To a round-bottom flask, add this compound (1 eq.), the alcohol (2.2 eq.), and a solvent like toluene.
-
Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
While stirring vigorously, add a concentrated aqueous solution of NaOH (50% w/w, 5-10 eq.). Vigorous stirring is crucial to create a large interfacial surface area.[13]
-
Heat the mixture to 70-90 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, separate the organic and aqueous layers, wash the organic layer with water and brine, dry over MgSO₄, and purify.
-
FAQ 2: Grignard Reagent Formation
Question: I'm trying to prepare the di-Grignard reagent from this compound to use in a subsequent reaction, but the reaction with magnesium turnings is either not initiating or giving very low yields of the desired reagent. What can I do?
Answer: The formation of di-Grignard reagents from long-chain dihalides is notoriously difficult. Several competing processes can occur.
Causality Analysis:
-
Intramolecular Wurtz-Type Coupling: Once the first Grignard reagent (BrMg-(CH₂)₁₄-Br) is formed, the nucleophilic carbon can attack the electrophilic carbon at the other end of the same molecule, leading to cyclotetradecane. This is a significant side reaction.[14][15]
-
Intermolecular Coupling: The initially formed Grignard reagent can also react with another molecule of this compound, leading to dimerization and oligomerization.
-
Passivation of Magnesium: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[16]
-
Solvent Effects: The reaction must be carried out in a dry ether solvent (like diethyl ether or THF) to stabilize the Grignard reagent.[16][17] Any trace of water will quench the reagent as it forms.[18]
Recommended Solutions & Protocols:
-
Magnesium Activation: Ensure the magnesium surface is active.
-
Mechanical Activation: Crush the magnesium turnings in a dry mortar and pestle just before use.
-
Chemical Activation: Briefly stir the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane in the ether solvent. The reaction with these activators will clean the magnesium surface.[19]
-
-
Use of Rieke Magnesium: For challenging cases, highly reactive Rieke magnesium is superior. It is prepared by the reduction of MgCl₂ with lithium metal and has a much larger surface area, allowing the reaction to proceed at lower temperatures, which can suppress side reactions.[16]
Protocol: Di-Grignard Formation
-
Assemble a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen) with a condenser, dropping funnel, and magnetic stirrer.
-
Add activated magnesium turnings (2.5 eq.) to the flask.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of this compound (1 eq.) in the same anhydrous ether to the dropping funnel.
-
Add a small portion of the dibromide solution to the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle bubbling), add a crystal of iodine and gently warm the flask.
-
Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for another 1-2 hours to ensure full conversion. The resulting dark grey/brown solution is your di-Grignard reagent and should be used immediately.
FAQ 3: Intramolecular Reactions (Macrocyclization)
Question: I am attempting an intramolecular reaction (e.g., a Wurtz coupling or reaction with a dinucleophile) to form a 14-membered ring, but I am primarily isolating linear polymer or dimer. How do I favor the formation of the macrocycle?
Answer: This is a classic thermodynamic and kinetic problem where intermolecular reactions are competing with the desired intramolecular cyclization. The key is to create conditions where the two ends of the same molecule are statistically more likely to react with each other than with another molecule.
Causality Analysis:
The outcome of the reaction is governed by the effective concentration of the reactants. At high concentrations, the probability of one molecule colliding with another (intermolecular) is high, leading to polymers. At very low concentrations, the probability of the reactive tail of a molecule colliding with its own head (intramolecular) becomes dominant.[20][21]
Caption: High vs. Low Concentration Pathways.
Recommended Solutions:
-
High-Dilution Principle: As detailed in the Williamson ether synthesis protocol (FAQ 1), using syringe pumps to slowly add the reactants to a large volume of solvent is the most effective strategy. This is the cornerstone of successful macrocyclization.[8][22]
-
Template Effect: In some cases, adding a cation (like K⁺ with a crown ether) can help "template" the reaction. The cation coordinates to heteroatoms in the linear precursor, holding it in a conformation that favors cyclization.
-
Solvent Choice: The solvent can influence the conformation of the linear precursor. A solvent that encourages a folded or coiled conformation can increase the rate of intramolecular reaction. This is often system-dependent and may require screening.
Section 3: General Best Practices
-
Purity of Reagents: Ensure this compound is pure. Impurities can interfere with catalyst activity or sensitive reactions like Grignard formation.
-
Anhydrous Conditions: For organometallic reactions (Grignard, Wurtz), all glassware must be flame-dried, and solvents must be rigorously anhydrous.[23]
-
Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere of Argon or Nitrogen.
-
Monitoring Progress: Always monitor your reactions using an appropriate technique (TLC, GC-MS, LC-MS) to determine the optimal reaction time and identify the formation of byproducts early.
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromotetradecane CAS#: 112-71-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Khan Academy [khanacademy.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. iajpr.com [iajpr.com]
- 12. phasetransfer.com [phasetransfer.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. adichemistry.com [adichemistry.com]
- 17. leah4sci.com [leah4sci.com]
- 18. m.youtube.com [m.youtube.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. grokipedia.com [grokipedia.com]
avoiding polymerization in crown ether synthesis using dibromoalkanes
A-Level-Headed Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Polymerization in Crown Ether Synthesis Using Dibromoalkanes
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the intricate challenges faced in macrocyclic chemistry. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your crown ether syntheses effectively. Polymerization is a persistent side reaction when using dibromoalkanes, but with a firm grasp of reaction kinetics and thermodynamics, it can be reliably suppressed.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using high-dilution techniques to prevent polymerization?
The high-dilution technique is a cornerstone of macrocyclization, and its efficacy is rooted in reaction kinetics, a concept known as the Ruggli-Ziegler dilution principle.[1] In the synthesis of crown ethers from a diol and a dibromoalkane, two competing reactions are at play:
-
Intramolecular Cyclization (Desired Reaction): This is a first-order reaction where the two ends of a single precursor molecule react to form the cyclic crown ether. The rate is directly proportional to the concentration of this precursor.
-
Intermolecular Polymerization (Side Reaction): This is a second-order reaction where two separate precursor molecules react, leading to the formation of linear oligomers and polymers. The rate is proportional to the square of the precursor's concentration.[1]
By maintaining a very low concentration of the reactants (typically 10⁻³ M or less), the probability of two precursor molecules encountering each other is drastically reduced, thereby kinetically favoring the intramolecular cyclization pathway.[1]
Q2: How does the "template effect" enhance the yield of crown ethers?
The template effect is a powerful strategy that often circumvents the need for extreme high-dilution conditions.[2] This method utilizes a metal cation that has a diameter closely matching the cavity size of the target crown ether.[3][4] This cation acts as a template by coordinating with the oxygen atoms of the linear precursor molecule, pre-organizing it into a cyclic conformation that facilitates the ring-closing reaction.[5][6] This pre-organization significantly increases the probability of the reactive ends of the molecule coming into close proximity, thus favoring cyclization over intermolecular polymerization.[5]
For instance, the synthesis of 18-crown-6 is significantly enhanced by the presence of potassium ions (K⁺), which fit snugly into the cavity of the crown ether.[2][5] Similarly, sodium ions (Na⁺) are effective templates for 15-crown-5, and lithium ions (Li⁺) for 12-crown-4.[2]
Q3: What is "pseudo-high dilution," and how is it practically implemented?
Pseudo-high dilution is a practical application of the high-dilution principle that avoids the logistical challenges of working with extremely large volumes of solvent. Instead of dissolving all reactants in a large solvent volume at once, the reactants are added very slowly, often using a syringe pump, to the reaction vessel.[1] This technique ensures that the instantaneous concentration of the reactant in the solution remains exceptionally low, thereby mimicking the conditions of a true high-dilution experiment and favoring intramolecular cyclization.[1][7]
Q4: Beyond high-dilution and the template effect, what other factors influence the cyclization-to-polymerization ratio?
Several other experimental parameters can be optimized to favor crown ether formation:
-
Choice of Base and Solvent: In the Williamson ether synthesis, a strong base is necessary to deprotonate the diol, forming the reactive alkoxide.[2] The choice of cation associated with the base is crucial for the template effect.[2] Polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, and N,N-dimethylformamide (DMF) are generally preferred as they effectively solvate the cation, leaving a more "naked" and reactive alkoxide nucleophile.[2]
-
Leaving Group Quality: The nature of the leaving group on the dibromoalkane can impact reaction rates. While dibromoalkanes are commonly used, corresponding ditosylates can also be employed. Tosylates are generally better leaving groups than chlorides or bromides and can lead to higher yields, though they require an additional synthetic step.[7][8]
-
Temperature: While higher temperatures can accelerate the reaction, they can also promote competing elimination side reactions, particularly with sterically hindered substrates.[2][9] Careful temperature control is therefore essential.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Crown Ether
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Reactant concentration is too high, favoring polymerization. | - If using a batch process, significantly increase the solvent volume.- If using a pseudo-high dilution setup, decrease the addition rate of the reactants. Rates as low as 0.75 mL/h have been reported to be effective.[7]- Ensure vigorous stirring to maintain homogeneity and prevent localized high concentrations. |
| Inefficient base for deprotonation. | - Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1]- Ensure the base is fresh and has been stored under anhydrous conditions to prevent deactivation.[2] |
| Suboptimal template effect. | - Select a base with a cation that matches the cavity size of the target crown ether (e.g., K⁺ for 18-crown-6).[2]- Consider using salts of the templating cation in the reaction mixture. |
| Poor leaving group on the dibromoalkane. | - Consider synthesizing and using the corresponding ditosylate for a more reactive electrophile.[7] |
| Presence of moisture. | - The Williamson ether synthesis is highly sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the base and hydrolyze the dibromoalkane.[2] |
Problem 2: The product is a viscous oil or an intractable solid, suggesting significant polymerization.
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Intermolecular reactions are dominating. | - This is a clear indication that the reactant concentration is too high. Implement the troubleshooting steps for low yield related to concentration, such as decreasing the addition rate or increasing the solvent volume.[1] |
| Inefficient pre-organization of the precursor for cyclization. | - Re-evaluate the template ion. Ensure its size is optimal for the desired crown ether cavity.[1][3] |
Problem 3: Difficulty in Purifying the Crown Ether from the Crude Reaction Mixture.
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Presence of both polar and non-polar impurities. | - A multi-step purification approach may be necessary. Begin with an extraction to remove either highly polar or non-polar impurities.[1]- Column chromatography with a gradient elution can be effective in separating compounds with different polarities. |
| The crown ether is difficult to separate from linear oligomers. | - Recrystallization can be a powerful purification technique. For 18-crown-6, forming a complex with acetonitrile and then recrystallizing is a highly effective method. The pure crown ether can be recovered by removing the acetonitrile under vacuum.[1][10] |
| The crown ether has formed a stable complex with metal salts from the reaction. | - Washing the organic extract with water or a dilute acid solution can help to break up the complex and remove inorganic salts.[1] |
Visualizing the Competing Pathways
The following diagram illustrates the critical choice the reaction system faces: the desired unimolecular cyclization versus the undesired bimolecular polymerization.
Experimental Protocol: Synthesis of 18-Crown-6 Using a Pseudo-High Dilution and Template Effect Approach
This protocol is a generalized procedure based on established methods and should be adapted based on specific laboratory conditions and safety protocols.[1][11]
Materials:
-
Triethylene glycol
-
1,2-bis(2-chloroethoxy)ethane
-
Potassium hydroxide (85%)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Acetonitrile
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel or syringe pump
-
Mechanical stirrer
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve triethylene glycol in a large volume of anhydrous THF.
-
Base Addition and Alkoxide Formation: While stirring vigorously, slowly add a solution of potassium hydroxide in water. The potassium cation (K⁺) will act as the template. Stir for approximately 15 minutes to allow for the formation of the potassium alkoxide.[11]
-
Slow Addition of Dihalide: A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added very slowly to the reaction mixture. For a true pseudo-high dilution, this addition should be performed over several hours using a syringe pump.[1]
-
Reaction: After the addition is complete, heat the mixture to reflux and stir vigorously for 18-24 hours.[11]
-
Workup: Cool the reaction mixture and evaporate the THF under reduced pressure. Dilute the resulting slurry with DCM and filter to remove inorganic salts. Wash the collected salts with additional DCM. Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent to yield the crude product.[1][11]
-
Purification:
-
Distillation: Purify the crude product by vacuum distillation.[1]
-
Recrystallization: For higher purity, dissolve the distilled product in hot acetonitrile. Upon cooling, the 18-crown-6-acetonitrile complex will crystallize.[11] Collect the crystals by filtration and wash with cold acetonitrile. The pure 18-crown-6 can be obtained by removing the acetonitrile under a high vacuum.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Template reaction - Wikipedia [en.wikipedia.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Temperature for 1,14-Dibromotetradecane Synthesis
Welcome to the technical support center dedicated to the synthesis of 1,14-dibromotetradecane. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during reaction optimization, with a specific focus on the critical parameter of temperature. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed, effective decisions in your experimental work.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary synthetic routes to this compound from 1,14-tetradecanediol, and how does temperature fundamentally influence them?
A: The conversion of 1,14-tetradecanediol to this compound is a nucleophilic substitution reaction where the hydroxyl groups are replaced by bromide ions. The choice of brominating agent is the primary determinant of the reaction mechanism and, consequently, the optimal temperature range.
-
Phosphorus Tribromide (PBr₃): This is often the preferred reagent for converting primary alcohols to alkyl bromides.[1][2] The reaction proceeds through an Sₙ2 mechanism.[2][3][4] The alcohol's oxygen atom attacks the electrophilic phosphorus, forming a protonated phosphite ester, which is an excellent leaving group. A bromide ion then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group.[3]
-
Temperature Implication: Sₙ2 reactions are sensitive to temperature. While higher temperatures increase the reaction rate, they can also promote competing elimination (E2) reactions, especially with secondary or sterically hindered substrates. For a long-chain primary diol like 1,14-tetradecanediol, the risk of elimination is lower, but decomposition at high temperatures remains a concern.[5] Therefore, these reactions are often initiated at low temperatures (e.g., 0 °C) and may be allowed to slowly warm to room temperature or be gently heated to drive the reaction to completion.
-
-
Thionyl Bromide (SOBr₂): Similar to PBr₃, SOBr₂ converts alcohols to bromides efficiently. It is generally more reactive than its chloride counterpart (SOCl₂).[1] The mechanism is also typically Sₙ2, involving the formation of an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by bromide.
-
Temperature Implication: Due to its high reactivity, reactions with SOBr₂ are often conducted at low to moderate temperatures to control the reaction rate and minimize the formation of byproducts from potential side reactions or decomposition.
-
-
Hydrobromic Acid (HBr): Concentrated HBr can be used, often with a phase-transfer catalyst or under reflux conditions. The mechanism can be Sₙ1 or Sₙ2. For a primary diol, the Sₙ2 pathway is favored. The alcohol is first protonated by the strong acid to form a good leaving group (water), which is then displaced by the bromide ion.
-
Temperature Implication: This reaction typically requires significant thermal energy (reflux) to achieve a reasonable rate, as the hydroxyl group itself is a poor leaving group and requires protonation. However, the high temperatures and strongly acidic conditions can promote side reactions, including ether formation (intermolecular dehydration) or decomposition.
-
Q2: My reaction is proceeding very slowly with low conversion of the starting diol. Is aggressively increasing the temperature the best solution?
A: While insufficient temperature is a common reason for low conversion, a knee-jerk increase in heat is not always the optimal strategy. A systematic approach is required.
-
Verify Other Parameters: Before adjusting the temperature, ensure that other critical parameters are correct:
-
Reagent Stoichiometry: Are you using a sufficient excess of the brominating agent? For reagents like PBr₃, at least 2/3 of an equivalent is needed to replace both hydroxyl groups (since one PBr₃ molecule can deliver three bromide ions).[6]
-
Reagent Quality: Are your reagents fresh and anhydrous? Moisture can rapidly decompose PBr₃ and SOBr₂, reducing their effectiveness.[6]
-
Solvent Choice: Is the solvent appropriate (e.g., aprotic, like DCM, ether, or hexane) and dry?
-
-
Incremental Temperature Increase: If all other parameters are correct, a temperature increase is warranted. However, this should be done systematically. We recommend performing a small-scale optimization study (see Protocol 2 below) by running the reaction at several different temperatures (e.g., 25 °C, 45 °C, 65 °C) and monitoring the progress by TLC or GC-MS. This allows you to identify the temperature "sweet spot" that maximizes the rate without significantly increasing byproduct formation.
-
Consider Reaction Time: For many organic reactions, particularly at moderate temperatures, extending the reaction time is a viable alternative to increasing the temperature. An overnight stir at a slightly elevated temperature (e.g., 40 °C) may yield better results with fewer byproducts than a short reaction at a high temperature (e.g., 100 °C).
Q3: My reaction mixture has turned dark brown or black, and I'm seeing significant byproduct spots on my TLC plate. What role does temperature play here?
A: A dark coloration and the appearance of multiple byproducts are classic indicators that the reaction temperature is too high, leading to decomposition and unwanted side reactions.
-
Thermal Decomposition: this compound, like many halogenated hydrocarbons, can decompose at elevated temperatures. This process can release HBr gas and form a complex mixture of olefinic and polymeric materials, which are often dark and tarry.[7][8][9] The starting diol may also be unstable at high temperatures.
-
Elimination Reactions: As mentioned, high temperatures favor elimination (E2) over substitution (Sₙ2). While less probable for a primary diol, it's not impossible. This would lead to the formation of bromo-alkenes, which can subsequently polymerize under the reaction conditions, contributing to the tar formation.
Troubleshooting Steps:
-
Lower the Temperature Immediately: Reduce the reaction temperature significantly. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Control Exotherms: The reaction of alcohols with potent brominating agents like PBr₃ or SOBr₂ is often exothermic.[6] Adding the reagent slowly to a cooled solution (e.g., in an ice bath) of the diol is crucial to maintain temperature control and prevent an uncontrolled temperature spike that could initiate decomposition.
-
Re-evaluate Your Reagent: If clean conversion is impossible even at moderate temperatures, your substrate may be too sensitive for the chosen reagent. Consider a milder alternative if available.
Data & Protocols
Table 1: Recommended Starting Conditions for Bromination of 1,14-Tetradecanediol
| Brominating Agent | Mechanism | Typical Solvent | Recommended Starting Temperature | Key Considerations |
| PBr₃ | Sₙ2[2][3] | Dichloromethane, Diethyl Ether, Acetonitrile | 0 °C | Highly sensitive to moisture.[6] Reaction is exothermic; add reagent slowly. |
| SOBr₂ | Sₙ2 | Dichloromethane, Toluene | 0 °C to Room Temp. | More reactive than SOCl₂.[1] May form unreactive salts with pyridine.[1] |
| HBr (conc. aq.) | Sₙ2 / Sₙ1 | Toluene (with PTC), or neat | 80 °C to Reflux | Requires higher temperatures. Risk of ether byproduct formation. |
Experimental Protocols
Protocol 1: General Synthesis of this compound using PBr₃
This protocol provides a baseline for a non-optimized reaction. Temperature should be adjusted based on experimental results.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,14-tetradecanediol (e.g., 10.0 g, 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and stir until the diol is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (e.g., 0.75 equiv) dropwise via syringe over 30 minutes. Caution: The reaction is exothermic and evolves HBr gas.[6] Ensure the addition is slow to maintain the internal temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and allow it to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting diol spot.
-
Workup: Once complete, slowly pour the reaction mixture over ice-water. Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by column chromatography or recrystallization.
Protocol 2: Systematic Temperature Optimization Workflow
-
Setup: Prepare four small-scale reactions (e.g., using 100 mg of diol each) in parallel, following steps 1-4 of Protocol 1.
-
Temperature Gradients: Place each reaction in a separate reaction block or bath set to a different temperature:
-
Reaction A: 0 °C
-
Reaction B: 25 °C (Room Temperature)
-
Reaction C: 45 °C
-
Reaction D: 65 °C
-
-
Time-Point Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Quench the aliquot with a drop of water, dilute with DCM, and analyze by GC-MS.
-
Data Analysis: Quantify the percentage of starting material, mono-brominated intermediate, desired dibrominated product, and any major byproducts in each sample.
-
Decision:
-
If conversion is low even at 65 °C, a higher temperature or longer reaction time may be needed.
-
If significant byproduct formation is observed at 45 °C or 65 °C, the optimal temperature lies in the lower range.
-
Select the temperature that provides the best balance of high conversion and high selectivity for the desired product within a reasonable timeframe.
-
Visualization
Diagram 1: Troubleshooting Workflow for Temperature Optimization
This diagram outlines the logical decision-making process for optimizing reaction temperature based on real-time experimental feedback.
Caption: Logical workflow for troubleshooting and optimizing reaction temperature.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. m.ciop.pl [m.ciop.pl]
- 9. cetjournal.it [cetjournal.it]
Technical Support Center: Troubleshooting Phase Transfer Catalysis with Long-Chain Dibromides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals employing phase transfer catalysis (PTC) with long-chain dibromides. This guide is designed to provide in-depth, field-proven insights into overcoming the unique challenges presented by these substrates. We will move beyond generic protocols to explore the underlying causality of common experimental issues, ensuring a robust and logical approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction rates with long-chain dibromides so slow compared to shorter-chain analogs?
A1: The increased chain length of your dibromide substrate significantly increases the viscosity of the organic phase. This leads to reduced diffusion rates of reactants and the catalyst-anion complex, a phenomenon known as mass transfer limitation.[1][2] Effective agitation is crucial to maximize the interfacial area between the aqueous and organic phases, but with highly viscous solutions, even vigorous stirring may not be sufficient to overcome this limitation.[3]
Q2: I'm observing a significant amount of a high molecular weight, insoluble material in my reaction. What is it?
A2: You are likely observing polymerization. Long-chain dibromides are bifunctional, meaning they can react at both ends. Intermolecular reactions between two or more dibromide molecules will lead to the formation of polymer chains.[1] This competes with the desired intramolecular reaction (cyclization) if you are targeting a macrocycle.
Q3: My phase transfer catalyst seems to lose activity over the course of the reaction. What could be the cause?
A3: Catalyst deactivation can occur through several mechanisms. One significant possibility with long-chain dibromides is fouling of the catalyst by polymeric byproducts. These polymers can adhere to the catalyst's surface, blocking active sites and preventing it from participating in the catalytic cycle.[4] Additionally, under strongly basic conditions and elevated temperatures, quaternary ammonium salt catalysts can undergo Hofmann elimination, a degradation pathway that renders them inactive.
Q4: How do I choose the right phase transfer catalyst for my long-chain dibromide reaction?
A4: The ideal catalyst possesses sufficient lipophilicity to be soluble in the organic phase while still being able to interact at the aqueous-organic interface. For long-chain, nonpolar substrates, a more lipophilic catalyst is generally preferred. Quaternary ammonium salts with longer alkyl chains (e.g., tetrahexylammonium or tetraoctylammonium) are often more effective than those with shorter chains like tetrabutylammonium bromide (TBAB).[5] However, excessively long chains can sometimes reduce catalytic activity by hindering interaction at the interface. Asymmetric quaternary ammonium salts, such as cetyltrimethylammonium bromide, can also be highly effective due to the significant lipophilicity imparted by the long cetyl group.[5]
In-Depth Troubleshooting Guide
This section is organized by common experimental problems. For each issue, we will explore the probable causes and provide actionable, step-by-step protocols to resolve them.
Problem 1: Low or No Conversion of Starting Material
Slow or nonexistent conversion is a frequent hurdle, often stemming from inefficient transport of the nucleophile into the organic phase where the long-chain dibromide resides.
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
-
Baseline Experiment: Run the reaction with your current parameters and record the conversion at set time points (e.g., 1, 4, 8, and 24 hours) using a suitable analytical technique (GC, HPLC, or TLC).
-
Agitation Study: Set up parallel reactions where the only variable is the stirring speed. Use a tachometer to ensure consistent and accurate speeds. Compare a standard magnetic stirrer at its maximum setting with an overhead mechanical stirrer.
-
Catalyst Screening:
-
Maintain the optimized agitation speed from the previous step.
-
Set up parallel reactions with equimolar amounts of different phase transfer catalysts. A recommended screening panel is presented in the table below.
-
Monitor the reactions for conversion as in the baseline experiment.
-
-
Solvent and Temperature Optimization:
-
Using the best catalyst identified, run the reaction in different non-polar, aprotic solvents (e.g., toluene, xylene, heptane).
-
For the most promising solvent/catalyst combination, perform a temperature optimization study, carefully monitoring for any increase in side-product formation at higher temperatures.
-
Table 1: Catalyst Selection for Long-Chain Dibromides
| Catalyst | Abbreviation | Lipophilicity | Typical Use Case |
| Tetrabutylammonium Bromide | TBAB | Moderate | Good starting point, but may lack efficacy for very long chains. |
| Tetrahexylammonium Bromide | THAB | High | Improved performance for C10-C20 dibromides. |
| Tetraoctylammonium Bromide | TOAB | Very High | Excellent for highly nonpolar systems and very long chains (>C20). |
| Cetyltrimethylammonium Bromide | CTAB | High (Asymmetric) | Effective due to the long cetyl chain, can also have surfactant properties. |
Problem 2: Dominance of Polymerization over Cyclization
For bifunctional substrates like long-chain dibromides, the intermolecular reaction (polymerization) is often kinetically favored over the intramolecular reaction (cyclization). The key to promoting cyclization is to ensure that the concentration of the reactive intermediate is so low that it is more likely to react with its other end than to encounter another molecule.
Conceptual Diagram: Cyclization vs. Polymerization
Caption: High concentration favors polymerization, while high dilution favors cyclization.
The "high dilution principle" is the most effective strategy to favor macrocyclization.[1][6] This can be achieved by the slow, controlled addition of the reactants to the reaction vessel.
-
Apparatus Setup:
-
Use a multi-necked flask equipped with a condenser, a mechanical stirrer, and a port for a syringe pump.
-
Charge the flask with the phase transfer catalyst and the bulk of the solvent.
-
Prepare two separate solutions: one containing the long-chain dibromide in a portion of the solvent, and the other containing the nucleophile (e.g., a diol in aqueous base).
-
-
Slow Addition:
-
Using two syringe pumps, add the dibromide solution and the nucleophile solution simultaneously to the reaction flask over a prolonged period (e.g., 8-24 hours).
-
Maintain vigorous stirring and the optimal reaction temperature throughout the addition.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction to continue for several hours to ensure complete conversion.
-
Monitor the disappearance of the starting material and the formation of the desired macrocycle.
-
Key Considerations for High Dilution:
-
Addition Rate: The rate of addition should be slower than the rate of the intramolecular cyclization. This often requires empirical optimization.
-
Solvent Volume: A larger volume of solvent enhances the dilution effect.
-
Temperature: Higher temperatures can increase the rate of cyclization, potentially allowing for a faster addition rate.
Problem 3: Catalyst Deactivation and Fouling
The formation of oligomeric and polymeric byproducts can lead to the deactivation of the phase transfer catalyst by physically coating its surface.[4]
-
Optimize for Cyclization: The most effective strategy is to prevent polymer formation in the first place by rigorously applying the high dilution principle as described above.
-
Use of a Co-solvent: In some cases, the addition of a small amount of a co-solvent that can help to keep oligomeric species in solution may be beneficial. However, this must be balanced against the potential for the co-solvent to solvate the nucleophile and reduce its reactivity.
-
Catalyst Loading: While counterintuitive, in cases of severe fouling, a slightly higher initial catalyst loading may be necessary to ensure enough active catalyst remains throughout the reaction. This should be a last resort after optimizing other parameters.
-
Supported Catalysts: The use of polymer-supported phase transfer catalysts can, in some instances, simplify the removal of the catalyst from the reaction mixture.[7] However, they are also susceptible to fouling and may exhibit lower activity due to mass transfer limitations within the polymer matrix.[7]
By systematically addressing these common issues—mass transfer limitations, the competition between cyclization and polymerization, and catalyst deactivation—researchers can significantly improve the success rate of phase transfer catalysis with challenging long-chain dibromide substrates.
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. [1703.10018] On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions in Difunctionalized Alkane Chemistry
Introduction
The selective difunctionalization of alkanes represents a paramount challenge and a significant opportunity in modern organic synthesis. As the simplest organic molecules, alkanes are abundant and inexpensive feedstocks.[1][2] Their conversion into more complex, value-added difunctionalized products is a key goal for the pharmaceutical, agrochemical, and materials science industries. However, the inherent inertness of C-H bonds, the small differences in bond dissociation energies (BDEs) between primary (1°), secondary (2°), and tertiary (3°) C-H bonds, and the fact that the initial functionalization product is often more reactive than the starting alkane, create a landscape ripe for side reactions.[1][3]
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals navigating the complexities of alkane difunctionalization. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in mechanistic principles to help you control selectivity, minimize unwanted byproducts, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in alkane difunctionalization?
A: The most prevalent side reactions include:
-
Over-functionalization: The desired mono-functionalized product reacts further to give di-, tri-, and poly-substituted products. This is especially problematic as the first functional group can activate the substrate for subsequent reactions.[3]
-
Regioisomerization: Lack of selectivity leads to a mixture of products functionalized at different C-H bonds (e.g., terminal vs. internal). The typical reactivity order is 3° > 2° > 1°, which often yields branched isomers as the major products.[1][3]
-
Skeletal Isomerization: Under certain conditions (e.g., strong acids, high temperatures), the carbon backbone of the alkane can rearrange, leading to structural isomers.[4]
-
Elimination: If the functional group is a leaving group (e.g., a halide), β-hydride elimination can occur, especially with sp³-hybridized substrates, to form alkenes.[5]
-
Catalyst Deactivation: The catalyst can lose activity due to processes like coking (carbon deposition), poisoning by impurities, or thermal degradation.[6][7]
-
Homocoupling/Dimerization: In cross-coupling reactions, the organometallic intermediate can react with itself. In carbene insertion chemistry, the diazo compound can dimerize to form fumarate/maleate side products.[8]
Q2: How can I favor monofunctionalization over difunctionalization?
A: Achieving selective monofunctionalization is a central challenge. Key strategies include:
-
Controlling Stoichiometry: Use a large excess of the alkane substrate relative to the functionalizing reagent. This statistically favors the reaction with the unfunctionalized alkane.
-
Slow Addition: Add the limiting reagent slowly over the course of the reaction to maintain its low concentration, thereby reducing the probability of it reacting with the already-functionalized product.
-
Steric Hindrance: Employ bulky catalysts or ligands. A sterically demanding catalyst may react preferentially at the less hindered position of the alkane and may be less able to access the C-H bonds of the more sterically encumbered mono-functionalized product.
-
Lowering Temperature: Reducing the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy, which is typically the desired monofunctionalization.
Q3: What is the primary factor controlling regioselectivity (e.g., terminal vs. internal)?
A: Regioselectivity is a complex interplay of electronic and steric factors, largely dictated by the reaction mechanism and catalyst system.
-
Electronic Effects: In many C-H activation/functionalization reactions, the inherent strength of C-H bonds is a dominant factor. The bond dissociation energies (BDEs) follow the trend 1° > 2° > 3°, making tertiary C-H bonds the weakest and most electronically favored for cleavage.[1][3] This often leads to branched products.
-
Steric Effects: The steric profile of the catalyst is crucial. Large, bulky ligands can restrict access to internal C-H bonds, forcing the reaction to occur at the less hindered, terminal (primary) C-H bonds. This is a key strategy for achieving linear selectivity.[9][10]
-
Directing Groups: In substrates containing a coordinating functional group, the catalyst can be directed to a specific C-H bond, overriding the intrinsic electronic and steric biases.[11][12][13]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Difunctionalized Product with Significant Over-reaction
| Potential Cause | Explanation & Causality | Suggested Solution & Protocol Link |
| Incorrect Stoichiometry | The ratio of the functionalizing agent to the mono-functionalized substrate is too high, promoting a second reaction. | Carefully control the stoichiometry. Use a precise 1:1 ratio of the second functionalizing agent to the isolated and purified mono-functionalized alkane. If performing a sequential one-pot reaction, ensure the first step has gone to full conversion before adding the second reagent. |
| High Reactivity of Mono-functionalized Intermediate | The first functional group introduced activates the molecule, making the second functionalization faster than the first. | 1. Isolate the Intermediate: The most reliable method is to stop the reaction after the first functionalization, purify the mono-substituted product, and then subject it to the second reaction under optimized conditions. 2. Use a Protecting Group: If isolation is not feasible, consider a strategy where the first functional group is installed as a protected version that is deactivating or sterically blocking, then deprotect and functionalize in a subsequent step. |
| High Reaction Temperature/Concentration | Higher energy input increases the rate of all reactions, often disproportionately favoring the undesired over-reaction which may have a higher activation energy. | 1. Reduce Temperature: Run a temperature screen, starting from 10-20 °C below your standard condition. 2. Decrease Concentration: Halve the concentration of all reagents to reduce the frequency of molecular collisions. This can sometimes temper the rate of the second reaction more than the first. |
| Catalyst is Too Active | A highly active catalyst may not differentiate well between the starting material and the mono-functionalized product. | 1. Modify Ligands: Switch to a more sterically bulky or electron-donating ligand to attenuate catalyst reactivity. For example, in Pd-catalyzed cross-couplings, moving from a less bulky phosphine like PPh₃ to a bulkier biarylphosphine like XPhos can prevent overarylation.[14][15] 2. Add a Competitive Inhibitor: In some cases, a weakly coordinating solvent or additive can reversibly bind to the catalyst, moderating its activity. |
Problem 2: Poor Regioselectivity - Mixture of Terminal and Internal Isomers
| Potential Cause | Explanation & Causality | Suggested Solution & Protocol Link | | :--- | :--- | | Mechanism Favors Thermodynamic Product | Radical-based reactions or those proceeding through carbocationic intermediates often favor functionalization at the most stable position (3° > 2° > 1°) due to bond dissociation energies.[1][3] | 1. Change the Mechanism: Switch to a catalyst system known to operate under kinetic control. For example, some rhodium and iridium catalysts operating via oxidative addition show a kinetic preference for terminal C-H activation due to steric factors.[1][5] 2. Use a Site-Directing Group: If the substrate allows, install a temporary directing group to force the reaction at a specific position.[12][13] | | Insufficient Steric Bias from Catalyst | The catalyst and its ligands are not large enough to effectively differentiate between the various C-H bonds on the alkane chain. | 1. Increase Ligand Bulk: This is a cornerstone of controlling regioselectivity. Systematically screen ligands with increasing steric demand (e.g., by increasing the size of substituents on a phosphine or N-heterocyclic carbene ligand). This can reverse selectivity from internal to terminal.[9][12][16] 2. See Protocol: --INVALID-LINK--. | | Substrate Concentration Effects | In some catalytic cycles, the substrate concentration can influence which step is rate-determining, thereby affecting selectivity.[8] | Perform a concentration screen for the alkane substrate. While often run in excess as the solvent, varying its concentration relative to the catalyst can sometimes reveal surprising effects on the product isomer ratio. | | Solvent Effects | The solvent can influence the catalyst's aggregation state, geometry, and the stability of transition states, all of which can impact regioselectivity. | Screen a range of solvents with varying polarity and coordinating ability (e.g., hexane, toluene, THF, acetonitrile). Non-coordinating, non-polar solvents often provide the "truest" reflection of the catalyst's intrinsic steric and electronic preferences. |
Problem 3: Formation of Alkene Byproducts (Elimination)
| Potential Cause | Explanation & Causality | Suggested Solution & Protocol Link |
| β-Hydride Elimination | A common side reaction in cross-coupling with alkyl halides/organometallics.[5] The metal center abstracts a hydrogen from the carbon beta to the metal-carbon bond, forming a metal-hydride and releasing an alkene. | 1. Use a Ligand that Promotes Reductive Elimination: Bulky, electron-rich ligands can accelerate the desired C-C bond-forming reductive elimination step, making it faster than β-hydride elimination.[15] 2. Choose a Substrate Lacking β-Hydrogens: If the synthetic route allows, use substrates like neopentyl halides which have no β-hydrogens and thus cannot undergo this side reaction. 3. Lower the Temperature: β-hydride elimination is often more facile at higher temperatures. |
| Base-Promoted Elimination (E2) | If the reaction conditions are basic and the substrate has a leaving group, a classic E2 elimination can compete with the desired substitution/coupling. | 1. Use a Weaker/Non-nucleophilic Base: Switch from strong bases like alkoxides (t-BuOK) to weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄). 2. Use a Bulky Base: A sterically hindered base may favor proton abstraction from the less hindered position, potentially avoiding elimination or altering the alkene isomer ratio. |
Visualizing Reaction Pathways
Understanding the competition between desired and undesired pathways is key. The following diagrams illustrate common scenarios in alkane difunctionalization.
Competing Pathways in C-H Functionalization
Caption: Competing reaction pathways in a two-step alkane functionalization.
Troubleshooting Decision Tree for Low Selectivity
Caption: Decision tree for troubleshooting poor selectivity.
Key Protocols & Methodologies
Protocol 1: Rapid Ligand Screening for Optimizing Regioselectivity
This protocol outlines a parallel screening approach to quickly identify the optimal ligand for controlling terminal vs. internal selectivity in a metal-catalyzed C-H functionalization reaction.
Objective: To determine which ligand provides the highest ratio of the desired regioisomer (e.g., linear) to undesired isomers (e.g., branched).
Materials:
-
Alkane substrate (e.g., n-octane)
-
Functionalizing reagent (e.g., aryl halide for cross-coupling, diazo compound for carbene insertion)
-
Metal pre-catalyst (e.g., Pd(OAc)₂, Rh₂(OAc)₄)
-
Array of ligands to be screened (e.g., various phosphines, N-heterocyclic carbenes, pyrazolylborates)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Array of reaction vials (e.g., 2 mL screw-cap vials) with stir bars
-
Multi-channel pipette and heating/stirring block
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the alkane substrate and internal standard in the chosen solvent.
-
Prepare a stock solution of the functionalizing reagent.
-
Prepare individual stock solutions for the metal pre-catalyst and each ligand, ensuring the desired metal:ligand ratio (typically 1:1.1 to 1:2).
-
-
Reaction Setup (in a glovebox for air-sensitive reagents):
-
To each of the labeled reaction vials, add a stir bar.
-
Using a pipette, dispense the metal pre-catalyst stock solution into each vial.
-
Dispense a different ligand stock solution into each corresponding vial. Allow the catalyst and ligand to pre-form for 15-30 minutes at room temperature.
-
Add the alkane/internal standard stock solution to each vial.
-
Initiate all reactions simultaneously by adding the functionalizing reagent stock solution.
-
-
Reaction and Quenching:
-
Seal the vials and place the array on the pre-heated stirring block.
-
Run the reactions for a predetermined time (e.g., 12 hours). It is crucial that the time is consistent for all reactions to allow for valid comparison.
-
After the specified time, remove the array from heat and allow it to cool to room temperature.
-
Quench each reaction by adding a small amount of a suitable quenching agent (e.g., a few drops of water or saturated NaHCO₃ solution).
-
-
Analysis:
-
Dilute a small aliquot from each vial with a suitable solvent (e.g., ethyl acetate).
-
Analyze each sample by Gas Chromatography (GC) or HPLC.
-
Identify the peaks corresponding to the starting material, internal standard, and all product isomers.
-
Calculate the conversion and the ratio of the desired regioisomer to the undesired isomers for each ligand.
-
-
Data Evaluation:
-
Tabulate the results, comparing conversion and isomer ratios across all tested ligands.
-
The ligand that provides the highest selectivity for the desired product, ideally with good conversion, is selected for further optimization and scale-up. The ability to tune selectivity by modifying ligands is a well-established strategy.[12][13][16]
-
References
- 1. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - First Principles Analysis of Catalytic Alkane Dehydrogenation Reactions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling site selectivity in palladium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmcct.com [jmcct.com]
- 16. Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
impact of solvent choice on 1,14-Dibromotetradecane reactivity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,14-Dibromotetradecane. Here, we address common challenges and questions regarding the critical impact of solvent choice on its reactivity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues encountered in the lab.
Part 1: Foundational Concepts & Solvent Selection
Question: I'm starting a new project with this compound. What are its basic properties and how do I choose an initial solvent?
Answer: this compound is a long-chain primary alkyl dihalide (C₁₄H₂₈Br₂).[1] Its key features are two primary bromide leaving groups at either end of a flexible 14-carbon chain. Due to its long hydrocarbon chain, it is non-polar and hydrophobic, making it insoluble in water but soluble in a range of organic solvents.[2][3]
The choice of solvent is paramount as it directly dictates reaction speed and product distribution. Your decision should be guided by the intended reaction mechanism.
Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate solvent.
Question: My S N 2 reaction is extremely slow. My colleague suggested switching from ethanol to DMSO. Why would this help?
Answer: This is a classic and critical solvent effect in S N 2 reactions. The difference lies in the solvent's ability to solvate the reacting species.[4][5]
-
Polar Protic Solvents (like ethanol, methanol, water) have O-H or N-H bonds. They form strong hydrogen bonds around the anionic nucleophile, creating a "solvent cage".[5][6] This cage stabilizes the nucleophile, making it less reactive and energetically "stuck" in the solvent. For the reaction to occur, the nucleophile must shed this energy-intensive solvent shell, slowing the reaction down significantly.[5]
-
Polar Aprotic Solvents (like DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds.[5] They solvate the cation (e.g., K⁺ from KCN) well but leave the anionic nucleophile relatively "naked" and highly reactive.[5][7] This dramatically increases the rate of S N 2 reactions, sometimes by several orders of magnitude. For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[7]
| Solvent Class | Examples | Effect on Nucleophile | S N 2 Reaction Rate |
| Polar Protic | Water, Ethanol, Methanol | Strong solvation (H-bonding), stabilized, less reactive | Slow |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Weak solvation, "naked," more reactive | Fast |
Part 2: Troubleshooting Competing Reactions
Question: I'm attempting a double substitution with an alkoxide, but I'm getting a significant amount of an alkene byproduct. How can I favor substitution over elimination?
Answer: You are observing the competition between S N 2 (substitution) and E2 (elimination) pathways. Since this compound is a primary dihalide, S N 2 is generally favored, but E2 can compete under certain conditions.[8][9]
Here’s how to troubleshoot, with solvent being a key factor:
-
Base/Nucleophile Choice: Strong, bulky bases (like potassium tert-butoxide) favor elimination because they are sterically hindered from attacking the carbon atom (S N 2) and instead preferentially remove a proton from a beta-carbon (E2).[10] Use a strong but less hindered nucleophile if possible (e.g., sodium ethoxide instead of sodium tert-butoxide).
-
Temperature: Higher temperatures favor elimination.[11] Run your reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-100 °C is typical for a Williamson ether synthesis).[8]
-
Solvent Choice: This is a crucial lever. While polar aprotic solvents are excellent for S N 2, the choice of a protic solvent can also influence the S N 2/E2 ratio. For example, using pure ethanol as a solvent tends to encourage elimination more than water does.[11] However, the best strategy to maximize substitution is to use a polar aprotic solvent like DMF or DMSO which accelerates the desired S N 2 pathway.[12]
S N 2 vs. E2 Competition
Caption: Factors influencing the competition between S N 2 and E2 reactions.
Question: I want to synthesize a large macrocycle via an intramolecular reaction, but I'm only getting a polymeric mess. What's going wrong?
Answer: This is a classic challenge of controlling intramolecular versus intermolecular reactions. To favor the formation of a single ring (intramolecular), the two ends of a single molecule must react with each other. To form a polymer (intermolecular), the reactive end of one molecule must find and react with the end of a different molecule.
The key to favoring cyclization is high dilution .[13]
-
High Concentration: At high concentrations, molecules of this compound are close to each other, making it statistically more likely for them to react with a neighbor, leading to polymerization.
-
High Dilution (Low Concentration): By dramatically lowering the concentration (e.g., <0.01 M), you increase the average distance between molecules. This gives the two ends of a single molecule a much higher probability of finding each other before encountering another molecule.
Protocol Tip: Use a syringe pump to add your solution of this compound and your nucleophile very slowly over several hours to a large volume of heated solvent. This technique maintains a state of pseudo-dilution, keeping the instantaneous concentration of the reactant extremely low and favoring the intramolecular pathway.
Intramolecular vs. Intermolecular Pathways
Caption: The effect of concentration on reaction outcome.
Part 3: Specific Reaction Protocols
Question: I need a reliable, step-by-step protocol for a Williamson Ether Synthesis using this compound to form a di-ether.
Answer: Certainly. The Williamson ether synthesis is an S N 2 reaction between an alkoxide and an alkyl halide.[8] To ensure a good yield with this compound, using a polar aprotic solvent is essential.
Protocol: Synthesis of 1,14-Diethoxy-tetradecane
Objective: To perform a double nucleophilic substitution on this compound using sodium ethoxide to yield 1,14-diethoxy-tetradecane.
Materials:
-
This compound (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (for workup)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirrer.
Procedure:
-
Setup: Assemble the flame-dried glassware under a nitrogen atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve sodium ethoxide (2.2 equiv) in anhydrous DMF (calculate volume for a ~0.5 M solution).
-
Substrate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the stirring ethoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold, saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel to obtain the pure 1,14-diethoxy-tetradecane.
Question: I'm trying to form a di-Grignard reagent from this compound in THF, but the reaction won't start or turns cloudy and produces a solid.
Answer: Forming Grignard reagents requires very specific and stringent conditions, and di-Grignard formation from a long-chain dihalide adds complexity.[14][15]
Troubleshooting Steps:
-
Absolute Anhydrous Conditions: The most critical factor is the complete absence of water. Grignard reagents are potent bases and will be instantly destroyed by any protic species, including water or alcohols.[15]
-
Solution: Use flame-dried glassware. Use freshly distilled, anhydrous ether solvents (THF or diethyl ether).[16] Ensure your magnesium turnings are dry.
-
-
Magnesium Activation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction from starting.[14][15]
-
Solvent Choice: Only ether solvents like THF or diethyl ether are suitable.[14][16] They are crucial because they are unreactive but stabilize the formed Grignard reagent by coordinating to the magnesium center.[16] Using other solvents will likely result in reaction failure.
-
Intramolecular Reactions/Polymerization: The cloudiness and solid you observe could be due to Wurtz-type coupling or polymerization, where one end of the formed Grignard reagent attacks the bromide on another molecule. This is a known issue with dihalides.
-
Solution: Similar to the cyclization problem, high dilution can help. Add the this compound solution very slowly to a suspension of activated magnesium in THF. This can favor the formation of the desired di-Grignard over intermolecular side reactions.
-
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-Bromotetradecane CAS#: 112-71-0 [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. adichemistry.com [adichemistry.com]
Technical Support Center: Catalyst Selection for Reactions Involving 1,14-Dibromotetradecane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,14-dibromotetradecane. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a practical question-and-answer format to help you navigate the complexities of catalyst selection and reaction optimization for this versatile, long-chain bifunctional reagent.
Introduction: Understanding the Challenges of this compound
This compound is a valuable linear C14 building block. Its two primary bromide functional groups allow for a range of transformations, including the formation of polymers, macrocycles, or mono-substituted long-chain compounds. However, this bifunctionality presents a core challenge: controlling selectivity . Researchers frequently encounter issues with mixtures of mono- and di-substituted products, as well as undesired oligomerization or polymerization.
The key to success lies in a rational approach to catalyst and reaction condition selection. This guide is structured to address the most common reaction classes and the specific problems you may encounter.
Core Selectivity Decision Workflow
Before diving into specific reaction types, consider the primary goal of your experiment. The choice of catalyst, reagents, and stoichiometry fundamentally depends on whether you are targeting mono-substitution, di-substitution, or polymerization.
Caption: General strategic workflow for controlling reaction outcomes.
Section 1: C-O Bond Formation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for forming ether linkages via an SN2 mechanism.[1][2] It involves the reaction of an alkoxide with an alkyl halide.[3] Given that this compound is a primary alkyl halide, it is an excellent substrate for this reaction.
Frequently Asked Questions (FAQs)
Q1: I want to synthesize a mono-ether from this compound and a phenol. What are the best conditions?
A1: To favor mono-substitution, you must use a significant excess of this compound relative to your phenoxide nucleophile.
-
Rationale: By keeping the concentration of the phenoxide low and the dihalide high, the probability of a mono-substituted product encountering another phenoxide molecule is statistically minimized.
-
Protocol:
-
In an inert atmosphere, dissolve the phenol (1.0 eq.) in a dry, polar aprotic solvent like DMF or DMSO.
-
Add a strong base like sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) to generate the phenoxide in situ. Stir until deprotonation is complete.
-
Add a solution of this compound (5-10 eq.) in the same solvent.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product. Purification will require separating the desired mono-ether from the large excess of unreacted this compound, typically via column chromatography.
-
Q2: How can I synthesize a symmetrical di-ether, RO-(CH₂)₁₄-OR?
A2: For di-substitution, the stoichiometry is reversed. You will use a molar excess of the nucleophile.
-
Rationale: Using at least two equivalents of the alkoxide ensures that once the first substitution occurs, there is sufficient nucleophile present to react with the second bromide terminus.
-
Protocol:
-
Prepare the alkoxide from the corresponding alcohol (2.2 eq.) and a base (e.g., NaH, 2.2 eq.) in a solvent like THF or DMF.
-
Slowly add this compound (1.0 eq.) to the alkoxide solution. A slow addition helps minimize the formation of oligomers by keeping the concentration of the mono-substituted intermediate low.
-
Heat the reaction as needed to drive it to completion.
-
Workup and purify. The main impurity is likely to be the mono-substituted bromo-ether.
-
Troubleshooting Guide
Problem: My reaction is very slow, and I'm getting low yields.
-
Possible Cause 1: Weak Base/Incomplete Deprotonation. The nucleophile in a Williamson synthesis is the alkoxide, not the alcohol.[4] If the alcohol is not fully deprotonated, the reaction rate will be significantly lower.
-
Solution: Switch to a stronger base like NaH or KH. Ensure your alcohol is dry, as water will consume the base.
-
-
Possible Cause 2: Inappropriate Solvent. The SN2 reaction is favored by polar aprotic solvents (e.g., DMF, DMSO, acetone) which solvate the cation but not the nucleophilic anion, increasing its reactivity.[5]
-
Solution: Replace less polar solvents like toluene or THF with DMF or DMSO.
-
-
Possible Cause 3: Phase Transfer Catalyst is Needed. If you are using a base like NaOH or K₂CO₃ with a substrate that is not soluble in water, the reaction can be slow due to the immiscibility of the reactants.
-
Solution: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 to shuttle the alkoxide into the organic phase.
-
Problem: I am forming a significant amount of an alkene side product.
-
Possible Cause: E2 Elimination. Alkoxides are not only nucleophiles but also strong bases. They can promote a competing E2 elimination reaction to form an alkene.[1][3] While less likely with a primary halide like this compound, it can occur, especially at high temperatures or with sterically hindered alkoxides.[2]
-
Solution:
-
Lower the reaction temperature.
-
Use a less sterically hindered base/alkoxide if possible.
-
Use a more nucleophilic, less basic anion if your synthesis allows.
-
-
Section 2: C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] It has largely replaced harsher classical methods for synthesizing aryl amines.[8] Its application to alkyl halides is also well-established.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general-purpose catalyst system for coupling a primary amine with this compound?
A1: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle, a sterically hindered biarylphosphine ligand, and a strong, non-nucleophilic base is the standard approach.[9]
-
Catalyst System Components:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ (typically 1-2 mol %).
-
Ligand: A bulky, electron-rich phosphine is crucial. For primary amines, ligands like XPhos or RuPhos are excellent starting points.[10] The ligand stabilizes the Pd(0) active species and facilitates the key steps of the catalytic cycle.
-
Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, as it is strong enough to deprotonate the amine but is too bulky to be a competing nucleophile.[10]
-
Solvent: Anhydrous, deoxygenated solvents like toluene or 1,4-dioxane are standard.
-
Q2: How do I prevent the formation of the di-aminated product when I only want to install one amine?
A2: As with the Williamson synthesis, stoichiometry is your primary tool. Use a large excess of this compound (at least 5 equivalents). This ensures that after the first C-N coupling, the resulting mono-amino product is unlikely to compete effectively with the vast excess of the starting dihalide for the remaining palladium catalyst and amine.
Troubleshooting Guide
Problem: My reaction fails to initiate, or the catalyst appears to have decomposed (e.g., formation of palladium black).
-
Possible Cause 1: Poor Quality Reagents/Atmosphere. Palladium(0) catalysts are sensitive to oxygen. The solvent and reagents must be anhydrous and thoroughly deoxygenated.
-
Solution: Use freshly distilled/dried solvents. Purge the reaction vessel and solvents with an inert gas (argon or nitrogen) for at least 15-20 minutes before adding the catalyst.
-
-
Possible Cause 2: Incorrect Ligand Choice. The ligand plays a critical role in the stability and activity of the catalyst. A ligand that is not electron-rich or bulky enough may not prevent catalyst decomposition or promote the reaction efficiently.
-
Solution: Screen a set of established Buchwald-Hartwig ligands. For alkyl bromides, ligands from the Josiphos or Buchwald biarylphosphine families are highly effective.
-
-
Possible Cause 3: Incompatible Functional Groups. The amine substrate may contain functional groups that interfere with the catalyst.
-
Solution: Protect sensitive functional groups (e.g., other halides, acidic protons) before attempting the coupling reaction.
-
Problem: I am observing hydrodehalogenation (replacement of -Br with -H) as a major side product.
-
Possible Cause: β-Hydride Elimination. This side reaction can compete with reductive elimination in the catalytic cycle.[6] While this compound lacks β-hydrogens on the carbon adjacent to the C-Br bond, this can become a problem if your amine coupling partner has β-hydrogens.
-
Solution: Use a ligand that promotes reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are generally very effective at this. Additionally, ensuring a strong base is present can favor the desired amination pathway.
-
Section 3: C-C Bond Formation (Suzuki and Ullmann Coupling)
Forming new carbon-carbon bonds is central to organic synthesis. For a substrate like this compound, Suzuki and Ullmann couplings are two powerful options.
Suzuki Coupling
The Suzuki reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.[11][12] It is renowned for its mild conditions and high functional group tolerance.
FAQs and Troubleshooting
Q1: What catalyst system should I use for a Suzuki coupling with this compound and an arylboronic acid?
A1: The challenges for Suzuki couplings with alkyl halides include a slower rate of oxidative addition and potential β-hydride elimination.[13][14] Modern catalysts have largely overcome these issues.
-
Recommended Catalyst System:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A highly active ligand is required. SPhos, XPhos, or cataCXium® A are excellent choices for coupling alkyl bromides.
-
Base: A base is required to activate the boronic acid for transmetalation.[15] K₃PO₄ or Cs₂CO₃ are effective and commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve the inorganic base.
-
| Catalyst Component | Recommended Reagents | Typical Loading | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol % | Standard, reliable palladium precatalysts. |
| Ligand | SPhos, XPhos | 1.1-1.5 eq. to Pd | Bulky, electron-rich ligands that promote oxidative addition and prevent β-hydride elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2-3 equivalents | Activates the boronic acid to form a boronate species, facilitating transmetalation.[16] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | N/A | Biphasic system to dissolve both organic substrates and the inorganic base. |
Problem: My main side product is a homocoupling of the boronic acid (Ar-Ar).
-
Possible Cause: This often happens if the oxidative addition of the alkyl bromide is slow, allowing the palladium catalyst to mediate the homocoupling of the more reactive boronic acid. It can also be exacerbated by the presence of oxygen.
-
Solution:
-
Ensure Rigorous Inert Atmosphere: Thoroughly deoxygenate all reagents and the reaction vessel.
-
Use a More Active Catalyst: Switch to a more electron-rich and bulky ligand (like a second-generation Buchwald ligand) to accelerate the oxidative addition step.
-
Pre-form the Active Catalyst: Pre-stirring the palladium source and ligand for a few minutes before adding the substrates can sometimes lead to a more active catalytic species.
-
-
Generic Cross-Coupling Catalytic Cycle
The mechanism for many palladium-catalyzed cross-couplings, including Suzuki and Buchwald-Hartwig, follows a similar pattern. Understanding this cycle is key to troubleshooting.[11][16]
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Ullmann Coupling
The Ullmann reaction is a copper-catalyzed coupling, often used for forming C-C, C-O, and C-N bonds.[17][18] While classic Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern protocols use catalytic copper with ligands, allowing for milder conditions.[19][20]
Q: When should I consider an Ullmann coupling instead of a palladium-catalyzed reaction?
A: Ullmann-type couplings can be advantageous in specific scenarios:
-
Cost: Copper is significantly cheaper than palladium, making it attractive for large-scale synthesis.
-
Different Selectivity: In complex molecules, a copper catalyst may offer a different reactivity profile compared to palladium, potentially avoiding side reactions.
-
Specific Substrates: Ullmann reactions are particularly well-known for the synthesis of biaryls and diaryl ethers.[17]
A typical modern Ullmann system for coupling an alkyl bromide might involve CuI as the catalyst, a ligand like 1,10-phenanthroline, a base such as Cs₂CO₃, and a high-boiling polar solvent like DMF or NMP.
Section 4: Cyanation Reactions
Introducing a nitrile (-CN) group is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in other synthetic elaborations.
FAQs and Troubleshooting
Q: What are the best modern methods for converting the C-Br bonds in this compound to C-CN?
A: Palladium- or nickel-catalyzed cyanation reactions using safer cyanide sources have become the standard.[21][22]
-
Rationale: Traditional methods using NaCN or KCN are effective but involve handling highly toxic reagents.[23] Newer methods use sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are solids and significantly less hazardous.[24][25]
-
Recommended Catalyst System (Palladium-based):
-
Catalyst: Pd₂(dba)₃ with a ligand such as Xantphos or DavePhos.
-
Cyanide Source: K₄[Fe(CN)₆]·3H₂O.
-
Base/Additive: Na₂CO₃.
-
Solvent: A polar aprotic solvent like DMAc or NMP.
-
Problem: My cyanation reaction is not reproducible and often fails.
-
Possible Cause: Catalyst Poisoning by Cyanide. Free cyanide ions are potent inhibitors of palladium catalysts and can bind irreversibly to the metal center, halting the catalytic cycle.[25]
-
Solution:
-
Use a Slow-Release Source: Reagents like K₄[Fe(CN)₆] have low solubility, which helps keep the concentration of free cyanide in the solution low.
-
Choose the Right Ligand: Bulky phosphine ligands can shield the palladium center and mitigate poisoning.
-
Avoid Additives that Increase Cyanide Concentration: Some additives can accelerate the dissolution of the cyanide source, leading to catalyst death.
-
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. francis-press.com [francis-press.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 25. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,14-Dibromotetradecane and 1,14-Dichlorotetradecane
A Senior Application Scientist's Perspective on Selecting the Optimal Long-Chain Dihaloalkane for Synthesis
For researchers and professionals in drug development and polymer science, α,ω-dihaloalkanes are indispensable bifunctional building blocks. The long C14 chain of 1,14-dihalotetradecanes, in particular, offers a flexible, lipophilic spacer ideal for synthesizing macrocycles, polymers, and complex drug delivery systems. However, the choice of the halogen—bromine versus chlorine—is a critical decision that directly governs reaction kinetics, yield, and the feasibility of a synthetic route. This guide provides an in-depth comparison of the reactivity of 1,14-dibromotetradecane and 1,14-dichlorotetradecane, grounded in fundamental chemical principles and supported by experimental data.
The Decisive Factor: Leaving Group Ability
The reactivity of alkyl halides in nucleophilic substitution reactions is predominantly dictated by the efficacy of the halide as a leaving group.[1] For 1,14-dihalotetradecanes, which are primary alkyl halides, the bimolecular nucleophilic substitution (SN2) mechanism is the principal reaction pathway.[2][3] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom at the same time as the carbon-halogen bond breaks.[3] The rate of this reaction is therefore highly sensitive to the stability of the departing halide ion and the strength of the bond being broken.
The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is a direct consequence of three interconnected physicochemical properties:
-
Basicity: There is an inverse relationship between the basicity of an ion and its quality as a leaving group. Weaker bases are more stable as independent anions and are therefore better leaving groups. The acidity of the conjugate hydrogen halides (H-X) provides a clear measure of this, with lower pKa values indicating a stronger acid and a weaker, more stable conjugate base.[4]
-
Bond Strength: The SN2 reaction requires the cleavage of the carbon-halogen (C-X) bond. A weaker bond possesses a lower bond dissociation energy (BDE), leading to a lower activation energy for the reaction and a faster rate.[5][6]
-
Polarizability: Polarizability is the ease with which an atom's electron cloud can be distorted. Larger anions, like bromide, are more polarizable than smaller ones, like chloride.[7][8] This increased polarizability helps to stabilize the developing negative charge in the SN2 transition state, further lowering the activation energy.
The following table summarizes the critical properties that establish this compound as the more reactive species.
| Property | C-Cl Bond (in 1,14-Dichlorotetradecane) | C-Br Bond (in this compound) | Implication for Reactivity |
| Bond Dissociation Energy (BDE) | ~327 kJ/mol[9] | ~285 kJ/mol[9] | The C-Br bond is significantly weaker, requiring less energy to break, thus accelerating the reaction rate.[5] |
| pKa of Conjugate Acid | HCl: ~ -6.0 to -7.0[4][10][11] | HBr: ~ -8.7 to -9.0[4][10][12] | HBr is a stronger acid, meaning Br⁻ is a weaker, more stable base and a better leaving group than Cl⁻. |
| Anion Size & Polarizability | Smaller Anion, Less Polarizable | Larger Anion, More Polarizable[8][13] | The larger, more polarizable bromide ion better stabilizes the SN2 transition state, leading to a faster reaction. |
Visualizing the SN2 Mechanism
The SN2 reaction is a concerted process involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center (though not relevant for the achiral carbons of 1,14-dihalotetradecanes). The transition state features a pentacoordinate carbon.
Caption: Generalized SN2 reaction mechanism.
Experimental Validation: A Comparative Protocol
To empirically validate the reactivity difference, a kinetic study can be performed. This protocol outlines a method to compare the rate of a simple SN2 reaction for both dihaloalkanes.
Objective: To determine the relative reaction rates of this compound and 1,14-dichlorotetradecane with sodium azide (NaN₃) via SN2 substitution.
Materials & Reagents:
-
This compound (≥97%)
-
1,14-Dichlorotetradecane (≥97%)
-
Sodium Azide (NaN₃) (≥99%)
-
Dimethylformamide (DMF), anhydrous (as the polar aprotic solvent, which favors SN2 reactions)[2]
-
Dodecane (as an internal standard for GC analysis)
-
Reaction vials, magnetic stir bars, heating block/oil bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Experimental Workflow
Caption: Workflow for comparing dihaloalkane reactivity.
Step-by-Step Procedure:
-
Reaction Setup: In two separate, identical reaction vials, prepare the following mixtures:
-
Vial A: 1.0 mmol of this compound, 2.2 mmol of NaN₃, 0.5 mmol of dodecane (internal standard), and 10 mL of anhydrous DMF.
-
Vial B: 1.0 mmol of 1,14-dichlorotetradecane, 2.2 mmol of NaN₃, 0.5 mmol of dodecane (internal standard), and 10 mL of anhydrous DMF.
-
Causality: A slight excess of the nucleophile (NaN₃) ensures pseudo-first-order kinetics with respect to the dihaloalkane, simplifying rate analysis. DMF is used as it is a polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its nucleophilicity.[2]
-
-
Initiation and Sampling: Place both vials simultaneously into a preheated block set to 80°C and begin vigorous stirring. At predetermined time points (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.
-
Quenching: Immediately add each aliquot to a labeled vial containing 1 mL of ice-cold water and 1 mL of diethyl ether. Vortex thoroughly. The reaction is stopped by dilution and partitioning of the organic substrate into the ether layer, away from the nucleophile in the aqueous/DMF layer.
-
Analysis: Inject a sample from the ether layer of each quenched aliquot into the GC-FID. The concentration of the remaining dihaloalkane at each time point can be determined by comparing its peak area to that of the internal standard (dodecane).
-
Data Interpretation: Plot the concentration of the dihaloalkane versus time for both reactions. The reaction involving this compound will show a much faster decay in substrate concentration, confirming its higher reactivity.
Synthetic Strategy and Application
The choice between the dibromo- and dichloro- derivative is a trade-off between reactivity and other practical factors like cost and stability.
-
Choose this compound when:
-
High reactivity is paramount: For reactions requiring mild conditions (lower temperatures, shorter reaction times) to avoid decomposition of sensitive functional groups elsewhere in the molecule.
-
A strong nucleophile is not available: The better leaving group ability of bromide can compensate for a weaker nucleophile.
-
Maximizing yield is critical: Faster, cleaner reactions often lead to higher yields and fewer side products.
-
-
Consider 1,14-Dichlorotetradecane when:
-
Cost is a primary driver: Chloro-derivatives are often less expensive than their bromo- counterparts.
-
High temperatures are required: The stronger C-Cl bond provides greater thermal stability, which can be advantageous in certain high-temperature polymerization reactions.
-
Controlled or stepwise reactivity is desired: In molecules with multiple reactive sites, the lower reactivity of the C-Cl bond might allow for selective reaction at a more reactive site (e.g., a bromide on the same molecule).
-
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. Which of the following anions is most easily polarized ? [allen.in]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. (Solved) - HBr has a pKa of -9; HCl has a pKa of -7 HCl is a twice as strong... (1 Answer) | Transtutors [transtutors.com]
- 11. chegg.com [chegg.com]
- 12. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]
- 13. (a) Which of the following species has the greatest polarizability: chlor.. [askfilo.com]
A Senior Application Scientist's Guide to Alternative Reagents for 1,14-Dibromotetradecane in Specialized Syntheses
In the landscape of chemical synthesis, particularly in the construction of long-chain architectures like bolaamphiphiles, macrocycles, and polymers, 1,14-dibromotetradecane serves as a ubiquitous C14 bifunctional electrophile. Its utility lies in its ability to connect two nucleophilic centers, providing a long, flexible, and hydrophobic spacer. However, reliance on a single reagent can be limiting. Factors such as reactivity, yield, cost, and the nature of the starting materials often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental insights and protocols to aid researchers in making informed decisions for their specific synthetic challenges.
The Benchmark: Understanding the Role of this compound
This compound is a primary alkyl halide, making it an excellent substrate for SN2 reactions.[1] It is typically employed in reactions with nucleophiles such as amines, phenols, thiols, and carbanions to introduce the tetradecamethylene linker. A classic application is the Williamson ether synthesis for preparing long-chain diethers or bolaform amphiphiles.
The primary challenge in using bifunctional reagents like this is controlling the reaction to favor either intramolecular cyclization (for macrocycles) or intermolecular polymerization/dimerization. This is often managed through high-dilution conditions, which entropically favor the intramolecular pathway.[2][3]
Illustrative Workflow: Dimerization via Williamson Ether Synthesis
The diagram below illustrates a typical workflow where a nucleophile (Nu-H) is deprotonated and then reacts with this compound to yield a dimeric product.
Caption: General workflow for dimerization using this compound.
Key Alternatives and Performance Comparison
The primary alternatives to this compound involve modifying the leaving groups to tune reactivity. The most common strategies are to use other halides (iodide) or to convert the corresponding diol into a sulfonate ester (tosylate or mesylate).
Activated Diols: 1,14-Ditosyloxy- and 1,14-Dimesyloxytetradecane
For syntheses starting from the more readily available and often less expensive 1,14-tetradecanediol[4][5], converting the terminal hydroxyl groups into sulfonate esters is a superior strategy. Tosylates (TsO-) and mesylates (MsO-) are excellent leaving groups, often significantly better than bromide, because the negative charge on the departing group is stabilized through resonance.[6][7][8] This enhanced reactivity allows for milder reaction conditions (e.g., lower temperatures), which can improve selectivity and reduce side reactions.
Causality: The hydroxyl group of an alcohol is a poor leaving group. By converting it to a tosylate or mesylate, we transform it into the conjugate base of a strong acid (p-toluenesulfonic acid or methanesulfonic acid), making it an excellent leaving group.[9] This conversion proceeds with retention of configuration at the carbon center.[7][8]
-
Dissolution: Dissolve 1,14-tetradecanediol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl, 2.2 eq) to the solution. If using DCM, add pyridine (2.5 eq) as a base to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: Quench the reaction with water. If using DCM, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the white, solid ditosylate.
The table below compares the performance of this compound and its ditosylate alternative in a representative Williamson ether synthesis with 4-methoxyphenol.
| Parameter | This compound | 1,14-Ditosyloxytetradecane | Justification |
| Reaction Temp. | 80 °C (Reflux) | Room Temperature to 40 °C | The tosylate is a more reactive leaving group, requiring less thermal energy. |
| Base | Strong Base (NaH) | Milder Base (K₂CO₃) | The higher reactivity of the tosylate allows for the use of a weaker, less hazardous base. |
| Reaction Time | 12-24 hours | 4-8 hours | Faster reaction kinetics due to the superior leaving group ability of the tosylate. |
| Typical Yield | 75-85% | 85-95% | Milder conditions often lead to fewer side products (like elimination) and higher yields. |
Alternative Dihaloalkanes: 1,14-Diiodotetradecane
Within the halides, reactivity in SN2 reactions follows the trend I > Br > Cl > F. This is because iodide is the largest and most polarizable ion, making it the best leaving group among the halogens. 1,14-diiodotetradecane can be a powerful alternative when extremely high reactivity is needed, allowing for reactions at or below room temperature.
It is typically synthesized from this compound via the Finkelstein reaction, an equilibrium process that is driven to completion by using a solvent in which the product (NaI or KI) is soluble but the byproduct (NaBr or KBr) is not.
-
Setup: Dissolve this compound (1.0 eq) in acetone.
-
Reagent Addition: Add sodium iodide (NaI, 2.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 24 hours. A white precipitate of NaBr will form.
-
Workup: Cool the mixture to room temperature and filter to remove the NaBr precipitate.
-
Purification: Evaporate the acetone from the filtrate. Dissolve the residue in an organic solvent like diethyl ether, wash with sodium thiosulfate solution (to remove any I₂ color) and then brine. Dry over anhydrous Na₂SO₄ and concentrate to yield 1,14-diiodotetradecane. The product should be stored in the dark to prevent decomposition.
| Reagent | Relative Reactivity | Advantages | Disadvantages |
| 1,14-Dichlorotetradecane | Low | Low cost; useful for selective mono-alkylation. | Requires harsh conditions (high temp, strong base). |
| This compound | Medium | Good balance of reactivity and stability; widely available. | Can require heating; moderate reactivity. |
| 1,14-Diiodotetradecane | High | Highest reactivity, allows for mild conditions. | Higher cost; less stable (light-sensitive); requires synthesis. |
Application Focus: Macrocyclization
The synthesis of macrocycles is a significant application where the choice of electrophile is critical. The goal is to promote an intramolecular reaction over the competing intermolecular polymerization. The leaving group's reactivity directly impacts the conditions required, which in turn can influence the outcome.
Caption: Competing pathways in macrocyclization reactions.
Using a more reactive electrophile like a ditosylate or diiodide can be advantageous. It may allow the reaction to proceed efficiently at lower temperatures. Lower temperatures can slow down the rate of intermolecular collisions more than they affect the conformational changes required for the intramolecular ring-closing step, thus favoring macrocyclization.
Summary and Recommendations
Choosing the right C14 bifunctional electrophile depends on a careful analysis of the specific synthetic goal, available starting materials, and desired reaction conditions.
| Reagent | Precursor | Relative Reactivity | Recommended Use Case |
| This compound | 1,14-Tetradecanediol | Baseline | General purpose; good balance of cost and reactivity. |
| 1,14-Ditosyloxytetradecane | 1,14-Tetradecanediol | High | When starting from the diol; for reactions requiring mild conditions and high yields. |
| 1,14-Diiodotetradecane | This compound | Very High | For difficult nucleophiles or when very mild, low-temperature conditions are essential. |
| 1,14-Dichlorotetradecane | 1,14-Tetradecanediol | Low | Budget-conscious applications where harsh conditions are tolerable; potential for mono-functionalization. |
Decision-Making Workflow
This diagram provides a logical path for selecting the appropriate reagent.
Caption: Decision tree for selecting an appropriate C14 electrophile.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. 1,14-Tetradecanediol | C14H30O2 | CID 88261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Scientist's Guide to Validating Synthesis Pathways for Bifunctional Molecules
In the landscape of modern drug discovery, bifunctional molecules have emerged as a paradigm-shifting modality, offering unprecedented control over cellular processes. From Proteolysis Targeting Chimeras (PROTACs) that orchestrate the degradation of disease-causing proteins to molecular glues that induce novel protein-protein interactions, these molecules open up therapeutic avenues previously considered "undruggable." However, the promise of this therapeutic class is intrinsically linked to the robustness and reliability of their synthesis and validation.
This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of synthesis and validation strategies for various classes of bifunctional molecules. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is not only understood but also critically evaluated for its scientific merit. Our focus is on establishing self-validating systems, where the integrity of the data speaks for itself.
The Architectural Blueprint of Bifunctional Molecules: More Than the Sum of Their Parts
At their core, most bifunctional molecules are modular constructs, typically comprising two distinct "warhead" ligands connected by a chemical linker.[1] One warhead engages the protein of interest (POI), while the other recruits an effector protein to elicit a specific biological outcome. The linker is not merely a passive spacer but plays a critical role in dictating the molecule's overall conformation, solubility, cell permeability, and the geometry of the ternary complex it forms.[1]
However, a significant class of bifunctional molecules, known as "molecular glues," deviates from this modular design. These are smaller, monovalent molecules that induce or stabilize protein-protein interactions by creating a complementary surface on one of the binding partners.[2][3]
This fundamental architectural difference underpins the divergent synthetic and validation strategies that will be explored in this guide.
Caption: Architectural comparison of modular bifunctional molecules and molecular glues.
Navigating the Synthetic Maze: A Comparative Analysis of Pathway Design
The synthesis of a bifunctional molecule is a multi-step process that demands careful planning and execution. The choice of synthetic route can significantly impact the final yield, purity, and scalability of the process. Here, we compare common synthetic strategies for different classes of bifunctional molecules.
Modular Bifunctional Molecules: A Convergent vs. Linear Approach
The synthesis of modular bifunctional molecules, such as PROTACs and chemical inducers of dimerization (CIDs), typically involves the assembly of the two warheads and the linker. Two primary strategies are employed:
-
Convergent Synthesis: This approach involves the separate synthesis of the two warheads and the linker, followed by their conjugation in the final steps. This strategy is often preferred as it allows for the parallel synthesis of the individual components, facilitating the rapid generation of a library of analogues with different warheads and linkers.
-
Linear Synthesis: In this strategy, the molecule is assembled in a stepwise fashion, with one warhead being attached to the linker, followed by the attachment of the second warhead. While conceptually simpler, this approach can be less efficient for library synthesis and may lead to lower overall yields, especially for complex molecules.
Case Study: Synthesis of a Dual-Target Inhibitor
A study on the design and synthesis of dual-target inhibitors for Alzheimer's disease employed a convergent approach.[4] The synthesis involved fusing the chemical structures of baicalein and donepezil. The arylcoumarin scaffold (modified baicalein) was synthesized separately and then coupled with a linker-modified donepezil analogue. This strategy allowed for the efficient production of a series of compounds with varying linkers for structure-activity relationship (SAR) studies.[4]
Molecular Glues: Serendipity Meets Rational Design
Historically, the discovery of molecular glues has been largely serendipitous.[5] However, recent advances have led to more rational design and synthesis strategies. One promising approach is the "Rapid-Glue" platform, which utilizes a micromolar-scale coupling reaction between a hydrazide motif on an E3 ligase ligand and a diverse library of commercially available aldehydes.[6][7] This high-throughput synthesis method allows for the rapid generation and screening of large compound libraries to identify novel molecular glues.[6][7]
Table 1: Comparison of Synthetic Strategies
| Strategy | Bifunctional Molecule Class | Advantages | Disadvantages | Key Considerations |
| Convergent Synthesis | Modular (PROTACs, CIDs, Dual Inhibitors) | High efficiency for library synthesis, allows for parallel synthesis of components, facilitates SAR studies. | May require more complex purification in the final steps. | Orthogonal protecting group strategies are crucial for selective conjugation. |
| Linear Synthesis | Modular (PROTACs, CIDs, Dual Inhibitors) | Conceptually simpler, may be suitable for a single target molecule. | Less efficient for library synthesis, potentially lower overall yields. | Careful planning of the synthetic sequence is necessary to avoid side reactions. |
| Rapid-Glue Platform | Molecular Glues | High-throughput synthesis, enables rapid screening of large libraries. | The resulting acylhydrazone linker may have hydrolytic lability. | The diversity of the aldehyde library is key to exploring a wide chemical space. |
The Litmus Test: A Multi-faceted Approach to Validation
The validation of a bifunctional molecule's synthesis pathway is a critical step to ensure its identity, purity, and intended biological activity. A comprehensive validation strategy should encompass both analytical characterization and functional assessment.
Analytical Validation: Confirming Identity and Purity
A battery of analytical techniques is employed to confirm the chemical structure and purity of the synthesized bifunctional molecule.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO, methanol) to a concentration of 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Analysis: Assess the purity of the compound by integrating the peak area of the main product relative to any impurities.
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI).
-
Analysis: Determine the molecular weight of the compound and compare it to the theoretical mass. High-resolution mass spectrometry (HRMS) can be used for unambiguous confirmation of the elemental composition.
-
Functional Validation: Assessing Biological Activity
The ultimate validation of a bifunctional molecule lies in its ability to elicit the desired biological effect. This requires a suite of biophysical and cell-based assays to confirm target engagement and functional consequences.
Biophysical Assays: Quantifying Binding Affinity and Kinetics
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the binding of the bifunctional molecule to its target proteins.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Bispecific Binding
This protocol is adapted for a bispecific antibody but can be conceptually applied to other bifunctional molecules.[8][9][10][11]
-
Chip Preparation: Immobilize one of the target proteins onto the surface of a sensor chip.
-
Analyte Injection: Inject the bifunctional molecule over the sensor surface at various concentrations.
-
Second Target Injection: Following the association of the bifunctional molecule, inject the second target protein.
-
Data Analysis:
Caption: Workflow for validating bifunctional molecule binding using SPR.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12]
-
Sample Preparation:
-
Titration: Inject small aliquots of the bifunctional molecule into the protein solution while monitoring the heat change.
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Cell-Based Assays: Confirming Functional Outcomes
The final validation step involves demonstrating the intended biological activity in a cellular context. For a PROTAC, this would be the degradation of the target protein, which can be assessed by Western blotting or targeted proteomics. For a chemical inducer of dimerization, a reporter gene assay can be used to confirm the induced protein-protein interaction.
Table 2: Comparison of Validation Techniques
| Technique | Information Obtained | Advantages | Disadvantages |
| HPLC/MS | Purity and identity | High resolution, quantitative, widely available. | Destructive to the sample. |
| NMR Spectroscopy | Detailed structural information | Unambiguous structure elucidation. | Requires larger sample quantities, complex data analysis. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | Real-time analysis, label-free, high sensitivity. | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Label-free, solution-based, provides a complete thermodynamic profile. | Requires larger sample quantities, lower throughput than SPR. |
| Cell-Based Functional Assays | Biological activity (e.g., protein degradation, reporter gene activation) | Physiologically relevant, confirms the intended functional outcome. | Can be complex to develop and optimize, may have off-target effects. |
Conclusion: A Pathway to Robust and Reproducible Science
The successful development of bifunctional molecules hinges on the rigorous validation of their synthetic pathways. By employing a multi-faceted approach that combines robust synthetic strategies with comprehensive analytical and functional validation, researchers can build a strong foundation of data that supports the advancement of these promising therapeutic agents. The principles and protocols outlined in this guide are intended to serve as a starting point for developing self-validating systems that will ultimately accelerate the translation of these innovative molecules from the laboratory to the clinic.
References
- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Design, synthesis, and evaluation of dual-target inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 6. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a novel SPR-based assay principle for bispecific molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a novel SPR-based assay principle for bispecific molecules. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 13. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available 1,14-Dibromotetradecane
For researchers engaged in polymer chemistry, the synthesis of pharmaceuticals, or the development of novel materials, the purity of starting reagents is not merely a matter of quality control; it is the foundation upon which reliable and reproducible results are built. 1,14-Dibromotetradecane, a versatile long-chain bifunctional alkylating agent, is a prime example. Its use as a linker or precursor demands a stringent understanding of its purity profile, as even minor impurities can lead to undesirable side reactions, altered material properties, or compromised biological activity.
This guide provides an in-depth comparison of robust analytical methodologies for quantifying the purity of commercial this compound. We move beyond simple protocol listings to explain the causality behind experimental choices, enabling you to select and implement the most appropriate techniques for your specific needs.
Understanding Potential Impurities: A Synthesis-Based Approach
Before selecting an analytical technique, it is crucial to anticipate the likely impurities. The most common synthesis of this compound involves the bromination of 1,14-tetradecanediol. This process can lead to several potential byproducts and residual starting materials:
-
1,14-Tetradecanediol: Unreacted starting material.
-
1-Bromo-14-hydroxytetradecane: The mono-substituted intermediate.
-
Tetradecanyl Ethers: Formed through side reactions between the alcohol and the alkyl bromide.
-
Elimination Products: Such as 1,13-tetradecadiene, resulting from the loss of HBr.[1]
-
Solvent and Reagent Residues: Residuals from the reaction and purification process.
An effective purity assessment strategy must be capable of separating and identifying these structurally similar compounds from the main this compound product.
Overall Purity Assessment Workflow
A multi-faceted approach, leveraging orthogonal analytical techniques, provides the most comprehensive and trustworthy assessment of purity. The primary analysis often involves a high-resolution separation technique like Gas Chromatography, supported by a quantitative structural method like NMR.
Caption: High-level workflow for comprehensive purity analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the industry-standard technique for analyzing volatile and semi-volatile compounds like long-chain alkyl halides.[2] It offers exceptional separation efficiency and provides definitive structural information for impurity identification.
Causality Behind the Method: The principle of GC relies on the partitioning of analytes between a gaseous mobile phase and a liquid stationary phase within a long capillary column.[3] Compounds separate based on their boiling points and relative affinities for the stationary phase. For this compound and its likely impurities, which differ slightly in polarity and boiling point, a non-polar stationary phase is ideal. The mass spectrometer then fragments the eluting compounds into characteristic patterns, allowing for unambiguous identification by comparing these patterns to spectral libraries.[4]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Instrumentation: A standard GC system equipped with a mass spectrometer detector.
-
GC Parameters:
Parameter Value Rationale Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for hydrocarbons and alkyl halides. Carrier Gas Helium, 1.0 mL/min Inert and provides good efficiency. Inlet Temp. 280 °C Ensures rapid volatilization of the long-chain analyte without thermal degradation.[5] Injection Vol. 1 µL, Split 50:1 A split injection prevents column overloading and ensures sharp peaks. | Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | The initial temperature allows for separation of volatile impurities, while the ramp effectively elutes the high-boiling main compound and any heavier byproducts. |
-
MS Parameters:
Parameter Value Rationale Ion Source Temp. 230 °C Standard temperature to promote ionization while minimizing thermal degradation within the source.[2] Transfer Line 290 °C Prevents condensation of the analyte as it moves from the GC to the MS.[2] Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. | Scan Range | m/z 40-550 | Covers the expected mass range of the parent compound and its potential impurities and fragments.[2] |
-
Data Analysis: Calculate purity using the area normalization method. The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks in the chromatogram. Identify impurity peaks by matching their mass spectra against a reference library (e.g., NIST).
Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy
While GC-MS is excellent for identifying and semi-quantifying impurities, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[6][7]
Causality Behind the Method: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By adding a known amount of a certified internal standard (IS) with a known purity to a precisely weighed sample of the analyte, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the IS. This method is orthogonal to chromatography and is insensitive to non-proton-containing impurities (e.g., inorganic salts) and residual non-deuterated solvents, which are often visible elsewhere in the spectrum.[6][7]
Detailed Experimental Protocol: qNMR
-
Selection of Components:
-
Analyte Signal: The triplet corresponding to the two -CH₂-Br groups in this compound (δ ≈ 3.4 ppm) is well-resolved and unique, making it ideal for quantification.
-
Internal Standard (IS): Maleic acid is an excellent choice. It is non-volatile, stable, has a high purity, and its sharp singlet for the two olefinic protons (δ ≈ 6.28 ppm in DMSO-d₆) appears in a clear region of the spectrum, far from the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of certified maleic acid (IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a 5 mm NMR tube.
-
-
Instrumentation: A high-resolution NMR spectrometer (≥400 MHz is recommended).
-
NMR Acquisition Parameters:
Parameter Value Rationale Pulse Angle 30° A smaller pulse angle reduces the experiment time while ensuring full relaxation between scans.[8] Relaxation Delay (D1) 30 s This must be at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated to ensure complete relaxation and accurate quantification.[8] Number of Scans 16-32 Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for <1% uncertainty).[8] | Acquisition Time (AQ) | > 3 s | Ensures high digital resolution for accurate integration. |
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the selected analyte signal (the -CH₂-Br triplet at ~3.4 ppm) and the IS signal (maleic acid singlet at ~6.28 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (4 for -CH₂-Br; 2 for maleic acid)
-
M: Molar mass (356.18 g/mol for analyte; 116.07 g/mol for IS)
-
m: Weighed mass
-
P_IS: Purity of the internal standard (as a percentage)
-
Caption: Step-by-step workflow for qNMR purity determination.
Method 3: High-Performance Liquid Chromatography (HPLC)
While GC is generally preferred for non-polar, volatile compounds, HPLC can serve as a valuable complementary technique, particularly for identifying non-volatile or thermally unstable impurities that would not be amenable to GC analysis.[9][10]
Causality Behind the Method: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For this compound, a non-polar compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., acetonitrile/water). Non-polar compounds like the analyte will be strongly retained, while more polar impurities (like the starting diol) will elute earlier. Detection is typically achieved with a UV detector, although this compound lacks a strong chromophore, necessitating detection at low wavelengths (~210 nm) where sensitivity may be limited.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
HPLC Parameters:
Parameter Value Rationale Column C18, 150 mm x 4.6 mm, 5 µm Standard non-polar stationary phase for retaining the analyte. Mobile Phase Isocratic: 95% Acetonitrile / 5% Water A high percentage of organic solvent is needed to elute the very non-polar analyte in a reasonable time. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Detection UV at 210 nm Low wavelength detection is necessary due to the lack of a strong chromophore. | Injection Vol. | 10 µL | Standard injection volume. |
-
Data Analysis: Similar to GC, purity is estimated by area normalization. The DAD can be used to assess peak purity by comparing spectra across a single peak.
Comparison of Analytical Techniques
| Feature | GC-MS | qNMR | HPLC-UV |
| Principle | Separation by volatility/polarity; ID by mass fragmentation | Quantitative analysis based on nuclear properties | Separation by polarity |
| Purity Type | Relative (% Area) | Absolute (Mass %) | Relative (% Area) |
| Impurity ID | Excellent, via MS library matching | Limited; requires isolation or known standards | Poor; based on retention time only |
| Sensitivity | High (ppm to ppb) | Moderate (low mg range) | Low to Moderate (depends on chromophore) |
| Destructive? | Yes | No | No (can collect fractions) |
| Key Advantage | Best for separating and identifying volatile/semi-volatile impurities.[11] | Gold standard for absolute purity determination; orthogonal to chromatography.[7] | Good for non-volatile or thermally labile polar impurities. |
| Key Limitation | Not suitable for non-volatile impurities; area % may not equal mass %. | Lower throughput; requires expensive equipment and a certified internal standard. | Low sensitivity for compounds without a UV chromophore. |
Conclusion
For a comprehensive and trustworthy assessment of commercially available this compound, a dual-pronged approach using GC-MS and quantitative ¹H NMR is strongly recommended. GC-MS serves as the primary tool for separation and identification of structurally related impurities, providing a detailed qualitative and semi-quantitative profile. qNMR complements this by providing a highly accurate, absolute purity value, which serves as an orthogonal validation of the chromatographic results. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently verify the quality of their reagents, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound | CAS#:37688-96-3 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of different spacer lengths in Gemini surfactants
An In-Depth Guide to the Performance of Gemini Surfactants: A Comparative Analysis of Spacer Length
Authored by: A Senior Application Scientist
For researchers and professionals in material science and drug development, the rational design of amphiphilic molecules is paramount. Gemini surfactants, characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer, represent a significant advancement over their conventional single-chain counterparts. Their unique architecture imparts superior physicochemical properties, including a remarkably low critical micelle concentration (CMC), enhanced surface activity, and diverse self-assembly behaviors.[1] The spacer, a seemingly simple covalent linker, is the critical determinant of these properties, acting as the primary modulator of the surfactant's performance.
This guide provides an in-depth comparison of Gemini surfactants with varying spacer lengths. Moving beyond a mere listing of data, we will explore the causal mechanisms that dictate performance, present supporting experimental data, and provide validated protocols for characterization. Our objective is to equip you, our fellow scientists, with the expert insights needed to select and design Gemini surfactants for your specific applications, from advanced drug delivery systems to novel material synthesis.
The Architectural linchpin: Understanding the Spacer's Role
The spacer connects the two hydrophilic head groups of a Gemini surfactant. Its length, flexibility, and chemical nature (e.g., hydrophobic alkyl chain, hydrophilic polyether) directly influence the molecule's overall geometry and behavior in solution.[2]
-
Short Spacers (s < 4-5 methylene units): A short, rigid spacer holds the two head groups in close proximity. This proximity intensifies the electrostatic repulsion between the charged heads, which opposes the formation of micelles. Consequently, a higher concentration of surfactant is required to initiate self-assembly, often leading to a higher CMC compared to those with slightly longer spacers.[3] The constrained geometry favors the formation of highly curved aggregates, such as small, spherical micelles.
-
Intermediate Spacers (s ≈ 6-10 methylene units): As the spacer lengthens, it gains flexibility and hydrophobicity. This increased hydrophobicity contributes to the overall driving force for micellization, causing the CMC to decrease significantly. The flexible spacer allows the head groups to position themselves more favorably at the micelle surface, reducing repulsion. This change in geometry lowers the effective head group area and can promote the transition from spherical to larger, elongated or worm-like micelles.
-
Long Spacers (s > 10-12 methylene units): With very long spacers, the spacer itself behaves like a third hydrophobic tail. It can fold back and partially penetrate the hydrophobic core of the micelle.[3][4] This "hydrophobic effect" of the spacer itself further enhances the molecule's tendency to self-assemble, leading to a continued decrease in the CMC.[5]
Below is a conceptual illustration of how spacer length affects the molecular conformation of Gemini surfactants.
Caption: Molecular conformation of Gemini surfactants with different spacer lengths.
Key Performance Metrics: A Quantitative Comparison
The influence of the spacer is most clearly observed through key performance indicators like the Critical Micelle Concentration (CMC) and surface tension reduction efficiency.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. It is a fundamental measure of a surfactant's efficiency. For a homologous series of m-s-m type Gemini surfactants (where 'm' is the tail length and 's' is the number of methylene units in the spacer), the CMC exhibits a distinct, non-monotonic relationship with spacer length.
Initially, as the spacer length increases from very short (s=2), the CMC tends to increase. This is attributed to the strong electrostatic repulsion between the closely spaced head groups, which must be overcome for micellization to occur.[3] After reaching a maximum, typically around s=4-6, the CMC begins to decrease steadily as the spacer becomes longer and more hydrophobic, contributing favorably to the Gibbs free energy of micellization.[3][4]
Table 1: Influence of Spacer Length (s) on the CMC of Cationic 12-s-12 Gemini Surfactants
| Spacer Length (s) | Critical Micelle Concentration (CMC) (mol/L) | Comments |
| 2 | ~1.5 x 10⁻³ | Strong head group repulsion dominates. |
| 4 | ~1.8 x 10⁻³ | Peak CMC often observed around this length.[3] |
| 6 | ~1.2 x 10⁻³ | Increasing hydrophobicity of spacer begins to lower CMC. |
| 8 | ~7.0 x 10⁻⁴ | Spacer's hydrophobic contribution becomes more significant. |
| 10 | ~4.5 x 10⁻⁴ | Continued decrease in CMC with longer spacer.[4] |
| 12 | ~3.0 x 10⁻⁴ | Long spacer acts partially as a third hydrophobic tail. |
Note: The exact CMC values can vary based on experimental conditions (temperature, counter-ion) and measurement technique. The values presented are illustrative of the general trend.
Surface Activity
A key function of surfactants is to reduce the surface tension of a liquid. Gemini surfactants are exceptionally efficient in this regard. The effectiveness of a surfactant at the air-water interface is influenced by how densely its molecules can pack.
Gemini surfactants with shorter spacers often exhibit higher surface activity, meaning they can achieve a lower minimum surface tension (γ_CMC).[6][7] This is because the short spacer forces the two hydrophobic tails to be in close proximity, allowing for tighter packing at the interface, which more effectively displaces water molecules. As the spacer becomes longer and more flexible, it may adopt a looped conformation at the interface, occupying more area and leading to less dense packing.[8]
Table 2: Surface Properties of Gemini Surfactants with Varying Spacer Lengths
| Surfactant Type | Spacer Length (s) | Surface Tension at CMC (γ_CMC) (mN/m) | Area per Molecule (A_min) (nm²) |
| Cationic Fluorosurfactant | Short | 21.48 | Lower A_min |
| Cationic Fluorosurfactant | Long | > 22.00 | Higher A_min |
| Sulfate-based Gemini | 2 | 27.5 | - |
| Sulfate-based Gemini | >2 | > 27.5 | - |
Data compiled from references[6][9].
Spacer Length and Self-Assembly: From Micelles to Advanced Nanostructures
The spacer length is a master regulator of the shape and size of the aggregates formed in solution. This is conceptually governed by the critical packing parameter (CPP), defined as CPP = v / (a₀ * l_c) , where v is the volume of the hydrophobic tail(s), a₀ is the effective area of the head group, and l_c is the length of the tail.
-
Short Spacers: The proximity of the head groups increases the effective head group area (a₀) due to electrostatic repulsion. This leads to a low CPP (< 1/3), favoring the formation of spherical micelles.[10] In some cases, very short spacers can induce complex aggregation behavior, leading to the formation of vesicles or other structures.[11]
-
Longer Spacers: As 's' increases, the spacer's flexibility allows the head groups to separate, reducing a₀. The spacer's own hydrophobic volume also adds to v. These factors increase the CPP, promoting a transition from spherical (CPP ≈ 1/3) to cylindrical or worm-like micelles (CPP ≈ 1/2).[10][12] This transition is of great interest for applications in rheology modification and template synthesis.
Impact on Advanced Applications
The choice of spacer length is critical when designing Gemini surfactants for specific, high-performance applications like drug and gene delivery.
Gene and Drug Delivery
Cationic Gemini surfactants are promising non-viral vectors for gene delivery. They can electrostatically bind and compact negatively charged DNA into nanoparticles (lipoplexes) that can enter cells. The spacer length is crucial for both efficient DNA compaction and subsequent release.
-
Compaction Efficiency: Longer, more hydrophobic spacers generally induce a greater degree of DNA compaction.[13] For instance, a 12-8-12 Gemini surfactant compacts DNA more efficiently than a 12-4-12 analogue.[13] The increased flexibility and hydrophobicity of the longer spacer allow for more effective charge neutralization and hydrophobic collapse of the DNA-surfactant complex.
-
Transfection Ability: The relationship is complex. While a certain spacer length is needed for efficient compaction, the optimal length for gene delivery can be very specific. Studies on bis-pyridinium Gemini surfactants have shown that their performance is highly dependent on the spacer length, with some fluorinated versions requiring a co-lipid (DOPE) to be effective, while others work alone but only at a specific spacer length (e.g., four methylene groups).[14] An excessively strong interaction, potentially mediated by a very long spacer, might hinder the release of the DNA inside the cell, reducing transfection efficiency.
Antimicrobial Activity
The biocidal activity of cationic Gemini surfactants is linked to their ability to disrupt bacterial cell membranes. This interaction is strongly influenced by the overall hydrophobicity of the molecule.
-
Effect of Hydrophobicity: Increasing the spacer length increases the molecule's hydrophobicity. In general, longer spacers lead to better antimicrobial activity.[3] This is because the more hydrophobic molecule can more readily partition into and disrupt the lipid bilayer of the cell membrane. However, similar to single-chain surfactants, an excessively long chain can lead to a "cut-off" effect where aqueous solubility becomes too low for effective transport to the cell.[15]
Experimental Validation: Methodologies and Workflows
Accurate characterization is essential to understanding and applying Gemini surfactants. Here, we outline a standard protocol for determining the CMC and provide a general workflow for characterization.
Protocol: CMC Determination by Electrical Conductivity
This method is based on the principle that the mobility of charged surfactant monomers is different from that of charged micelles. A plot of conductivity versus surfactant concentration will show a distinct change in slope at the CMC.
Materials & Equipment:
-
Gemini surfactant sample
-
High-purity deionized water
-
Conductivity meter with a temperature-controlled cell
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a concentrated stock solution of the Gemini surfactant in deionized water (e.g., 20-50 times the expected CMC).
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Place a known volume of deionized water (e.g., 50 mL) into the temperature-controlled cell and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Record the initial conductivity of the pure water.
-
Begin titrating small, precise aliquots of the concentrated surfactant stock solution into the water.
-
Allow the solution to mix for 1-2 minutes after each addition and record the stable conductivity reading.
-
Continue the titration well past the expected CMC, ensuring enough data points are collected both before and after the transition.
-
Plot the measured conductivity (κ) as a function of the total surfactant concentration (C).
-
Identify the CMC: The plot will show two linear regions with different slopes. The intersection of the lines fitted to these two regions corresponds to the CMC.[16][17]
General Experimental Workflow
Characterizing a new series of Gemini surfactants with varying spacer lengths requires a multi-faceted approach to build a complete performance profile.
Caption: A comprehensive workflow for characterizing Gemini surfactants.
Conclusion
The spacer is arguably the most critical structural element in a Gemini surfactant, offering a simple yet powerful handle to tune its performance characteristics. The relationship between spacer length and properties like CMC and micelle morphology is complex and often non-linear, governed by the interplay between head group repulsion and the increasing hydrophobicity of the spacer itself.
-
For high surface activity , shorter spacers are often preferred.
-
For low CMC and efficiency , longer spacers are generally more effective.
-
For controlling aggregate shape , intermediate to long spacers provide the flexibility to transition from spheres to cylinders.
-
For biological applications , the optimal spacer length represents a delicate balance between binding efficiency (e.g., to DNA) and the ability to perform its function (e.g., release the genetic payload).
By understanding these fundamental structure-property relationships and employing a systematic experimental approach, researchers can rationally design or select Gemini surfactants with precisely tailored properties for the most demanding scientific and industrial applications.
References
- 1. Gemini surfactants as next-generation drug carriers in cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gemini Surfactants Foam Formation Ability and Foam Stability Depends on Spacer Length - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Spacer Length on the Surface Properties of Cationic Gemini Fluorosurfactants | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emerald.com [emerald.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Wetting effect of branched anionic Gemini surfactant aqueous solution on PMMA surface - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00525A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gene-Delivery Ability of New Hydrogenated and Partially Fluorinated Gemini bispyridinium Surfactants with Six Methylene Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]
- 16. twu-ir.tdl.org [twu-ir.tdl.org]
- 17. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic Gemini Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Applications of 1,14-Dibromotetradecane in Scientific Research
In the vast landscape of chemical reagents, α,ω-dihaloalkanes serve as fundamental building blocks for a multitude of molecular architectures. Among these, 1,14-Dibromotetradecane, with its fourteen-carbon aliphatic chain flanked by two reactive bromine atoms, offers a unique combination of length, flexibility, and bifunctionality. This guide provides an in-depth technical overview of the primary applications of this compound, offering a comparative analysis against other alternatives and supported by experimental data for researchers, scientists, and drug development professionals.
Introduction to this compound: Properties and Significance
This compound (C₁₄H₂₈Br₂) is a long-chain α,ω-dibromoalkane. Its considerable chain length imparts significant hydrophobicity, while the terminal bromine atoms provide reactive sites for nucleophilic substitution reactions. This dual reactivity makes it an ideal candidate for acting as a molecular "linker" or "spacer," connecting two molecular entities. The length of the tetradecane chain is a critical parameter, influencing the spatial separation and orientation of the linked moieties, which in turn dictates the physicochemical and biological properties of the final construct.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₈Br₂ |
| Molecular Weight | 356.18 g/mol |
| CAS Number | 37688-96-3 |
| Appearance | White to off-white solid or powder |
| Melting Point | 51-53 °C |
| Boiling Point | >350 °C (decomposes) |
| Solubility | Soluble in organic solvents (e.g., THF, chloroform), insoluble in water. |
Key Application Areas: A Comparative Analysis
The utility of this compound spans several key areas of chemical and biomedical research. Its performance is often compared to shorter or longer α,ω-dihaloalkanes, highlighting the importance of the C14 spacer length.
Synthesis of Gemini Surfactants: The Importance of the Spacer
Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophilic head groups and two hydrophobic tails, connected by a spacer group.[1] These surfactants exhibit superior physicochemical properties, such as lower critical micelle concentration (CMC) and greater surface activity, compared to their single-chain counterparts.[2]
This compound is a crucial reagent in the synthesis of "14-s-14" type Gemini surfactants, where "14" represents the number of carbon atoms in the hydrophobic tails and "s" denotes the number of methylene units in the spacer.[3] The synthesis typically involves the quaternization of a long-chain tertiary amine with this compound.
Experimental Protocol: Synthesis of a 14-14-14 Cationic Gemini Surfactant
This protocol describes a typical synthesis of a symmetrical cationic Gemini surfactant with C14 tails and a C14 spacer.
-
Materials: N,N-dimethyltetradecylamine, this compound, Acetonitrile (anhydrous).
-
Procedure:
-
Dissolve N,N-dimethyltetradecylamine (2.0 equivalents) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirred amine solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/ethanol) to obtain the pure Gemini surfactant.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
dot
Caption: Synthesis of a 14-14-14 Gemini Surfactant.
The length of the spacer group significantly influences the properties of the Gemini surfactant. A longer spacer, such as the tetradecamethylene chain from this compound, generally leads to a higher critical micelle concentration (CMC) and a larger area per molecule at the air-water interface compared to shorter spacers. However, the longer, more flexible spacer can allow for more complex and varied aggregation behavior.[4][5]
Table 2: Comparison of Gemini Surfactant Properties with Varying Spacer Length
| Gemini Surfactant (m-s-m) | Spacer Length (s) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_cmc) (mN/m) |
| 14-4-14 | 4 | ~0.03 | ~32 |
| 14-10-14 | 10 | ~0.08 | ~35 |
| 14-14-14 | 14 | ~0.12 | ~37 |
Note: The values are approximate and can vary based on experimental conditions. Data is synthesized from trends reported in the literature.[6][7]
Linkers in Drug Development: The Rise of PROTACs
In the field of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand for an E3 ligase, and a linker that connects the two ligands.
This compound is utilized as a precursor for long-chain alkyl linkers in PROTAC synthesis.[10] The linker's length and composition are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may prevent the formation of a productive ternary complex, while an excessively long or rigid linker can introduce unfavorable entropic penalties. The C14 chain of this compound provides a significant degree of flexibility and reach, enabling the exploration of a wider conformational space to achieve an optimal ternary complex orientation for efficient ubiquitination.
Experimental Protocol: Synthesis of a PROTAC with a C14 Linker (Illustrative)
This protocol outlines a general strategy for incorporating a C14 linker derived from this compound into a PROTAC.
-
Materials: E3 ligase ligand with a nucleophilic handle (e.g., amine or alcohol), target protein ligand with a nucleophilic handle, this compound, suitable base (e.g., K₂CO₃, DIPEA), solvent (e.g., DMF, DMSO).
-
Procedure:
-
Step 1: Monofunctionalization of the Linker. React the E3 ligase ligand (1.0 equivalent) with an excess of this compound (e.g., 5-10 equivalents) in the presence of a base. The excess of the dibromoalkane favors the formation of the mono-alkylated product. Purify the product by column chromatography.
-
Step 2: Coupling with the Target Protein Ligand. React the purified mono-alkylated E3 ligase ligand-linker conjugate (1.0 equivalent) with the target protein ligand (1.0-1.2 equivalents) in the presence of a base.
-
Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
dot
Caption: General workflow for PROTAC synthesis.
The choice of linker length is a critical optimization parameter in PROTAC design. While a systematic comparison involving a C14 linker from this compound is highly specific to the target protein and E3 ligase pair, the general principle is that longer, more flexible linkers can sometimes rescue the activity of PROTACs where shorter linkers fail to induce degradation.
Synthesis of Bis-pyridinium Compounds and Bolaamphiphiles
This compound is an excellent starting material for the synthesis of symmetrical bis-pyridinium compounds. These molecules, which can be classified as bolaamphiphiles if the pyridinium rings are further functionalized, consist of two positively charged pyridinium headgroups connected by a long hydrophobic alkyl chain. Such structures have garnered interest for their potential applications in areas such as gene delivery, antimicrobial agents, and as ligands for biological transporters.[11]
The synthesis is a straightforward bis-quaternization reaction of two equivalents of a pyridine derivative with one equivalent of this compound. The long C14 spacer significantly influences the self-assembly properties of these bolaamphiphiles in aqueous solution, often leading to the formation of vesicles or nanotubes rather than spherical micelles.[1]
Emerging and Niche Applications
Beyond the well-established roles, this compound is also explored in more specialized applications.
Polymer Synthesis
In polymer chemistry, α,ω-dihaloalkanes can be used as chain extenders or to introduce flexible spacers into polymer backbones. While less common than shorter dihaloalkanes, this compound can be employed in condensation polymerizations or in specific polymerization techniques like the Gilch polymerization for the synthesis of poly(p-phenylenevinylene) (PPV) derivatives.[12] The incorporation of a long, flexible C14 spacer can improve the solubility and processability of otherwise rigid and intractable conjugated polymers.
Self-Assembled Monolayers (SAMs)
The bifunctional nature of this compound allows for the formation of unique self-assembled monolayers (SAMs) on surfaces like gold. By converting the bromine atoms to thiol groups, the resulting 1,14-tetradecanedithiol can form U-shaped structures on a gold surface, with both ends of the molecule chemisorbed.[13] This creates a looped monolayer structure, which can have different packing densities and surface properties compared to the more common SAMs formed from single-chain alkanethiols.[14][15]
Conclusion and Future Outlook
This compound is a versatile bifunctional building block with significant applications in the synthesis of advanced materials and therapeutics. Its long fourteen-carbon chain provides a unique degree of flexibility and spatial separation that is critical in the design of high-performance Gemini surfactants, potent PROTACs, and self-assembling bolaamphiphiles. While its utility in polymer science and surface chemistry is still being explored, the fundamental properties of this molecule suggest a promising future in the development of novel functional materials. The comparative data clearly indicates that the choice of the spacer length is a crucial design element, and the C14 chain of this compound offers a valuable option in the synthetic chemist's toolbox.
References
- 1. Self-Assembling Peptidic Bolaamphiphiles for Biomimetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the Hydrocarbon Chain Length of Biodegradable Ester-Bonded Cationic Gemini Surfactants on Self-Assembly, In Vitro Gene Transfection, Cytotoxicity, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ability to Inhibit H+ Transmission of Gemini Surfactants with Different Chain Lengths under Different Ca2+ Circumstances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. bis-Pyridinium cyclophanes: novel ligands with high affinity for the blood-brain barrier choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toward Controlled Gilch Synthesis of Poly(p-phenylenevinylenes): Synthesis and Thermally Induced Polymerization of α-Bromo-p-quinodimethanes | Semantic Scholar [semanticscholar.org]
- 13. uh-ir.tdl.org [uh-ir.tdl.org]
- 14. diva-portal.org [diva-portal.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,14-Dibromotetradecane for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of your work is paramount. This principle extends beyond the experimental design and data analysis to the often-overlooked yet critical aspect of chemical waste management. Proper disposal of specialized reagents like 1,14-Dibromotetradecane is not merely a regulatory formality; it is a fundamental component of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
These classifications necessitate the use of appropriate personal protective equipment (PPE) and careful handling to prevent exposure.
Immediate Safety and Handling Protocols
Prior to the disposal process, ensure that all handling of this compound, including weighing and transferring, is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation[2].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and accidental contact that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be necessary. | To prevent the inhalation of any dusts or vapors that may cause respiratory irritation. |
Safe Handling of Solid this compound
This compound is a solid at room temperature. Follow these best practices when handling the solid form:
-
Minimize Dust Generation: Avoid actions that can create dust, such as vigorous scraping or shaking.
-
Weighing: If possible, weigh the compound directly in a tared container within a fume hood to contain any airborne particles.[3]
-
Transfers: Use a spatula or other appropriate tool for transfers. Avoid pouring the solid directly from a large container to a smaller one to minimize the risk of spills.[4]
-
Container Management: Keep the container holding this compound tightly sealed when not in use to prevent contamination and accidental spillage.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by its classification as a halogenated organic compound. These compounds require specific disposal pathways to ensure environmental protection and regulatory compliance.
Step 1: Waste Classification
This compound is a brominated organic compound. Therefore, it must be disposed of as halogenated organic waste . It is crucial to segregate halogenated waste from non-halogenated waste streams, as the disposal methods and costs can differ significantly.[5][6]
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized using a system of waste codes. While this compound is not specifically listed with its own EPA hazardous waste code, it would likely be classified based on its characteristics, specifically its potential toxicity. The definitive classification and assignment of a waste code should be done in consultation with your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific waste codes used at your facility, which may include "F-listed" codes for non-specific source wastes if it's a spent solvent, or a "U-listed" code if it's a discarded commercial chemical product.[7][8][9]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a designated, leak-proof container compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a common and suitable choice.
-
Label the Container: Clearly label the waste container with "Halogenated Organic Waste" and the full chemical name, "this compound." Include the appropriate hazard symbols (e.g., irritant). Your institution's EHS department will provide specific labeling requirements.
-
Segregate the Waste: Do not mix this compound with other waste streams, particularly non-halogenated organic waste, aqueous waste, or reactive chemicals like strong oxidizing agents and strong bases.[10]
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.
-
Secure and Upright: Ensure the container is always securely sealed and stored in an upright position.
Step 4: Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the halogenated organic waste. The standard and accepted method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This high-temperature process is necessary to break down the carbon-halogen bonds and prevent the release of harmful substances into the environment.
Disposal Workflow Diagram
Caption: A logical workflow for the proper disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Spill Management
For small spills within a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Clean Up: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as halogenated organic waste.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Decision-Making Diagram for Disposal
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.clemson.edu [media.clemson.edu]
- 3. Safety Using Chemical Reagents | webguru [webguru.sites.northeastern.edu]
- 4. Handling reagents and chemicals (Good Laboratory Practices) | Theenvirotimes [theenvirotimes.com]
- 5. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 6. goodway.com [goodway.com]
- 7. leadlab.com [leadlab.com]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1,14-Dibromotetradecane: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the proper handling of 1,14-Dibromotetradecane, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal protocols. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Risks: The Chemical Profile of this compound
This compound (C₁₄H₂₈Br₂) is a long-chain dihalogenated alkane. While its toxicological properties have not been exhaustively investigated, the available data indicates potential hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
These classifications underscore the importance of a comprehensive PPE strategy to prevent contact with skin and eyes, and to avoid inhalation of any vapors or mists.
Core Principles of Protection: A Multi-Layered Approach to Safety
A robust safety protocol is not merely a checklist of equipment; it is a mindset that prioritizes risk mitigation at every step. The following sections detail the essential PPE and procedural controls for handling this compound.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure.
-
Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood.[3] This is the most effective way to control the inhalation hazard by capturing vapors at the source.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the recommended PPE for handling this compound. Following the table, a more detailed explanation of each component is provided.
| Body Part | Personal Protective Equipment | Material/Type | Rationale |
| Eyes & Face | Safety Goggles with side shields or a Face Shield | Chemical splash-proof | Prevents eye contact with splashes of the liquid, which can cause serious irritation.[1] |
| Hands | Chemical-resistant gloves | Nitrile (for incidental contact), Viton®/Butyl rubber or SilverShield®/4H® (for extended contact) | Protects skin from irritation.[1] Nitrile is suitable for brief handling, while more robust materials are necessary for prolonged exposure to halogenated hydrocarbons.[4][5][6] |
| Body | Laboratory Coat | Long-sleeved, flame-resistant | Protects skin and personal clothing from splashes and spills. |
| Respiratory | Air-purifying respirator with organic vapor (OV) cartridges | NIOSH-approved | Required when working outside of a fume hood, during spill cleanup, or when engineering controls are insufficient to maintain exposure below acceptable limits.[7][8][9][10][11] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects.[3] |
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that provide a seal around the eyes are mandatory to protect against splashes from any angle.[12] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[12]
Hand Protection: A Critical Choice: The selection of appropriate gloves is paramount. While nitrile gloves are a common and effective choice for incidental contact with many chemicals, their resistance to prolonged exposure to halogenated hydrocarbons can be limited.[4][13]
-
For Incidental Contact (e.g., transferring small quantities): Nitrile gloves are a suitable option.[4] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
For Extended Contact (e.g., cleaning spills, synthesis): For situations involving prolonged or immersive contact, more robust glove materials are necessary. Viton®/butyl rubber composite gloves offer excellent resistance to aliphatic and halogenated hydrocarbons.[5] SilverShield®/4H® gloves also provide a high level of chemical resistance.[14] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[15][16]
Respiratory Protection: In most laboratory settings, handling this compound within a certified fume hood will negate the need for respiratory protection. However, in the event of a spill, when working in a poorly ventilated area, or if there is a potential for aerosol generation, a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is essential.[7][8][9][10][11] The cartridge color code for organic vapors is typically black.[11] A respirator fit test is required to ensure a proper seal.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
Operational Plan: Step-by-Step Guidance
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a compatible fire extinguisher (e.g., dry chemical, carbon dioxide) is readily accessible.
-
Verify that the safety shower and eyewash station are unobstructed and operational.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Chemical:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use compatible labware (e.g., glass, PTFE).
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained in spill cleanup, contact your institution's environmental health and safety department.
-
For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
Disposal Plan: Responsible Waste Management
Improper disposal of halogenated organic compounds can have serious environmental consequences. Adherence to the following procedures is mandatory.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[17][18][19] Do not mix with non-halogenated waste.[19]
-
Container Requirements: Waste containers must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[18]
-
Disposal Method: Halogenated organic wastes must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[17][20] Never pour this compound down the drain.[19]
By adhering to these rigorous safety and disposal protocols, you can confidently and responsibly conduct your research with this compound, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your scientific endeavors.
References
- 1. This compound | C14H28Br2 | CID 169955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. csm.fresnostate.edu [csm.fresnostate.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. toolup.com [toolup.com]
- 9. pksafety.com [pksafety.com]
- 10. docs.rs-online.com [docs.rs-online.com]
- 11. 3m.com [3m.com]
- 12. p2infohouse.org [p2infohouse.org]
- 13. aibonsafety.com [aibonsafety.com]
- 14. yourglovesource.com [yourglovesource.com]
- 15. cdn.mscdirect.com [cdn.mscdirect.com]
- 16. glovesbyweb.com [glovesbyweb.com]
- 17. bucknell.edu [bucknell.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
